molecular formula C12H11N3O4 B455579 Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate CAS No. 514800-69-2

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B455579
CAS No.: 514800-69-2
M. Wt: 261.23g/mol
InChI Key: IFTJOIWPOCSFGB-UHFFFAOYSA-N
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Description

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate is a synthetic nitro-pyrazole derivative offered as a key building block for life science and organic chemistry research. Compounds within the nitro-pyrazole class, such as 4-Nitro-1H-pyrazole, are recognized as valuable biochemical reagents for use as biological materials or organic compounds in scientific studies . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in the exploration of new chemical entities, material science, and as a precursor in synthetic pathways. The structural motif of a nitro-aromatic system linked to an ester-functionalized benzoate group suggests potential for diverse chemical reactivity and functionalization. For specific application data, purity, and handling information, please contact our technical support team.

Properties

IUPAC Name

methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTJOIWPOCSFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331374
Record name methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

514800-69-2
Record name methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1][2][3] The introduction of a 4-nitro group and a methyl benzoate moiety via an N-alkylation strategy offers a versatile platform for the development of novel therapeutic agents.[3][4]

Introduction

Pyrazole derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[5][6] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, have fueled extensive research into their synthesis and functionalization.[3][6] The target molecule, this compound, combines the biologically active 4-nitropyrazole core with a methyl benzoate group, which can serve as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, to explore structure-activity relationships (SAR) in drug discovery programs.

This document details a robust synthetic protocol for the preparation of this compound, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Synthesis of this compound

The synthesis of the title compound is achieved through a direct N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate. This reaction is a classic example of a nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile, displacing the bromide from the benzylic position of the methyl benzoate derivative.

Reaction Rationale

The choice of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of 4-nitro-1H-pyrazole. The electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating its removal. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the resulting pyrazolide anion and the sodium cation, thereby enhancing the nucleophilicity of the pyrazole anion. The reaction is initially conducted at a low temperature (0 °C) to control the exothermic deprotonation step and then allowed to proceed at room temperature to ensure the completion of the alkylation.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Deprotonation Deprotonation (0 °C) 4-nitro-1H-pyrazole->Deprotonation Methyl_4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Alkylation N-Alkylation (Room Temperature) Methyl_4-(bromomethyl)benzoate->Alkylation NaH Sodium Hydride (NaH) NaH->Deprotonation DMF Anhydrous DMF DMF->Deprotonation Deprotonation->Alkylation Quenching Quenching with Water Alkylation->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-nitro-1H-pyrazole (1.0 eq.).

  • Deprotonation: Suspend the 4-nitro-1H-pyrazole in anhydrous DMF and cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, structure, and purity. The following analytical techniques are employed.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C12H11N3O4
Molecular Weight 261.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The 1H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the protons.

  • Predicted Chemical Shifts (δ) in CDCl3:

    • ~8.5-8.7 ppm (s, 1H): Proton at the C5 position of the pyrazole ring. This proton is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen and the nitro group.

    • ~8.0-8.2 ppm (s, 1H): Proton at the C3 position of the pyrazole ring.

    • ~8.1-8.3 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the ester group.

    • ~7.3-7.5 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the methylene group.

    • ~5.5-5.7 ppm (s, 2H): Methylene protons (-CH2-) connecting the pyrazole ring and the benzene ring.

    • ~3.9-4.0 ppm (s, 3H): Methyl protons (-OCH3) of the ester group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Predicted Chemical Shifts (δ) in CDCl3:

    • ~165-167 ppm: Carbonyl carbon of the ester group.

    • ~140-142 ppm: Quaternary carbon of the pyrazole ring attached to the nitro group (C4).

    • ~138-140 ppm: Quaternary carbon of the benzene ring attached to the methylene group.

    • ~135-137 ppm: Carbon at the C5 position of the pyrazole ring.

    • ~130-132 ppm: Aromatic carbons on the benzene ring ortho to the ester group.

    • ~128-130 ppm: Carbon at the C3 position of the pyrazole ring.

    • ~127-129 ppm: Aromatic carbons on the benzene ring ortho to the methylene group.

    • ~130-132 ppm: Quaternary carbon of the benzene ring attached to the ester group.

    • ~55-57 ppm: Methylene carbon (-CH2-).

    • ~52-54 ppm: Methyl carbon (-OCH3) of the ester group.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorption Bands (cm-1):

    • ~1720-1730 cm-1: Strong C=O stretching vibration of the ester group.

    • ~1530-1550 cm-1 and ~1340-1360 cm-1: Strong asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[7]

    • ~3100-3150 cm-1: C-H stretching vibrations of the aromatic and pyrazole rings.

    • ~2850-3000 cm-1: C-H stretching vibrations of the methylene and methyl groups.

    • ~1250-1300 cm-1: C-O stretching vibration of the ester group.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M+): An intense peak corresponding to the molecular weight of the compound (m/z = 261).

    • Key Fragments:

      • Loss of the methoxy group (-OCH3) to give a fragment at m/z = 230.

      • Loss of the nitro group (-NO2) to give a fragment at m/z = 215.

      • Cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the 4-nitro-1H-pyrazol-1-ylmethyl cation (m/z = 126) and the methyl 4-carboxylate radical cation (m/z = 135).

Purity Analysis

HPLC (High-Performance Liquid Chromatography)

HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) can be used. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for research purposes.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described N-alkylation reaction is a reliable method for the preparation of this functionalized pyrazole derivative. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, serve as a valuable reference for researchers in the field. The insights into the rationale behind the experimental choices aim to empower scientists to adapt and optimize this protocol for their specific research needs, ultimately facilitating the exploration of new chemical space in drug discovery and development.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]

  • Zhang, L., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Jakubczyk, D., et al. (2020). Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides. ResearchGate. [Link]

  • Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Thomas, J., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. ResearchGate. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]

  • The Journal of Organic Chemistry. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. ACS Publications. [Link]

  • Arctom. (n.d.). METHYL 4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOATE. Arctom. [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a plausible synthetic route, and its potential applications, offering a valuable resource for professionals in the field.

Core Compound Identification

Chemical Name: this compound

CAS Number: 514800-69-2[1]

Molecular Formula: C12H11N3O4[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data for the complete molecule is available, other properties can be inferred from its constituent moieties: methyl 4-nitrobenzoate and 4-nitro-1H-pyrazole.

PropertyValueSource
Molecular Weight 261.23 g/mol Calculated
Molecular Formula C12H11N3O4Angene Chemical[1]
Appearance Likely a solid at room temperatureInferred
Melting Point Not specified, but the related methyl 4-nitrobenzoate has a melting point of 94-96 °C.ChemicalBook[2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and diethyl ether.Inferred from related compounds[3]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable methyl 4-(halomethyl)benzoate. A plausible synthetic pathway is outlined below.

Proposed Synthetic Protocol

This protocol is based on general methods for the N-alkylation of pyrazoles.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Reaction Reaction 4-nitro-1H-pyrazole->Reaction Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-nitro-1H-pyrazole and a molar equivalent of methyl 4-(bromomethyl)benzoate in a suitable polar aprotic solvent such as acetone.

  • Addition of Base: Add a weak base, such as potassium carbonate (K2CO3), to the mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the pyrazole nitrogen on the benzylic carbon.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure this compound.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like acetone is chosen to dissolve the reactants without participating in the reaction.

  • Base: A mild base like potassium carbonate is sufficient to deprotonate the pyrazole, which is acidic enough to react, without causing unwanted side reactions.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The pyrazole moiety is a common scaffold in bioactive molecules due to its ability to form hydrogen bonds and its structural rigidity.

Specifically, this compound is utilized in the development of kinase inhibitors for potential cancer treatment.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. By incorporating the pyrazole-based scaffold, medicinal chemists can design molecules that selectively bind to the active site of specific kinases, thereby inhibiting their activity and impeding tumor growth.

The 4-nitro group on the pyrazole ring can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its straightforward synthesis and the versatility of the pyrazole scaffold make it an important compound for researchers in drug discovery and development. Further investigation into its biological activities and the development of novel derivatives are promising areas for future research.

References

  • Angene Chemical. methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. [Link]

  • MySkinRecipes. Methyl2-((4-nitro-1h-pyrazol-1-yl)methyl)benzoate. [Link]

Sources

1H NMR and 13C NMR spectra of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest due to its constituent functional groups: a substituted benzoate ester and a nitropyrazole moiety. These structural motifs are prevalent in pharmacologically active compounds and functional materials.

This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to interpret the NMR spectra of this and structurally related compounds. We will delve into the theoretical prediction of the spectra, the practical aspects of data acquisition, and the rationale behind the interpretation, grounding our discussion in established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment of the protons in this compound. The presence of two distinct aromatic systems and a methylene bridge will give rise to a characteristic set of signals.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton environments labeled.

Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are estimated based on analogous structures and established substituent effects.[1][2][3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
HA, HA' 8.05 - 8.15Doublet2HThese protons are ortho to the electron-withdrawing ester group, leading to a downfield shift. They are coupled to HB and HB'.
HB, HB' 7.40 - 7.50Doublet2HThese protons are meta to the ester group and ortho to the methylene-pyrazole substituent. Their chemical shift is influenced by both groups.
HC 5.40 - 5.60Singlet2HThe methylene protons are adjacent to the electron-withdrawing pyrazole ring and the benzene ring, resulting in a significant downfield shift for an aliphatic proton. The signal is a singlet as there are no adjacent protons.
HD 8.20 - 8.40Singlet1HThis proton is on the pyrazole ring and is deshielded by the adjacent nitrogen atoms and the nitro group.
HE 8.60 - 8.80Singlet1HThis proton is also on the pyrazole ring and is strongly deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. The exact positions of HD and HE may be interchangeable.
HMe 3.90 - 4.00Singlet3HThe methyl protons of the ester group are in a typical chemical shift range for this functional group.[2][3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in the table below, estimated from data for similar compounds and known substituent effects.[4][5][6][7]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O 165 - 167The carbonyl carbon of the ester group is expected in this characteristic downfield region.[7]
C1 130 - 132The ipso-carbon of the benzoate ring attached to the ester group.
C2, C6 129 - 131Aromatic carbons ortho to the ester group.
C3, C5 128 - 130Aromatic carbons meta to the ester group.
C4 138 - 140The ipso-carbon of the benzoate ring attached to the methylene group.
CH₂ 50 - 55The methylene carbon is shifted downfield due to attachment to the aromatic ring and the nitrogen of the pyrazole.
C7 (Pyrazole) 140 - 145Carbon atom of the pyrazole ring. The nitro group has a significant deshielding effect.[1][6]
C8 (Pyrazole) 135 - 140The carbon atom bearing the nitro group will be significantly deshielded.
C9 (Pyrazole) 120 - 125Carbon atom of the pyrazole ring.
OCH₃ 52 - 54The methyl carbon of the ester group.[7]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology.

Workflow for NMR Sample Preparation and Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent TMS Add a small amount of TMS (tetramethylsilane) as an internal standard Solvent->TMS Tube Transfer the solution to a clean, dry 5 mm NMR tube TMS->Tube Insert Insert the NMR tube into the spectrometer Tube->Insert Lock Lock the spectrometer on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field to achieve optimal homogeneity Lock->Shim Tune Tune and match the probe for ¹H and ¹³C frequencies Shim->Tune Acquire_H Acquire ¹H NMR spectrum (e.g., 16-32 scans) Tune->Acquire_H Acquire_C Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) Tune->Acquire_C FT Apply Fourier Transform to the FID Acquire_H->FT Acquire_C->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to the TMS signal (0 ppm) Baseline->Reference Integrate Integrate the signals in the ¹H spectrum Reference->Integrate Peak_Pick Peak pick and report chemical shifts Integrate->Peak_Pick

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

    • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

    • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

    • Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

    • For the ¹H NMR spectrum, acquire a suitable number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, a larger number of scans (typically 1024 to 4096) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum to ensure that all peaks have the correct absorptive shape.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

    • Peak pick the signals in both spectra to determine their precise chemical shifts.

Conclusion

This in-depth guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this molecule and apply these principles to a wide range of related compounds. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation. As with any spectroscopic analysis, a comprehensive approach that combines both ¹H and ¹³C NMR, and potentially two-dimensional techniques, will provide the most definitive structural assignment.

References

  • Elguero, J., Goya, P., & Páez, J. A. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 48(12), 97-106.
  • Dong, L., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2948.
  • Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • Castañeda, A., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 785-797.
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  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

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  • Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are tasked with the structural elucidation and analytical characterization of this and similar molecules. We will delve into the core principles of its analysis, from sample preparation to the intricate details of its fragmentation behavior under electrospray ionization conditions.

Introduction: The Significance of Pyrazole Derivatives and the Role of Mass Spectrometry

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities that have led to their incorporation into numerous therapeutic agents.[1] The specific compound of interest, this compound, combines the pyrazole scaffold with a nitroaromatic moiety and a benzoate ester, suggesting its potential as a versatile building block in drug discovery.

Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities.[2][3][4][5] Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis is crucial for confirming the identity of synthesized compounds and for identifying metabolites and degradation products. This guide will focus on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of this target molecule. ESI is a soft ionization technique well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent fragmentation analysis.[6]

Physicochemical Properties and Molecular Structure

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₂H₁₁N₃O₄Angene Chemical
Molecular Weight 261.23 g/mol Angene Chemical
Monoisotopic Mass 261.0750 uCalculated
Structure Chemical Structure of this compound-

Experimental Workflow: From Sample to Spectrum

A meticulously planned experimental workflow is paramount for obtaining high-quality, reproducible mass spectrometric data. The following sections detail a recommended approach for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry a Dissolution in Organic Solvent b Dilution to Working Concentration a->b c Filtration b->c d Injection c->d Sample Introduction e Chromatographic Separation d->e f Electrospray Ionization (ESI) e->f Eluent Transfer g MS1 Scan (Full Scan) f->g h Collision-Induced Dissociation (CID) g->h i MS2 Scan (Product Ion Scan) h->i j j i->j Data Acquisition & Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

Part 1: Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and ensure accurate analysis.

  • Initial Dissolution: Dissolve the solid this compound in a suitable organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 80:20 methanol/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Part 2: Liquid Chromatography (LC) Parameters

Liquid chromatography is employed to separate the analyte from any impurities and deliver it to the mass spectrometer in a suitable solvent stream. For pyrazole derivatives, a reverse-phase method is typically effective.[1][7][8][9][10]

ParameterRecommended ConditionJustification
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte in positive ion ESI.
Mobile Phase B Methanol or AcetonitrileCommon organic solvents for reverse-phase chromatography.
Gradient Isocratic or gradient elution (e.g., 20-80% B over 10 min)An isocratic method with 80% B has been shown to be effective for pyrazoline derivatives.[7] A gradient may be necessary to elute all components of a complex mixture.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CRoom temperature is often sufficient, but temperature can be optimized to improve peak shape and resolution.
Injection Volume 5 µLA typical injection volume to avoid overloading the column.
Detection Wavelength (UV) ~254 nmA common wavelength for aromatic compounds, useful for method development before MS analysis.
Part 3: Mass Spectrometry (MS) Parameters

The following parameters are recommended for ESI-MS/MS analysis in positive ion mode.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of nitrogen atoms in the pyrazole ring makes the molecule susceptible to protonation.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Cone Voltage 20 - 40 VA lower cone voltage minimizes in-source fragmentation, preserving the precursor ion.
Source Temperature 120 - 150 °CAids in desolvation of the electrospray droplets.
Desolvation Gas Flow 600 - 800 L/hrAssists in the evaporation of the solvent from the charged droplets.
Collision Gas ArgonAn inert gas commonly used for collision-induced dissociation.
Collision Energy 10 - 40 eVThe collision energy should be ramped to observe the formation and fragmentation of different product ions.[11][12][13][14]

Data Interpretation: Unraveling the Fragmentation Pathway

The positive ion ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 262.08. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation, providing valuable structural information.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the pyrazole and benzoate moieties, as well as fragmentation characteristic of the nitro-pyrazole ring.

fragmentation_pathway cluster_frags Major Fragment Ions cluster_minor_frags Minor Fragment Ions M [M+H]⁺ m/z 262.08 F1 m/z 151.04 [C₈H₇O₂]⁺ M->F1 - C₄H₄N₃O₂ F2 m/z 112.04 [C₄H₄N₃O₂]⁺ M->F2 - C₈H₇O₂ F5 m/z 216.07 [M+H-NO₂]⁺ M->F5 F6 m/z 232.07 [M+H-NO]⁺ M->F6 F3 m/z 123.04 [C₇H₅O₂]⁺ F1->F3 - CO F4 m/z 95.03 [C₄H₃N₂O₂]⁺ F2->F4 - NH₃

Caption: Proposed fragmentation pathway for protonated this compound.

Explanation of Key Fragmentations
  • Formation of m/z 151.04: This abundant fragment likely arises from the cleavage of the benzylic C-N bond, resulting in the stable methyl 4-(methyl)benzoate cation. The positive charge is stabilized by the aromatic ring. This type of benzylic cleavage is a common fragmentation pathway.[15]

  • Formation of m/z 112.04: The complementary fragment to m/z 151.04 would be the 4-nitro-1H-pyrazole radical, which upon protonation would give an ion at m/z 113.04. Alternatively, a rearrangement followed by fragmentation could lead to the charged 4-nitropyrazole moiety at m/z 112.04.

  • Formation of m/z 123.04: The fragment at m/z 151.04 can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 123.04.

  • Formation of m/z 95.03: The 4-nitropyrazole fragment ion at m/z 112.04 may undergo further fragmentation, such as the loss of ammonia (NH₃), to yield an ion at m/z 95.03.

  • Loss of Nitro Group Moieties: As is characteristic for nitroaromatic compounds, losses of NO (m/z 232.07) and NO₂ (m/z 216.07) from the precursor ion are also expected, though these may be less intense than the fragments arising from the cleavage of the main molecular backbone.

Summary of Expected Mass Spectral Data

Ionm/z (monoisotopic)Proposed Structure/FormulaFragmentation Origin
[M+H]⁺ 262.08C₁₂H₁₂N₃O₄⁺Precursor Ion
Fragment 1 151.04C₈H₇O₂⁺Cleavage of the benzylic C-N bond
Fragment 2 112.04C₄H₄N₃O₂⁺Cleavage of the benzylic C-N bond
Fragment 3 123.04C₇H₅O₂⁺Loss of CO from m/z 151.04
Fragment 4 95.03C₄H₃N₂O₂⁺Loss of NH₃ from m/z 112.04
Fragment 5 216.07C₁₂H₁₂N₂O₂⁺Loss of NO₂ from [M+H]⁺
Fragment 6 232.07C₁₂H₁₂N₂O₃⁺Loss of NO from [M+H]⁺

Troubleshooting and Method Validation

  • Poor Signal Intensity: If the signal for the protonated molecule is weak, consider increasing the concentration of the sample or optimizing the ESI source parameters. The addition of a small amount of formic acid to the sample solution can also enhance protonation.

  • In-source Fragmentation: If significant fragmentation is observed in the MS1 scan, reduce the cone voltage to decrease the energy imparted to the ions as they enter the mass spectrometer.

  • Method Validation: The developed method should be validated for its intended purpose. This may include assessing linearity, accuracy, precision, and limits of detection and quantification, particularly if the method is to be used for quantitative analysis.

Conclusion

The mass spectrometric analysis of this compound by LC-ESI-MS/MS provides a powerful means for its structural confirmation and characterization. By carefully selecting the experimental conditions and understanding the predictable fragmentation pathways of the pyrazole and nitrobenzoate moieties, researchers can confidently identify this compound and its related substances. The methodologies and interpretations presented in this guide offer a robust framework for the analysis of this and other novel heterocyclic compounds in the dynamic field of drug discovery and development.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 21, 2026, from [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Mass Spectrometry and Drug Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved January 21, 2026, from [Link]

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  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Retrieved January 21, 2026, from [Link]

  • Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime - MDPI. (2023, December 30). Retrieved January 21, 2026, from [Link]

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Solubility and stability of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Stability of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a core pyrazole structure, a functionality known for its broad-ranging pharmacological activities.[1][2] The molecule's architecture, which includes a nitro group and a methyl benzoate moiety, suggests a complex physicochemical profile that warrants a thorough investigation for its successful application in drug discovery and development. The pyrazole nucleus itself is a versatile scaffold in medicinal chemistry, contributing to a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the empirical determination of these critical parameters. Understanding the solubility and stability is paramount for advancing a compound through the preclinical and clinical phases, as these properties directly impact bioavailability, formulation strategies, and shelf-life.

Predicted Physicochemical Properties

The physicochemical properties of a compound are dictated by its molecular structure. For this compound, the interplay between its lipophilic and hydrophilic components will govern its behavior in various solvent systems.

  • Solubility: The molecule possesses both nonpolar (benzene ring, methyl group) and polar (pyrazole ring, nitro group, ester carbonyl) functionalities. The pyrazole ring can act as a hydrogen bond acceptor at its N2 position and a weak hydrogen bond donor at its C-H bonds, potentially influencing its interaction with protic solvents.[3] The presence of the nitro group is expected to increase polarity. Overall, the compound is predicted to have low aqueous solubility and moderate solubility in organic solvents.

  • pKa: The pyrazole ring is weakly basic. The N2 atom of the pyrazole ring is the most likely site of protonation.

A summary of the predicted physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₁N₃O₄-
Molecular Weight 261.24 g/mol -
Appearance Likely a crystalline solidBased on similar aromatic, heterocyclic compounds.[5][6][7]
Aqueous Solubility LowPredominantly nonpolar structure with some polar groups.
Organic Solvent Solubility Moderately soluble in solvents like DMSO, DMF, and alcohols.Presence of both polar and nonpolar regions.
Predicted logP ~2.5 - 3.5Indicates a preference for a lipophilic environment.
pKa (most basic) ~2-3The N2 of the pyrazole is a weak base.

Experimental Determination of Solubility

To empirically determine the aqueous solubility, a robust and validated method such as the shake-flask method is recommended.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze the calibration standards by a validated HPLC-UV method.

    • Plot the peak area versus concentration and determine the linearity (R² > 0.99).

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by the validated HPLC-UV method.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample using the calibration curve.

    • Calculate the solubility by multiplying the concentration by the dilution factor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_cal HPLC Analysis of Standards prep_cal->hplc_cal add_excess Add Excess Solid to Solvent agitate Agitate to Equilibrium add_excess->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute hplc_sample HPLC Analysis of Sample dilute->hplc_sample calculate Calculate Solubility hplc_cal->calculate hplc_sample->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[8][9][10][11] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[9]

Protocol: Forced Degradation Studies

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile/water mixture) for these studies.

  • Hydrolytic Stability:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a specified time. The ester linkage is expected to be labile under basic conditions.[12]

    • Neutral Hydrolysis: Treat the stock solution with water and heat at 60-80°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

  • Oxidative Stability:

    • Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.

    • Analyze aliquots at different time points by HPLC. Nitroaromatic compounds can be susceptible to oxidation.[8]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).[8]

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC. Nitroaromatic compounds are often photosensitive.[9]

  • Thermal Stability:

    • Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

    • Analyze the sample by HPLC and compare it to an unheated control. Pyrazole rings are generally thermally stable, but the presence of a nitro group can influence this.[13][14][15]

G cluster_stress Stress Conditions start Drug Substance acid Acidic (e.g., 0.1N HCl, Heat) start->acid base Basic (e.g., 0.1N NaOH, RT) start->base neutral Neutral (Water, Heat) start->neutral oxidation Oxidative (e.g., 3% H₂O₂, RT) start->oxidation photo Photolytic (ICH Q1B) start->photo thermal Thermal (Dry Heat) start->thermal analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis thermal->analysis identification Identification of Degradants (e.g., LC-MS) analysis->identification

Caption: Workflow for Forced Degradation Studies.

Analysis of Degradation Products

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

  • Method Development: A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The UV detector should be set to a wavelength where the parent compound and potential degradants have significant absorbance.

  • Peak Purity: Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is free from any co-eluting degradants.

  • Identification: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the tentative identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductChemical Transformation
Acidic/Basic Hydrolysis 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acidHydrolysis of the methyl ester.[12][16]
Oxidative N-oxides or hydroxylated derivativesOxidation of the pyrazole or benzene ring.
Photolytic/Reductive 4-((4-amino-1H-pyrazol-1-yl)methyl)benzoateReduction of the nitro group.

Predicted Degradation Pathways

Based on the functional groups present in the molecule, the following degradation pathways are predicted:

  • Hydrolysis of the Ester: This is the most probable degradation pathway under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[12][16]

  • Reduction of the Nitro Group: Under certain conditions, particularly photolytic or in the presence of reducing agents, the nitro group can be reduced to a nitroso and subsequently to an amino group.

G parent This compound hydrolysis_product 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻) reduction_product Methyl 4-((4-amino-1H-pyrazol-1-yl)methyl)benzoate parent->reduction_product Reduction/Photolysis

Caption: Predicted Major Degradation Pathways.

Recommendations for Formulation and Storage

  • Formulation: Due to the predicted low aqueous solubility, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary for developing aqueous-based formulations. For preclinical in vivo studies, formulations in vehicles like a mixture of PEG 400, ethanol, and water, or in oil-based vehicles, could be considered.

  • Storage: The solid compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. Solutions should be freshly prepared, and if storage is necessary, they should be refrigerated and protected from light.

Conclusion

This compound is a compound with potential pharmacological activity, but its successful development hinges on a thorough understanding of its physicochemical properties. This guide has provided a predictive overview of its solubility and stability, highlighting the likely low aqueous solubility and susceptibility to hydrolytic degradation of the ester linkage. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these characteristics. A comprehensive forced degradation study, as outlined, will be instrumental in elucidating the degradation pathways and in the development of a stability-indicating analytical method, which are prerequisites for the advancement of this compound in the drug development pipeline.

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An In-Depth Technical Guide to the Predicted Crystal Structure of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the predicted crystal structure of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established methodologies and data from analogous structures to present a robust predictive model. We will explore the compound's synthesis, the workflow for its structural determination, and an expert analysis of its anticipated three-dimensional architecture, offering insights into its potential role in medicinal chemistry.

Introduction: The Significance of Nitro-Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their versatile five-membered heterocyclic structure allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][5] The introduction of a nitro group onto the pyrazole ring is a key chemical modification. This potent electron-withdrawing group can significantly modulate the molecule's electronic properties, influencing its reactivity, stability, and, most critically, its intermolecular interactions. These interactions govern how a molecule binds to biological targets like enzymes or receptors, making the nitro-pyrazole moiety a "privileged scaffold" in the rational design of novel therapeutics.[5]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is paramount.[6][7][8][9] This technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack in the solid state. This crystal packing information is invaluable for understanding physical properties like solubility and for modeling the ligand-receptor interactions that underpin biological activity.

This guide focuses on this compound, a compound of significant interest. While a public crystal structure for this exact molecule is not available, we can construct a highly accurate predictive model by leveraging crystallographic data from closely related, experimentally determined structures. This "in silico" analysis provides a powerful framework for understanding its structural chemistry and guiding future research.

Synthesis and Crystallization: A Proposed Pathway

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthesis for the title compound is a nucleophilic substitution reaction, a well-established method for creating N-substituted pyrazoles.

Experimental Protocol: Synthesis
  • Reactant Preparation : In a 100 mL round-bottom flask, dissolve 4-nitro-1H-pyrazole (1.13 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in 50 mL of dry acetone.

  • Addition of Electrophile : To the stirring suspension, add methyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 60°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Workup : After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the target product.

  • Purification : Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure this compound.

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often more art than science, requiring patience and experimentation with various techniques.[10][11][12] The slow evaporation method is a reliable starting point for many organic compounds.

  • Solvent Screening : Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to find one in which it is moderately soluble.

  • Solution Preparation : Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. For example, dissolve approximately 10-20 mg of the compound in 2-3 mL of the solvent.

  • Filtration : Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small glass vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]

  • Evaporation : Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent.

  • Incubation : Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days to weeks.[11]

  • Harvesting : Once well-formed, block-shaped crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Structure Determination

The journey from a crystal to a final, validated structure follows a well-defined path, as illustrated in the diagram below.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection crystal->data_collection On Diffractometer integration 3. Data Integration & Reduction data_collection->integration Raw Diffraction Images solution 4. Structure Solution (Phase Problem) integration->solution refinement 5. Structure Refinement solution->refinement validation 6. Validation & CIF Generation refinement->validation final_structure Final Structural Model validation->final_structure

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

  • Crystal Selection and Mounting : A high-quality, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations, and rotated in the X-ray beam. A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.[13]

  • Data Integration and Reduction : The raw diffraction images are processed to determine the intensity of each reflection and to identify the crystal's unit cell parameters and space group.

  • Structure Solution : This is the most critical computational step. The "phase problem" is solved using methods like direct methods or Patterson techniques to generate an initial electron density map, which reveals a preliminary model of the molecular structure.[14]

  • Structure Refinement : The initial model is refined against the experimental data using a least-squares method.[3][15][16] In this iterative process, the atomic positions, occupancies, and atomic displacement parameters (ADPs) are adjusted to minimize the difference between the observed structure factors and those calculated from the model.

  • Validation and CIF Generation : The final refined structure is validated to ensure its chemical and crystallographic sensibility. The results are compiled into a standard Crystallographic Information File (CIF), which contains all the essential information about the crystal structure and the experiment.[17][18][19]

Predicted Crystal Structure of this compound

In the absence of experimental data for the title compound, we can construct a detailed predictive model based on the known crystal structure of its close analogue, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate [20], and data from methyl 4-nitrobenzoate [21].

Predicted Crystallographic Parameters

The following table summarizes the anticipated crystallographic data. These values are estimated based on typical organic molecules and the specific data from the ethyl analogue.[20]

ParameterPredicted ValueRationale / Reference
Chemical FormulaC₁₂H₁₁N₃O₄Based on molecular structure
Molecular Weight261.24 g/mol Calculated from formula
Crystal SystemTriclinic or MonoclinicCommon for molecules with this level of flexibility and lack of high symmetry.
Space GroupP-1 or P2₁/cThese are the most common space groups for organic molecules.[20]
a (Å)8 - 10Extrapolated from analogue data.[20]
b (Å)8 - 12Extrapolated from analogue data.[20]
c (Å)10 - 15Extrapolated from analogue data.[20]
α (°)90 or 70-9090° for monoclinic; variable for triclinic.[20]
β (°)90-110Variable for both monoclinic and triclinic systems.[20]
γ (°)90 or 60-9090° for monoclinic; variable for triclinic.[20]
Volume (ų)650 - 850Estimated based on molecular size and packing efficiency.
Z2 or 4Number of molecules in the unit cell; typically 2 for P-1, 4 for P2₁/c.[20]
Calculated Density (g/cm³)1.4 - 1.6Typical range for organic compounds with nitro groups.
R-factor (R₁)< 0.05Target value for a well-refined structure.
Goodness-of-Fit (S)~1.0Target value indicating a good fit between the model and data.
Analysis of Molecular Geometry and Conformation

The core structure consists of a 4-nitropyrazole ring linked via a methylene bridge to a methyl benzoate group.

Caption: Key conformational features of the title compound.

  • Pyrazole and Benzoate Rings : Both the pyrazole and the benzoate rings are expected to be individually planar.

  • Nitro Group : The C-NO₂ group will be nearly coplanar with the pyrazole ring to maximize resonance stabilization.

  • Conformation : The most significant structural variable is the torsion angle around the CH₂-C(aryl) bond. In the known structure of the ethyl analogue, the dihedral angle between the pyrazole and phenyl rings is 76.06°.[20] A similar non-planar conformation is predicted for the title compound. This twisted arrangement is crucial as it presents a specific 3D shape for molecular recognition at a receptor binding site.

Predicted Intermolecular Interactions

The crystal packing will be dominated by a network of weak intermolecular interactions. The presence of the nitro and ester groups provides sites for hydrogen bonding and dipole-dipole interactions.

  • C-H···O Hydrogen Bonds : The most likely interactions will be weak hydrogen bonds between aromatic C-H donors on one molecule and the oxygen atoms of the nitro (O=N-O) or carbonyl (C=O) groups on an adjacent molecule. In the crystal structure of methyl 4-nitrobenzoate, similar C-H···O interactions are observed.[21]

  • π-π Stacking : Depending on the packing arrangement, there may be offset π-π stacking interactions between the electron-deficient nitropyrazole rings and the benzoate rings of neighboring molecules.

  • Dipole-Dipole Interactions : The strong dipoles of the nitro and ester functional groups will contribute significantly to the lattice energy and influence the overall crystal packing.

Structural Insights and Implications for Drug Design

The predicted structural model provides key insights for drug development professionals:

  • Defined 3D Shape : The non-planar, twisted conformation creates a well-defined three-dimensional structure. This rigidity is often desirable in drug candidates as it reduces the entropic penalty upon binding to a target.

  • Hydrogen Bonding Potential : The oxygen atoms of the nitro and carbonyl groups are prime hydrogen bond acceptors. A drug designer can use this information to predict or engineer interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

  • Solubility and Formulation : The presence of polar groups and the predicted packing interactions will influence the compound's solubility and other solid-state properties, which are critical considerations for formulation and bioavailability.

Conclusion

While awaiting experimental determination, this in-depth guide presents a robust, scientifically-grounded prediction of the crystal structure of this compound. By synthesizing data from analogous compounds and established crystallographic principles, we have outlined a detailed methodology for its synthesis and structural analysis. The predicted model reveals a non-planar molecule with specific hydrogen bonding capabilities, offering valuable insights for its application in rational drug design. This work underscores the power of predictive structural analysis as a vital tool in modern chemical research and serves as a comprehensive blueprint for the future experimental validation of this promising compound.

References

  • Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
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  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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  • NIH. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.
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  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal.
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  • Wikipedia. X-ray crystallography.
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  • PubMed Central. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.
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Potential biological activity of nitro-pyrazole containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of Nitro-Pyrazole Containing Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of nitro-pyrazole containing compounds, a class of heterocyclic molecules demonstrating significant potential across various therapeutic areas. We will delve into the synthetic strategies, key biological activities, structure-activity relationships, and the experimental protocols necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of these compounds.

Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" found in numerous FDA-approved drugs.[3][4] Compounds like the anti-inflammatory drug Celecoxib and the analgesic Antipyrine highlight the therapeutic versatility of the pyrazole core.[5][6][7]

The introduction of a nitro (NO₂) group onto the pyrazole ring dramatically alters its electronic properties and, consequently, its biological activity. As a potent electron-withdrawing group, the nitro moiety can:

  • Enhance Potency: Increase the acidity of N-H protons, facilitating stronger interactions with biological targets.[3]

  • Modulate Reactivity: Influence the regioselectivity of further chemical modifications.[8][9]

  • Introduce New Binding Interactions: Participate in hydrogen bonding and other electrostatic interactions within a target's active site.

  • Serve as a Bioisostere: Act as a replacement for other functional groups to optimize pharmacokinetic and pharmacodynamic properties.

This guide will systematically unpack the synthesis and proven biological activities—namely antimicrobial, anti-inflammatory, and anticancer—that arise from the strategic combination of the pyrazole scaffold and the nitro functional group.

Synthetic Strategies for Nitro-Pyrazole Derivatives

The synthesis of nitro-pyrazole derivatives can be achieved through two primary approaches: direct nitration of a pre-formed pyrazole ring or construction of the ring using a nitro-containing precursor. The choice of method is critical for controlling regioselectivity.

Direct Nitration of Pyrazole Scaffolds

Electrophilic nitration is a common method for introducing a nitro group. The reaction conditions must be carefully controlled as the pyrazole ring's reactivity is influenced by the substituents already present. Typically, a mixture of nitric acid and sulfuric acid is used.[10] The C4 position is the most electron-rich and, therefore, the most common site for electrophilic substitution.[9][11]

Ring Construction from Nitro-Containing Precursors

Building the pyrazole ring from acyclic starting materials that already contain a nitro group offers excellent control over the final product's structure. A prominent method is the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, such as a nitro-olefin.

A general workflow for synthesizing tetra-substituted pyrazoles from nitro-olefins and hydrazones provides a regioselective route to highly functionalized products.[12]

View a generalized experimental protocol for this synthesis

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones

This protocol describes the cyclization of a chalcone (an α,β-unsaturated ketone) with hydrazine to form a pyrazoline, which can be a precursor to pyrazole.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

    • Add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring the mixture in an ice bath.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

    • Filter the precipitated solid (the chalcone), wash with cold water, and recrystallize from ethanol.

  • Pyrazoline Synthesis:

    • Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).

    • Add hydrazine hydrate (10 mmol) to the solution.

    • Reflux the mixture for 8-10 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid product, wash thoroughly with water to remove excess acid, and dry.

    • Recrystallize the crude pyrazoline from a suitable solvent like ethanol to obtain the pure product.[7]

Below is a diagram illustrating a common synthetic pathway.

G General Synthetic Workflow for Nitro-Pyrazoles cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product A Nitro-α,β-unsaturated Ketone (Chalcone) C Cyclocondensation Reaction (e.g., in Ethanol/Acetic Acid) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Nitro-Pyrazole Derivative C->D

Caption: General Synthetic Workflow for Nitro-Pyrazoles.

Key Biological Activities and Mechanisms of Action

Nitro-pyrazole derivatives have demonstrated a remarkable breadth of biological activities. We will focus on the three most extensively researched areas: antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial Activity

The search for new antimicrobial agents is a global priority, and nitro-pyrazole compounds have emerged as promising candidates. The presence of the nitro group is often crucial for their activity.

Mechanism of Action: While not fully elucidated for all compounds, the antimicrobial action of many nitro-heterocycles involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species, such as nitroso and hydroxylamine radicals, which can induce oxidative stress and damage critical biomolecules like DNA, proteins, and lipids, ultimately leading to cell death.

Structure-Activity Relationship (SAR):

  • The position of the nitro group is critical. For instance, compounds with a nitro group on an attached phenyl ring often show potent activity.[13]

  • The presence of other substituents, such as halogens or furan rings, can significantly enhance antimicrobial effects.[6][14]

  • Combining the nitro-pyrazole scaffold with other heterocyclic moieties like thiazole or benzimidazole has been shown to produce hybrid compounds with broad-spectrum activity.[13]

Quantitative Data:

Compound Class/NameTarget OrganismMIC (μg/mL)Reference
Nitro pyrazole based thiazole (Compound 40)S. aureus, E. coli, A. nigerNot specified, but "remarkable"[13]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4)Streptococcus epidermidis0.25[5]
Nitrofuran-containing pyrazole (Compound 3b)E. coli, C. albicansNot specified, but "promising"[6]
1,2,3-triazole-thiazolyl-pyrazolyl compoundA. niger31.5[13]
View a standard protocol for antimicrobial susceptibility testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plate:

    • Prepare a stock solution of the nitro-pyrazole test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB. For example, start with a concentration of 128 µg/mL and dilute down to 0.25 µg/mL.

    • Ensure each well contains 50 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Anti-Inflammatory Activity

Inflammation is a key process in many chronic diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Many pyrazole derivatives, including the blockbuster drug Celecoxib, function as inhibitors of cyclooxygenase (COX) enzymes.[5][15]

Mechanism of Action: The primary mechanism for many anti-inflammatory pyrazole derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.[7][15]

G Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (PGE₂, etc.) COX2->PGs catalysis Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation mediates NitroPyrazole Nitro-Pyrazole Compound NitroPyrazole->COX2 inhibits

Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Structure-Activity Relationship (SAR):

  • Nitro-substituted derivatives have shown significant anti-inflammatory potency, sometimes comparable to standard drugs like diclofenac.[5]

  • A triazole-linked pyrazole derivative with a nitro group showed good anti-inflammatory activity.[17]

Quantitative Data:

Compound Name/ClassAssayPotencyReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4)Carrageenan-induced rat paw edemaBetter than Diclofenac sodium[5]
Triazole-linked pyrazole (nitro derivative 141e)Carrageenan-induced rat paw edemaGood anti-inflammatory potency[17]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d)In vivo anti-inflammatory modelsComparable to Celecoxib[6]
Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Nitro-pyrazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[18][19][20]

Mechanism of Action: The anticancer mechanisms of nitro-pyrazoles are diverse and often depend on the specific molecular structure. Reported mechanisms include:

  • Kinase Inhibition: Many kinases are overactive in cancer cells. Certain pyrazole derivatives have been designed as inhibitors of key kinases like BRAFV600E or tyrosine kinases.[21][22]

  • Induction of Apoptosis: Compounds can trigger programmed cell death by activating apoptotic pathways, often involving the mTOR signaling pathway.[21]

  • Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[20]

Structure-Activity Relationship (SAR):

  • Hybrids of pyrazole with other pharmacophores like ferrocene or quinoline have shown high potency.[18]

  • A nitro-phenyl substituted pyrazole-carbohydrazide derivative showed satisfactory cytotoxic potential against lung, breast, and CNS cancer cell lines.[4]

  • Compounds with a 4-NO₂C₆H₄ substituent have exhibited high potency against lung cancer cell lines.[18]

Quantitative Data (IC₅₀/GI₅₀ Values):

Compound Name/ClassCell LineIC₅₀/GI₅₀ (µM)Reference
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide (Compound 2)MCF-7 (Breast)3.79[4]
Pyrazole-based azole (Compound 17b, R = 4-NO₂C₆H₄)A549 (Lung)3.46 (µg/mL)[18]
Pyrano[2,3-c]pyrazole (Compound 50h, R = 3-NO₂C₆H₄)786-0 (Renal)9.9 (µg/mL)[18]
5-phenyl-1H-pyrazole derivative (Compound 269)BRAFV600E (Enzyme)0.33[21]
View a standard protocol for in vitro cytotoxicity testing

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nitro-pyrazole test compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations. Include a vehicle control (media with DMSO) and an untreated control.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

Nitro-pyrazole containing compounds represent a fertile ground for the discovery of new therapeutic agents.[1][23] Their proven efficacy across antimicrobial, anti-inflammatory, and anticancer domains underscores their potential.[24][25][26] Future research should focus on several key areas:

  • Mechanism Deconvolution: A deeper understanding of the specific molecular targets and pathways is essential for rational drug design and optimization.

  • Selectivity and Safety: Efforts should be directed towards designing compounds with high selectivity for their intended targets (e.g., COX-2 over COX-1, or specific microbial enzymes) to minimize off-target effects and improve safety profiles.

  • Advanced Drug Delivery: Formulating these compounds into advanced delivery systems could enhance their bioavailability, reduce toxicity, and improve therapeutic outcomes.

  • Combinatorial Synthesis: Exploring new synthetic routes and creating libraries of diverse nitro-pyrazole derivatives will be crucial for identifying novel leads with enhanced potency and unique activity profiles.

References

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Whitepaper: A Multi-Faceted In Silico Strategy for Predicting the Biological Targets of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or under-characterized small molecules, determining the molecular targets is essential for understanding their mechanism of action, predicting potential therapeutic applications, and identifying off-target liabilities. This technical guide presents a comprehensive, multi-pronged in silico workflow to predict the biological targets of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a compound featuring a pharmacologically relevant pyrazole scaffold.[1] By integrating ligand-based, structure-based, and pharmacophore-based computational methods, we provide a robust, self-validating framework for generating high-confidence target hypotheses, thereby accelerating experimental validation and downstream drug development.[2][3] This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for efficient and accurate target deconvolution.

Introduction: The Challenge of Target Deconvolution

This guide uses this compound as a case study. The pyrazole moiety is a well-established N-heterocyclic scaffold found in numerous compounds with a wide range of pharmacological activities.[1] Our objective is to detail a logical, step-by-step computational strategy that leverages orthogonal prediction methodologies to create a consensus-driven list of putative targets for this molecule.

Overall_Workflow cluster_input Input Molecule cluster_methods In Silico Prediction Methodologies cluster_analysis Analysis & Validation Input This compound (SMILES/3D Structure) LigandBased Part 2: Ligand-Based (e.g., SwissTargetPrediction) Input->LigandBased StructureBased Part 3: Structure-Based (Reverse Docking) Input->StructureBased PharmBased Part 4: Pharmacophore-Based (e.g., PharmMapper) Input->PharmBased Integration Part 5: Results Integration & Consensus Scoring LigandBased->Integration Target List 1 (Similarity-ranked) StructureBased->Integration Target List 2 (Affinity-ranked) PharmBased->Integration Target List 3 (Fit Score-ranked) Validation Part 6: Hypothesis Validation (Computational & Experimental) Integration->Validation Prioritized Target List

Figure 1: High-level overview of the integrated workflow for target prediction.

Ligand-Based Prediction: Leveraging the Principle of Similarity

Expertise & Experience: The foundational principle of ligand-based methods is that structurally similar molecules are likely to bind to similar protein targets.[6] This approach is computationally inexpensive and serves as an excellent first-pass screening to identify the most probable target classes based on vast libraries of known ligand-target interactions.

We will utilize SwissTargetPrediction , a well-established web server that predicts targets based on a combination of 2D and 3D chemical similarity measures.[7][8]

Detailed Protocol: SwissTargetPrediction
  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. A plausible SMILES string is O=C(OC)c1ccc(cn2ncc(c2)[O-])cc1.

    • Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).

  • Job Submission:

    • Paste the SMILES string into the query box.

    • Select the desired organism (e.g., "Homo sapiens").

    • Click the "Predict targets" button to initiate the analysis.

  • Results Interpretation:

    • The server returns a list of predicted targets, ranked by a probability score. This score is derived from the similarity of the query molecule to known active ligands for each target.

    • Pay close attention to the "Target Class" column. A high number of predictions within a specific class (e.g., Kinases, G-protein coupled receptors) provides a strong initial hypothesis.

    • The results also show the most similar known ligands, allowing for a visual and structural comparison to validate the basis of the prediction.[9]

Ligand_Based_Workflow Input Query Molecule (SMILES) Server SwissTargetPrediction Web Server Input->Server Algorithm 2D/3D Similarity Calculation Server->Algorithm Database ChEMBL Database (Known Ligand-Target Pairs) Database->Algorithm Output Ranked Target List (by Probability) Algorithm->Output

Caption: Workflow for ligand-based target prediction using SwissTargetPrediction.

Structure-Based Prediction: The Power of Reverse Docking

Expertise & Experience: Unlike ligand-based methods, structure-based approaches are not constrained by the availability of known similar ligands. Reverse docking (or inverse virtual screening) screens the query molecule against a large library of 3D protein structures to predict potential binding partners based on physicochemical complementarity.[2][10][11] This method can uncover novel targets that would be missed by similarity-based approaches.

Detailed Protocol: Reverse Docking (Conceptual)

This protocol outlines the general steps, which can be implemented using tools like AutoDock Vina, and web servers like ReverseDock.[12][13]

  • Ligand Preparation:

    • Generate a 3D conformation of the query molecule from its SMILES string using software like Open Babel.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This step is crucial for accurately modeling ligand flexibility.

    • Convert the structure to the required input format (e.g., PDBQT for AutoDock Vina).

  • Protein Target Database Preparation:

    • Select a relevant database of protein structures. This can be a curated set (e.g., all human kinases from the PDB) or a broader, whole-proteome set.

    • For each protein, remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.

    • Define the docking search space (the "grid box"). For blind docking, the box should encompass the entire protein surface to allow for unbiased identification of all potential binding sites.[12]

  • Docking Execution:

    • Systematically dock the prepared ligand into each prepared protein target using a docking algorithm like AutoDock Vina.[14]

    • The algorithm will sample numerous ligand conformations and orientations within the search space and calculate a binding affinity (or docking score) for the most favorable poses.

  • Results Interpretation:

    • Rank all protein targets based on their predicted binding affinity scores (e.g., kcal/mol). More negative scores typically indicate stronger predicted binding.

    • Manually inspect the top-ranked poses to ensure they are physically plausible (e.g., forming hydrogen bonds, engaging in hydrophobic interactions) and not merely stuck to the protein surface.

Structure_Based_Workflow cluster_docking Reverse Docking Engine Input Prepared 3D Ligand Docking Molecular Docking (e.g., AutoDock Vina) Input->Docking Database Protein Structure Library (e.g., PDB) Database->Docking Scoring Binding Affinity Calculation Docking->Scoring Output Ranked Target List (by Binding Energy) Scoring->Output

Caption: Workflow for structure-based target prediction via reverse docking.

Pharmacophore-Based Prediction: Identifying Essential Interactions

Expertise & Experience: Pharmacophore modeling abstracts the chemical structure into a set of essential spatial features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for molecular recognition at a target's binding site.[15][16] Reverse pharmacophore mapping screens the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[17] This approach is powerful for identifying targets for molecules that may be structurally diverse but share a common binding mode.[18][19]

We will describe the workflow for PharmMapper , a server designed for this purpose.[18][20]

Detailed Protocol: PharmMapper
  • Input Preparation:

    • Prepare a 3D structure of the query molecule in a supported format (e.g., MOL2 or SDF).[21]

    • Navigate to the PharmMapper server.[17]

  • Job Submission:

    • Upload the molecule file.

    • The server will automatically generate multiple conformers of the molecule.

      • Senior Application Scientist's Note: Conformer generation is critical because the molecule's bioactive conformation is unknown. Screening multiple low-energy conformers increases the probability of finding a match to a pharmacophore model.[18][21]

    • Select the appropriate pharmacophore database to search against (e.g., Human Protein Targets only, or a more comprehensive set).[22]

    • Submit the job. This process can be computationally intensive and may take several hours.[21]

  • Results Interpretation:

    • PharmMapper returns a list of potential targets ranked by a "Fit Score," which quantifies how well the query molecule's conformers match the target's pharmacophore model.

    • The output includes the aligned pose of the molecule within the pharmacophore, providing a 3D visualization of the matched features.

    • Analyze the top-ranked hits, paying attention to the Z-score and normalized fit score for statistical significance.

Pharmacophore_Based_Workflow Input 3D Query Molecule Conformers Conformer Generation Input->Conformers Mapping Reverse Pharmacophore Mapping Conformers->Mapping Database Pharmacophore Model Database (PharmTargetDB) Database->Mapping Output Ranked Target List (by Fit Score) Mapping->Output

Caption: Workflow for pharmacophore-based target prediction using PharmMapper.

Synthesizing Results: A Consensus-Driven Approach

Trustworthiness: No single in silico method is infallible. The highest confidence in a predicted target is achieved when multiple, orthogonal methods converge on the same result. This cross-validation is the cornerstone of a trustworthy computational prediction system.[23]

  • Collect and Normalize Data: Gather the top-ranked target lists from all three methodologies (Ligand-Based, Structure-Based, and Pharmacophore-Based).

  • Identify Overlap: Identify the protein targets that appear in the top results of at least two, and ideally all three, methods.

  • Create a Consensus Rank: Develop a scoring system to re-rank the targets. A simple method is to sum the ranks of each target from the different lists. A lower sum indicates a higher consensus prediction.

Hypothetical Data Summary Table
Protein TargetSwissTargetPrediction (Rank)Reverse Docking (Rank)PharmMapper (Rank)Consensus Score (Lower is Better)Appears in # Lists
Kinase A253103
Protease B1518243
GPCR C135-N/A2
NHR D-412N/A2
Kinase E5--N/A1
Ion Channel F42221653

Senior Application Scientist's Note: In this hypothetical table, Kinase A would be our highest confidence prediction. It scores well across all three orthogonal methods, suggesting the prediction is robust and not an artifact of a single algorithm. Protease B and Ion Channel F are also strong candidates. GPCR C and NHR D are moderate-confidence predictions, while Kinase E is a low-confidence, single-method hit.

Validation and Next Steps

The output of this in silico workflow is not a final answer but a set of high-confidence, testable hypotheses.

Computational Validation
  • Literature Review: For the top consensus targets, search the literature for evidence linking them to the pyrazole scaffold or similar chemical structures.

  • Pathway Analysis: Use tools like KEGG or Reactome to determine if the top-predicted targets fall within a common biological pathway. A cluster of predicted targets in a single pathway can strengthen the hypothesis that the molecule modulates that pathway.

Experimental Validation

The prioritized list of targets should then be subjected to experimental validation.[23]

  • Biochemical Assays: Perform in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or enzyme activity assays to directly confirm the interaction between the compound and the purified target protein.

  • Cell-Based Assays: Use cell lines to confirm that the compound engages the target in a biological context and elicits the expected downstream signaling effects.

Conclusion

The identification of protein targets for novel small molecules is a cornerstone of modern drug discovery. By systematically applying and integrating ligand-based, structure-based, and pharmacophore-based computational methods, researchers can efficiently and cost-effectively navigate the vast proteomic landscape. This multi-faceted in silico strategy provides a robust framework for generating high-confidence hypotheses, as demonstrated for this compound. This approach minimizes reliance on any single predictive algorithm and delivers a prioritized, consensus-driven list of targets, paving the way for focused and successful experimental validation.

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The Multifaceted Mechanisms of Pyrazole Derivatives in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

By: A Senior Application Scientist

Foreword: The Emergence of Pyrazoles as a Privileged Scaffold in Cancer Therapy

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for multi-positional modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a plethora of pyrazole-containing compounds with a broad spectrum of pharmacological activities. In the realm of oncology, this scaffold is particularly prominent, forming the core of several FDA-approved drugs and numerous clinical candidates. This technical guide provides an in-depth exploration of the diverse mechanisms of action through which pyrazole derivatives exert their potent anti-cancer effects, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanism: Disruption of Uncontrolled Proliferation via Kinase Inhibition

A primary and extensively documented mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][2][3] The pyrazole ring serves as an effective bioisostere for other heterocyclic systems, adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

Uncontrolled cell cycle progression is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that drive the cell cycle.[2] Pyrazole derivatives have been extensively developed as potent CDK inhibitors.[4] For instance, some derivatives have shown significant inhibitory activity against CDK2.[5] By blocking the activity of CDKs, these compounds halt the cell cycle, typically at the G2/M or S phase, thereby preventing cancer cell division.[5][6] AT7519 is an example of a pyrazole-based inhibitor of cyclin-dependent kinases that has been investigated for the treatment of refractory solid tumors.[6]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MDA-MB-231, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole derivative or a vehicle control (e.g., DMSO) for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Interpretation: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Targeting Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Metastasis

Several pyrazole-based drugs have demonstrated remarkable efficacy by targeting receptor tyrosine kinases (RTKs) that are pivotal for tumor growth, angiogenesis, and metastasis.

  • VEGFR Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival.[7] Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of this process.[8] Many pyrazole derivatives have been designed as potent VEGFR-2 inhibitors, thereby exerting anti-angiogenic effects.[8][9][10]

  • EGFR, ALK, and c-Met Inhibition: Crizotinib, a pyrazole-containing drug, is a potent inhibitor of ALK (Anaplastic Lymphoma Kinase) and c-Met, and is used in the treatment of non-small cell lung carcinoma.[6] Other derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR), another critical RTK in many cancers.[9]

Diagram: Kinase Inhibition by Pyrazole Derivatives

Kinase_Inhibition cluster_pyrazole Pyrazole Derivative cluster_kinases Target Kinases cluster_effects Cellular Effects Py Pyrazole Core CDK CDK Py->CDK Inhibits VEGFR VEGFR Py->VEGFR Inhibits EGFR EGFR/ALK/c-Met Py->EGFR Inhibits JAK JAK Py->JAK Inhibits CCA Cell Cycle Arrest CDK->CCA AA Anti-Angiogenesis VEGFR->AA IP Inhibition of Proliferation EGFR->IP AP Apoptosis JAK->AP

Caption: Pyrazole derivatives inhibit a range of kinases, leading to diverse anti-cancer effects.

Induction of Programmed Cell Death: Apoptosis

A crucial mechanism by which pyrazole derivatives eliminate cancer cells is the induction of apoptosis, or programmed cell death.[11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway
  • Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[6][11] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Certain pyrazole compounds upregulate Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][12]

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3.[6][11] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cells.[6]

Extrinsic Apoptotic Pathway

Some studies have indicated that pyrazole derivatives can also activate the extrinsic apoptotic pathway by engaging with death receptors such as TRAIL receptors, leading to the activation of caspase-8.[6]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the pyrazole derivative for a specified time.

  • Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Several pyrazole derivatives have been identified as tubulin polymerization inhibitors.[5][13] These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[5] This disruption of the microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequent apoptosis.[5]

Diagram: Experimental Workflow for Mechanism of Action Studies

workflow start Pyrazole Derivative cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_lines mtt MTT Assay (Cytotoxicity, IC50) cell_lines->mtt flow Flow Cytometry mtt->flow western Western Blot mtt->western kinase Kinase Assay mtt->kinase tubulin Tubulin Polymerization Assay mtt->tubulin annexin Annexin V/PI (Apoptosis) flow->annexin cell_cycle Propidium Iodide (Cell Cycle) flow->cell_cycle proteins Protein Expression (Bax, Bcl-2, Caspase-3) western->proteins

Caption: A typical experimental workflow to elucidate the mechanism of action of a pyrazole derivative.

Induction of Genotoxic Stress: DNA Damage

Recent evidence suggests that some 1,3,5-trisubstituted-1H-pyrazole derivatives can induce DNA damage in cancer cells.[12] This genotoxic stress, characterized by an increase in comet tail length in comet assays, indicates the presence of DNA strand breaks. This DNA damage can activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.[12]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various cancer cell lines, demonstrating their potent anti-proliferative effects.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3fMDA-MB-46814.97 (24h), 6.45 (48h)[6][11]
Paclitaxel (Control)MDA-MB-46849.90 (24h), 25.19 (48h)[6][11]
Compound 37MCF-75.21[5]
Compound 11A549, Colo205, A27800.01 - 0.65[5]
Compounds 8 & 9Various0.0248 & 0.028 (average)[5]
Compound 28HCT116, UO31, HepG20.035, 2.24, 0.028[5]
Compound 43MCF-70.25[8]
Compound 6Various0.00006 - 0.00025[8]

Conclusion and Future Perspectives

The pyrazole scaffold represents a highly successful and versatile platform for the development of novel anti-cancer agents. The diverse mechanisms of action, ranging from potent kinase inhibition and induction of apoptosis to disruption of the cytoskeleton and induction of DNA damage, underscore the multifaceted approach by which these compounds combat cancer. The continued exploration of structure-activity relationships and the identification of novel molecular targets will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with enhanced efficacy and selectivity. The integration of in silico modeling with experimental validation will be crucial in accelerating the discovery and optimization of these promising anti-cancer agents.[14]

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20). National Institutes of Health.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.

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Introduction: The Significance of 4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-nitro-1H-pyrazole

4-nitro-1H-pyrazole is a pivotal intermediate compound in the fields of energetic materials, pharmaceuticals, and agrochemicals.[1] As a five-membered heterocyclic compound, its structure is the foundation for developing materials with high energy, high density, and low sensitivity.[1] The nitro group at the C4 position is critical, making the molecule a versatile precursor for further functionalization. It can be used to synthesize more complex energetic compounds like 1,4-dinitropyrazole, 3,4-dinitropyrazole, and even 3,4,5-trinitropyrazole through subsequent nitration and rearrangement reactions.[1] Given its importance, the development of efficient, high-yield, and safe synthetic routes is a primary concern for researchers in both academic and industrial settings. This guide provides a comprehensive review of the core synthetic methodologies, focusing on the underlying chemical principles, comparative efficiencies, and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-nitro-1H-pyrazole can be broadly approached through three main strategies: direct electrophilic nitration of the pyrazole ring, synthesis from substituted precursors, and the rearrangement of an N-nitrated intermediate. The choice of method is often dictated by factors such as desired yield, scalability, safety, and available starting materials.

Direct Nitration of Pyrazole

Direct nitration is the most common and extensively studied route. The reaction is an electrophilic aromatic substitution where the pyrazole ring is attacked by a nitronium ion (NO₂⁺). The substitution preferentially occurs at the C4 position due to the electronic characteristics of the pyrazole ring.[2]

The traditional approach involves the use of a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] While straightforward, this method is often hampered by moderate yields and harsh reaction conditions. Reports indicate that heating pyrazole in this mixed acid at 90°C for 6 hours results in a yield of only 56%.[1][4] The high temperature and extended reaction time increase the potential for side-product formation and present safety challenges.

A significant advancement in the direct nitration of pyrazole is the development of a "one-pot, two-step" method utilizing a more potent nitrating agent.[1][5][6] This process has become the preferred route due to its markedly improved efficiency and milder conditions. It involves:

  • Formation of Pyrazole Sulfate: Pyrazole is first dissolved in concentrated sulfuric acid at room temperature. This step protonates the pyrazole, forming pyrazole sulfate.[1]

  • Nitration with Fuming Nitrosulfuric Acid: The solution is then treated with a pre-prepared mixture of fuming nitric acid and fuming sulfuric acid (oleum).[1][5]

This optimized protocol achieves yields as high as 85% under significantly milder conditions—a reaction temperature of 50°C and a reaction time of just 1.5 hours.[1][4][5] The enhanced performance is attributed to the more powerful nitrating medium, which allows for a more controlled and efficient reaction.

Research into milder nitrating conditions has explored agents like nitric acid in trifluoroacetic anhydride.[7][8] These systems can be effective for various five-membered heterocycles and offer an alternative to the strong mineral acids, though the one-pot method with fuming acids remains the most efficient for 4-nitropyrazole specifically.[7]

Synthesis from Substituted Precursors

Alternative pathways begin with a pre-functionalized pyrazole ring. These methods can be advantageous if the starting materials are readily available or if direct nitration is problematic.

  • From 4-Iodopyrazole: 4-nitropyrazole can be synthesized by the nitration of 4-iodopyrazole. This reaction typically employs fuming nitric acid in a solvent like tetrahydrofuran (THF), often with the aid of a solid catalyst such as zeolite or silica.[1][5][6]

  • From 4-nitro-5-hydroxypyridazones-(6): A less common but viable route involves the chemical transformation of 4-nitro-5-hydroxypyridazones-(6) to yield 4-nitropyrazoles.[9]

Rearrangement of N-Nitropyrazole

This strategy involves an initial N-nitration of the pyrazole ring, followed by an acid-catalyzed intramolecular rearrangement of the nitro group to a carbon atom. Treating N-nitropyrazole with sulfuric acid can induce this rearrangement to yield 4-nitropyrazole.[1][6] However, it is crucial to control the reaction conditions, as rearrangement in other solvents like n-octanol can favor the formation of the 3-nitropyrazole isomer.[4]

Data Presentation: Comparison of Direct Nitration Methods

The following table summarizes the quantitative data for the most common direct nitration routes, providing a clear comparison for process selection.

Synthetic RouteReagentsReaction TimeTemperatureYield (%)Reference
Mixed Acid Nitration Pyrazole, conc. HNO₃, conc. H₂SO₄6 hours90°C56%[1][4]
Optimized One-Pot, Two-Step Pyrazole, conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄1.5 hours50°C85%[1][4][5]

Visualization of Key Processes

To better illustrate the synthetic pathways, the following diagrams outline the core reaction and the optimized experimental workflow.

G Pyrazole Pyrazole Product 4-nitro-1H-pyrazole Pyrazole->Product Electrophilic Aromatic Substitution NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Product

Caption: General reaction scheme for the direct nitration of pyrazole.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Synthesis cluster_workup Step 3: Isolation & Purification A Mix Fuming H₂SO₄ and Fuming HNO₃ in ice bath (0-10°C) B Prepare Nitrosulfuric Acid A->B E Add Nitrosulfuric Acid dropwise in ice bath B->E C Add Pyrazole to conc. H₂SO₄ at RT D Stir 30 min to form Pyrazole Sulfate C->D D->E F Heat to 50°C for 1.5 hours E->F G Pour reaction mixture into ice water F->G H Filter white precipitate G->H I Wash with ice water H->I J Recrystallize from Ethyl Ether/Hexane I->J K Dry under vacuum (Yield: 85%) J->K

Caption: Workflow for the optimized one-pot, two-step synthesis.

Experimental Protocols

The following section provides a detailed, self-validating protocol for the high-yield, one-pot, two-step synthesis of 4-nitro-1H-pyrazole.[1][4]

Protocol: High-Yield Synthesis of 4-nitro-1H-pyrazole (85% Yield)

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, 11 mL, 0.21 mol)

  • Fuming Nitric Acid (98%, 6.3 mL, 0.15 mol)

  • Fuming Sulfuric Acid (20% Oleum, 19.3 mL, 0.30 mol)

  • Ice

  • Ethyl Ether

  • Hexane

Equipment:

  • 100 mL four-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

Procedure:

Part 1: Preparation of Fuming Nitrosulfuric Acid

  • Add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid to a 100 mL four-necked flask equipped with a stirrer.

  • Place the flask in an ice-water bath to cool.

  • While stirring, slowly add 6.3 mL (0.15 mol) of fuming nitric acid dropwise using a dropping funnel. Crucially, maintain the internal temperature between 0°C and 10°C throughout the addition. This mixture is the nitrating agent.

Part 2: Synthesis of 4-nitro-1H-pyrazole

  • In a separate 100 mL four-necked flask equipped with a stirrer and thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid.

  • At room temperature, gradually add 6.8 g (0.1 mol) of pyrazole to the sulfuric acid while stirring.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

  • Cool the flask containing the pyrazole sulfate mixture in an ice-water bath.

  • Slowly add the previously prepared fuming nitrosulfuric acid dropwise to the pyrazole sulfate solution.

  • After the addition is complete, remove the ice-water bath and raise the temperature of the reaction mixture to 50°C.

  • Maintain the reaction at 50°C for 1.5 hours with continuous stirring.

Part 3: Work-up and Purification

  • Prepare a beaker with approximately 200 mL of ice water.

  • Carefully and slowly pour the reaction mixture into the ice water. A large amount of white solid will precipitate.

  • Collect the solid product by filtration.

  • Wash the filtered solid thoroughly with additional ice water to remove residual acid.

  • Purify the crude product by recrystallization from a mixture of ethyl ether and hexane.

  • Dry the final product, pure 4-nitro-1H-pyrazole, under vacuum. The expected yield is approximately 85%.

Characterization of 4-nitro-1H-pyrazole

The identity and purity of the synthesized 4-nitro-1H-pyrazole should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides a clear signature. In d6-DMSO, the spectrum shows a broad singlet for the N-H proton at approximately 13.9 ppm and a singlet for the two equivalent C-H protons of the pyrazole ring at 8.56 ppm.[10]

  • Other Techniques: Infrared (IR) spectrometry, high-resolution mass spectrometry (HRMS), and elemental analysis are also used to confirm the structure and purity of the final compound.[5]

Conclusion

While several synthetic routes to 4-nitro-1H-pyrazole exist, the direct nitration of pyrazole remains the most practical and efficient approach. Specifically, the optimized one-pot, two-step method using a fuming nitric acid/fuming sulfuric acid system offers substantial advantages over traditional mixed-acid protocols, delivering a superior yield (85%) under milder and more controlled conditions.[1][5] This method's efficiency, scalability, and reliance on readily available reagents make it the authoritative standard for researchers and professionals requiring this critical chemical intermediate.

References

  • How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem.

  • A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes - Benchchem.

  • Li, Y., Dang, X., Cao, D., & Chai, X. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 1-5.

  • 1-allyl-4-nitropyrazole - Org Prep Daily.

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. Organic & Biomolecular Chemistry, 20(45), 9036-9043.

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(3), 633.

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate.

  • Pyrazole. SlideShare.

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2023, 3(1), 234-245.

  • Klingspor, G., et al. (1966). US Patent 3,294,814 - 4-nitropyrazoles.

  • 4-Nitropyrazole Chemical Properties, Uses, Production. ChemicalBook.

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Methodological & Application

Application Notes and Protocols for the Cell-Based Characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity against various molecular targets.[3] Numerous pyrazole-containing compounds have been investigated for their potential to induce apoptosis in cancer cells and to modulate inflammatory pathways, making them promising candidates for novel therapeutic development.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel compound, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. Given the absence of specific biological data for this compound, we present a logical, tiered approach to systematically evaluate its potential cytotoxic, anti-cancer, and anti-inflammatory properties. The protocols herein are designed to be self-validating, with clear explanations for each step, ensuring scientific rigor and reproducibility.

Our approach begins with a fundamental assessment of cytotoxicity to establish a viable concentration range for subsequent mechanistic studies. We then proceed to investigate the compound's potential to induce apoptosis, a common mechanism of action for anti-cancer pyrazole derivatives.[3] Finally, we outline protocols to assess its anti-inflammatory capacity by examining its effect on a key inflammatory signaling pathway, NF-κB, and the downstream production of the pro-inflammatory cytokine, TNF-α.[5][6]

Preliminary Compound Handling and Preparation

Scientific integrity begins with the proper handling and preparation of the test article. The following steps are critical for obtaining reliable and reproducible data.

1. Compound Solubility Testing: Before preparing a stock solution, it is essential to determine the optimal solvent for this compound.

  • Rationale: The chosen solvent must be able to dissolve the compound at a high concentration, be miscible with cell culture media, and exhibit low cytotoxicity at its final working concentration.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of novel compounds.

  • Procedure: Prepare a small, highly concentrated solution (e.g., 10-50 mM) in 100% DMSO. Observe for complete dissolution. If solubility is poor, other organic solvents like ethanol may be tested. The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.5% to avoid solvent-induced artifacts.

2. Stock Solution Preparation and Storage:

  • Procedure: Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM) in sterile-filtered DMSO. We recommend using the molecular weight of this compound (261.23 g/mol ) for accurate molar concentration calculations.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 1: Foundational Assessment of Cellular Cytotoxicity

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This establishes the concentration-dependent toxicity profile and informs the dose selection for all subsequent functional assays. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8]

Protocol 1: MTT Cell Viability Assay

Principle of the Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)[2][9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (Compound X) stock solution (10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.

  • Solubilization solution: 10% SDS in 0.01 M HCl or pure DMSO.[10]

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Causality Insight: This wide range is crucial for capturing the full dose-response curve, from no effect to complete cell death, allowing for accurate calculation of the IC₅₀ (half-maximal inhibitory concentration).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of action.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation:

Treatment GroupCompound X Conc. (µM)Replicates (Absorbance at 570 nm)Mean Absorbance% Viability vs. Vehicle Control
Untreated Control0(e.g., 1.25, 1.28, 1.22)1.25100%
Vehicle Control (DMSO)0(e.g., 1.23, 1.26, 1.24)1.24100%
Compound X0.1.........
Compound X1.........
Compound X10.........
Compound X50.........
Compound X100.........

Calculate the percentage of cell viability using the formula: % Viability = (Mean Absorbance of Treated Sample / Mean Absorbance of Vehicle Control) * 100

Plot % Viability against the log of the compound concentration to determine the IC₅₀ value.

Part 2: Investigating the Induction of Apoptosis

Many pyrazole-based anti-cancer agents exert their effects by inducing programmed cell death, or apoptosis.[1] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Executioner caspases, specifically Caspase-3 and Caspase-7, are critical enzymes in this process.[11]

Protocol 2: Caspase-3/7 Activity Assay

Principle of the Method: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific cleavage site for Caspase-3 and Caspase-7.[12] When Caspase-3/7 are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase to generate a luminescent signal that is directly proportional to the amount of Caspase-3/7 activity.[13] The "add-mix-measure" format is simple and ideal for high-throughput screening.[12]

Materials:

  • Cancer cell line (same as used in the MTT assay)

  • White, opaque-walled 96-well plates (for luminescence assays)

  • Compound X stock solution

  • Positive control (e.g., Staurosporine or Etoposide)

  • Luminometer

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with Compound X (e.g., 0.5x, 1x, 2x IC50) incubate1->treat incubate2 Incubate for desired time (e.g., 6, 12, 24h) treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent (Add-Mix) incubate2->add_reagent incubate3 Incubate 1h at RT (Protected from light) add_reagent->incubate3 read Measure Luminescence (Luminometer) incubate3->read

Caption: Workflow for the Caspase-3/7 activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at the same density as determined optimal for the MTT assay. Incubate for 24 hours.

  • Compound Treatment: Based on the IC₅₀ value from the MTT assay, treat cells with Compound X at relevant concentrations (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[13]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Signal Development: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation: The data is expressed as Relative Luminescence Units (RLU). An increase in RLU in compound-treated wells compared to vehicle control wells indicates the activation of Caspase-3/7 and induction of apoptosis.

Part 3: Screening for Anti-Inflammatory Potential

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response.[6] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] Many anti-inflammatory compounds act by inhibiting this pathway.

Hypothesized Signaling Pathway:

G cluster_nucleus cluster_nuc_events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB:e->NFkB:w Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene Transcription NFkB_nuc NF-κB TNFa_protein TNF-α Protein (Secretion) TNFa_gene->TNFa_protein Leads to CompoundX Compound X CompoundX->IKK Inhibits? NFkB_nuc->TNFa_gene Binds DNA

Caption: Hypothesized inhibition of the NF-κB pathway by Compound X.

Protocol 3: TNF-α Secretion Measurement by ELISA

Principle of the Method: This protocol uses a murine macrophage cell line, RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to produce a robust inflammatory response, including the secretion of TNF-α.[14] An Enzyme-Linked Immunosorbent Assay (ELISA) is then used to quantify the amount of TNF-α released into the cell culture supernatant. This sandwich ELISA employs a capture antibody coated on the plate, a detection antibody, and an enzyme-substrate system to produce a colorimetric signal proportional to the amount of TNF-α.[15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Compound X stock solution

  • Human TNF-α ELISA Kit[14][15]

  • 24-well or 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well or 96-well plate and incubate for 24 hours to allow adherence.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Compound X (determined from the MTT assay) for 1 hour.

    • Trustworthiness Check: It is critical to run a parallel cytotoxicity assay on RAW 264.7 cells, as toxicity can vary between cell lines. A reduction in TNF-α must be due to anti-inflammatory activity, not cell death.[16]

  • Stimulation: After the pre-treatment period, stimulate the cells by adding LPS to a final concentration of 100-500 ng/mL. Do not change the medium. Include a "LPS only" control and a "vehicle + LPS" control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the culture supernatant, which contains the secreted TNF-α. Samples can be stored at -80°C until the ELISA is performed.

  • ELISA Procedure:

    • Perform the TNF-α ELISA according to the manufacturer's protocol.[14][15] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow TNF-α to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a biotinylated detection antibody.

    • Washing the plate again.

    • Adding a streptavidin-HRP conjugate.

    • Washing the plate a final time.

    • Adding a substrate solution (e.g., TMB) to develop the color.

    • Stopping the reaction with a stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

Data Interpretation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in each sample. A dose-dependent reduction in TNF-α concentration in the supernatant of Compound X-treated cells (compared to the "vehicle + LPS" control) indicates anti-inflammatory activity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

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  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). PMC. [Link]

  • TNF-α (free) ELISA. (n.d.). IBL International. [Link]

  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2025). ResearchGate. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbexa. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]

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  • Effects evoked by pyrazole analogs in different cells target. (n.d.). ResearchGate. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

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  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). ACS Infectious Diseases. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC. [Link]

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[14][17]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met Kinase Inhibitor with Potent Antiproliferative Activity in Cancer Cells. (2025). ResearchGate. [Link]

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Application Note: A Framework for Screening Novel Pyrazole-Based Kinase Inhibitors Featuring Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they have become one of the most important target families for drug discovery. The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors. This application note presents a comprehensive framework for the initial screening and validation of novel pyrazole-containing compounds, using Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate as a representative starting molecule. We provide detailed, field-proven protocols for both biochemical and cell-based assays, explain the scientific rationale behind experimental choices, and offer guidance on data analysis and interpretation. This guide is intended to equip researchers with the necessary tools to assess the kinase inhibitory potential of new chemical entities, bridging the gap from initial hit identification to cellular target validation.

Introduction: The Pursuit of Kinase Inhibition

1.1 The Significance of Kinases as Drug Targets Kinases orchestrate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates, a fundamental mechanism of post-translational modification. The human kinome comprises over 500 protein kinases, and their precise regulation is essential for normal cellular function.[1][2] Pathological conditions often arise from aberrant kinase activity, making them a prime target for therapeutic intervention.[1] The success of kinase inhibitors in oncology has validated this strategy, with over 50 such drugs approved by the FDA to treat various cancers and inflammatory diseases.[3]

1.2 The Pyrazole Scaffold: A Privileged Structure In the quest for potent and selective kinase inhibitors, certain chemical structures, known as "privileged scaffolds," have emerged that demonstrate a recurring ability to bind to specific protein families. The pyrazole ring is a premier example of such a scaffold for kinase inhibitors.[4][5][6] Its unique arrangement of nitrogen atoms allows it to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. This bio-isosteric relationship, combined with the scaffold's synthetic tractability, makes pyrazole derivatives a cornerstone of modern kinase-targeted drug discovery.[6] Numerous pyrazole-containing molecules have shown potent inhibition against a wide range of kinases, including Aurora kinases, Janus kinases (JAKs), and receptor tyrosine kinases like c-Met and EGFR.[4][6][7][8]

1.3 Rationale for Screening this compound this compound serves as an excellent model compound for a kinase inhibitor screening campaign. It incorporates the essential pyrazole core, functionalized with substituents that allow for probing chemical space. While likely an intermediate for more complex molecules[9], its structure provides a valid starting point for fragment-based screening or initial hit-finding exercises. The protocols detailed herein are designed to be broadly applicable for evaluating this compound and other novel pyrazole analogs for kinase inhibitory activity.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁N₃O₄

  • Molecular Weight: 261.24 g/mol

  • Structure: Chemical structure of this compound

Table 1: Physicochemical Properties and Storage

Property Value Recommendation
Physical State Solid
Solubility Soluble in DMSO Prepare stock solutions in 100% DMSO (e.g., 10-50 mM).
Storage -20°C, desiccated Minimize freeze-thaw cycles. Protect from light.

| Purity | >95% (recommended) | Verify purity by LC-MS or NMR before use. |

Part I: Biochemical Kinase Inhibition Assay

The first step in evaluating a potential inhibitor is to determine its direct effect on the catalytic activity of a purified kinase enzyme. We describe a robust, non-radioactive, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the reaction.

3.1 Principle of the ADP-Glo™ Kinase Assay This assay is a universal platform suitable for virtually any kinase.[1][10] The kinase reaction is performed, consuming ATP and generating ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated back into ATP. This newly synthesized ATP serves as a substrate for luciferase, producing a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

3.2 Experimental Workflow: Biochemical Assay The following diagram outlines the key steps in the biochemical screening protocol.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound_Plate 1. Compound Plating (Serial Dilution in Assay Plate) Incubation 3. Kinase Reaction (Add Kinase Mix to Plate Incubate at RT) Compound_Plate->Incubation Add to Kinase_Mix 2. Kinase/Substrate Mix (Prepare Master Mix) Kinase_Mix->Incubation Add to Stop_Reaction 4. Stop & ATP Depletion (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Develop_Signal 5. Signal Development (Add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate 6. Read Luminescence Develop_Signal->Read_Plate Calc_IC50 7. Data Analysis (Calculate % Inhibition Determine IC50) Read_Plate->Calc_IC50 G cluster_prep Cell Culture cluster_treatment Treatment & Lysis cluster_detection Detection & Analysis Seed_Cells 1. Seed Cells (Plate cells in 96-well plate and allow to adhere) Starve_Cells 2. Serum Starvation (Synchronize cells and reduce basal signaling) Seed_Cells->Starve_Cells Compound_Treat 3. Compound Treatment (Add serial dilutions of compound to cells) Starve_Cells->Compound_Treat Stimulate 4. Pathway Stimulation (Add growth factor, e.g., EGF, to activate kinase) Compound_Treat->Stimulate Lyse_Cells 5. Cell Lysis (Add lysis buffer with phosphatase inhibitors) Stimulate->Lyse_Cells ELISA 6. Detection (ELISA) (Detect phospho-substrate with specific antibodies) Lyse_Cells->ELISA Analyze 7. Data Analysis (Normalize and calculate cellular IC50) ELISA->Analyze

Caption: Workflow for a cell-based phospho-kinase ELISA assay.

4.3 Detailed Protocol: Cellular Phospho-STAT3 Assay (for a JAK2 inhibitor)

Causality Behind Choices: Serum starvation is performed to lower the basal level of signaling, thereby increasing the signal-to-noise ratio upon stimulation. Lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation state of the proteins of interest for accurate measurement.

Reagents and Materials:

  • Cell line expressing the target kinase (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutation).

  • Appropriate cell culture medium and fetal bovine serum (FBS).

  • Test Compound and Positive Control.

  • Stimulating ligand (if required, e.g., IL-6 for non-mutant JAK2).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-STAT3 (Tyr705) ELISA kit or equivalent detection reagents.

  • 96-well clear-bottom cell culture plates.

Procedure:

  • Cell Culture: a. Plate cells (e.g., 50,000 cells/well) in a 96-well plate and incubate overnight. b. If the pathway is not constitutively active, serum-starve the cells for 4-16 hours prior to treatment.

  • Compound Treatment: a. Prepare serial dilutions of the Test Compound in serum-free media. b. Add the diluted compound to the cells and incubate for 1-2 hours.

  • Pathway Stimulation & Lysis: a. For constitutively active pathways like in HEL cells, this step is skipped. For inducible pathways, add the stimulating ligand (e.g., IL-6) and incubate for the optimal time (e.g., 15-30 minutes). b. Aspirate the media and add 100 µL of ice-cold lysis buffer to each well. c. Incubate on ice for 10 minutes with gentle shaking.

  • Detection: a. Proceed with the ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysate to an antibody-coated plate, followed by incubation with detection and substrate reagents. b. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: a. Normalize the data and calculate the cellular IC50 using the same four-parameter logistic model described in section 3.4.

Context: A Representative Kinase Signaling Pathway

To understand the potential impact of a kinase inhibitor, it is essential to visualize its place within a signaling cascade. The diagram below illustrates the JAK-STAT pathway, a critical pathway in immunity and cell growth often targeted in cancer and inflammatory disease.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates JAK->Receptor Phosphorylates Receptor Tail STAT STAT JAK->STAT STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor JAK Inhibitor (Test Compound) Inhibitor->JAK INHIBITS

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

This application note provides a validated, step-by-step framework for assessing the kinase inhibitory potential of novel compounds, using this compound as a representative pyrazole-based molecule. By progressing from a direct biochemical inhibition assay to a functional cell-based phosphorylation assay, researchers can efficiently identify promising hits, validate their on-target activity in a physiological context, and generate the robust data needed to drive drug discovery programs forward. The provided protocols are adaptable to a wide range of kinases and cell systems, offering a solid foundation for the initial characterization of the next generation of kinase inhibitors.

References

  • Shaikh, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(24), 5986. [Link]

  • Shaikh, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, PMID: 35011562. [Link]

  • Ciovica, A. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5334. [Link]

  • Gande, S. L., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6141-6149. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Webinar. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology Brochure. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]

  • Aushia, S. et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research Proceedings. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 789. [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Robert, A., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • Uitdehaag, J. C. M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. American Association for Cancer Research Proceedings. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. Protocols.io. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-((4-nitro-1h-pyrazol-1-yl)methyl)benzoate. MySkinRecipes Chemical Database. [Link]

  • Wang, S. L., et al. (2015). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E, 71(Pt 10), o820–o821. [Link]

  • Gopiwad, P., et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Kothayer, H., et al. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/.[11]pdf]([Link]11]pdf)

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[6]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzoc[6]yclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. ResearchGate. [Link]

  • U.S. Patent No. 4,506,089. (1985). Preparation of methyl m-nitrobenzoate.
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

Sources

Dissolving Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate for In Vitro Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenge

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate is a compound of interest in various research and drug discovery endeavors. As with many novel chemical entities, particularly those with aromatic and heterocyclic structures like pyrazole derivatives, poor aqueous solubility can be a significant hurdle for in vitro studies.[1][2] Achieving a homogenous and stable solution in physiological media is paramount for obtaining accurate and reproducible experimental results. This guide provides a comprehensive framework for effectively solubilizing this compound, with a primary focus on the use of Dimethyl sulfoxide (DMSO), a widely accepted solvent for such applications.[3][4]

The protocols outlined herein are designed to be a self-validating system, emphasizing not just the "how" but also the "why" behind each step. By understanding the principles of solubility and the potential impact of solvents on cellular systems, researchers can confidently prepare their test compound for a range of in vitro assays.

Physicochemical Profile and Solubility Considerations

While specific experimental solubility data for this compound is not extensively published, an analysis of its structural components—a nitro-pyrazole and a methyl benzoate group—suggests a lipophilic nature and, consequently, low water solubility. Structurally related compounds, such as pyrazole derivatives and methyl 4-nitrobenzoate, often exhibit poor solubility in aqueous solutions.[1][5] Therefore, a systematic approach starting with a strong organic solvent is the most logical starting point.

Key Considerations:

  • Compound Purity: Ensure the purity of the compound is known, as impurities can affect solubility and experimental outcomes.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound accurately. For small masses, it is often more practical to weigh a slightly different amount and calculate the exact concentration.[6]

  • Solvent of Choice: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power for a wide range of organic molecules.[7][8]

Primary Protocol: Solubilization Using Dimethyl Sulfoxide (DMSO)

This protocol details the preparation of a high-concentration stock solution in DMSO, followed by serial dilution into the final aqueous medium for in vitro assays.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, high-quality glass vials with Teflon-lined screw caps[9]

  • Calibrated analytical balance[6]

  • Volumetric flasks (Class A for high accuracy)[6]

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile, aqueous buffer or cell culture medium relevant to the assay

Step-by-Step Protocol for Preparing a 10 mM Stock Solution
  • Calculate the Required Mass:

    • The molecular weight of this compound (C13H12N4O4) is approximately 304.27 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 304.27 g/mol * (1000 mg / 1 g) = 3.0427 mg

  • Weighing the Compound:

    • Accurately weigh out approximately 3.04 mg of the compound and record the exact weight.[6] Place the powder into a sterile glass vial.

  • Initial Solubilization:

    • Add a small volume of DMSO (e.g., 800 µL for a final volume of 1 mL) to the vial containing the compound.

    • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution. A clear solution should be obtained.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[4][10] However, be cautious about potential compound degradation with excessive heat.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, add DMSO to reach the final calculated volume for a 10 mM concentration. For example, if you weighed exactly 3.0427 mg, you would add DMSO to a final volume of 1 mL.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C for long-term storage.[11] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Transfer to vial dissolve 3. Vortex / Sonicate add_dmso->dissolve final_vol 4. Adjust to Final Volume dissolve->final_vol Ensure complete dissolution store 5. Aliquot & Store at -20°C final_vol->store

Caption: Workflow for preparing a concentrated stock solution.

Validation and Quality Control: The Self-Validating System

A critical aspect of this protocol is ensuring the integrity of your experiment by validating the solubility and assessing the impact of the solvent on your in vitro system.

Determining Maximum Allowable DMSO Concentration

DMSO can exhibit cytotoxic effects at higher concentrations.[12][13] It is imperative to determine the maximum concentration of DMSO that your specific cell line or assay can tolerate without significant effects on viability or function.

DMSO ConcentrationGeneral Effect on Cell Proliferation
> 5%Significant cell death observed.[12]
1% - 3%Inhibition of cell proliferation.[12]
0.1% - 0.5%Generally considered safe for most cell-based assays.[12]
< 0.1%Effects are often negligible.[13]

Protocol for DMSO Tolerance Test:

  • Cell Seeding: Seed your cells at the desired density in a multi-well plate.

  • Treatment: Prepare serial dilutions of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).

  • Incubation: Expose the cells to these DMSO concentrations for the same duration as your planned experiment.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the concentration at which DMSO significantly impacts cell health.

  • Establish a Threshold: Based on the results, establish a maximum final DMSO concentration for your experiments that does not cause significant cytotoxicity.

Preparing Working Solutions and Vehicle Controls

When preparing your working solutions, always perform serial dilutions of your concentrated stock into the final aqueous medium. This minimizes the chance of the compound precipitating out of solution.

Crucially, a vehicle control is essential for every experiment. The vehicle control should contain the same final concentration of DMSO as your highest test compound concentration. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Workflow for Experimental Setup

G cluster_exp Experimental Setup cluster_controls Controls stock DMSO Stock Solution serial_dilution Serial Dilution in Medium stock->serial_dilution treat_cells Treat Cells serial_dilution->treat_cells vehicle_control Vehicle Control (Medium + DMSO) vehicle_control->treat_cells Parallel Treatment untreated_control Untreated Control (Medium Only) untreated_control->treat_cells Parallel Treatment

Caption: Logical flow for preparing working solutions and controls.

Troubleshooting and Alternative Strategies

If you observe precipitation upon dilution into your aqueous medium, or if your experimental system is intolerant to even low concentrations of DMSO, consider the following options:

  • Lowering the Stock Concentration: Preparing a less concentrated stock solution in DMSO may help, but this will result in a higher final DMSO concentration in your assay.

  • Alternative Solvents: Other organic solvents such as ethanol or acetone can be tested.[4] However, their compatibility with your specific assay and their potential for cytotoxicity must be validated in the same manner as for DMSO.

  • Use of Pluronic F-127: For compounds that are particularly challenging to dissolve, Pluronic F-127 can be used to prepare a stock solution. This non-ionic surfactant can improve the aqueous solubility of hydrophobic compounds.

  • Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance solubility.[14]

Conclusion

The successful use of this compound in in vitro studies hinges on a robust and validated solubilization protocol. By starting with a high-concentration DMSO stock, carefully controlling the final solvent concentration, and including appropriate vehicle controls, researchers can generate reliable and reproducible data. The principles and protocols detailed in this guide provide a solid foundation for navigating the challenges of working with poorly soluble compounds.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Bitesize Bio. (2022, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Guerre, P. (2015). Dimethylsulfoxide (DMSO) : Experimental uses and toxicity. Revue de Médecine Vétérinaire, 166(5-6), 163-173.
  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1329.
  • Ashour, A. (2013, January 3). Re: How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2019, 4218916.
  • El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509.
  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Vivian, J. Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14383-14396.
  • Ionescu, I. A., et al. (2018).
  • Al-Ghorbani, M., et al. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(12), 104309.
  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl p-nitro benzoate. Retrieved from [Link]

  • Liu, Y., et al. (2021). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics, 607, 121008.
  • MolPort. (n.d.). Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate. Retrieved from [Link]

  • Angene Chemical. (n.d.). methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]

  • Ait hssain, A., et al. (2018). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

Sources

Application Notes and Protocols: Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. This compound serves as a valuable intermediate, incorporating the biologically significant 4-nitropyrazole scaffold with a functionalized benzene ring, paving the way for the synthesis of a diverse array of complex molecules. We present detailed, field-proven protocols for its synthesis via the N-alkylation of 4-nitropyrazole. Furthermore, we explore its potential applications in drug discovery and materials science, supported by authoritative references and mechanistic insights. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features allow it to act as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[2][3] Several blockbuster drugs, such as the kinase inhibitors ibrutinib and ruxolitinib, feature the pyrazole motif, underscoring its importance as a "privileged structure" in modern pharmacology.[1]

The introduction of a nitro group at the 4-position of the pyrazole ring further enhances its utility. 4-Nitropyrazole is a key intermediate in the synthesis of high-energy materials and a versatile precursor for a variety of functionalized pyrazoles.[4][5] The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring and provides a synthetic handle for further transformations, most notably its reduction to a primary amine.

This compound combines this activated pyrazole core with a methyl benzoate moiety via a stable N-methylene linker. This design provides two distinct points for chemical modification: the nitro group on the pyrazole and the ester on the benzene ring. This dual functionality makes it an exceptionally useful intermediate for constructing complex molecular architectures and for the generation of chemical libraries for high-throughput screening.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process: the nitration of pyrazole to form the 4-nitropyrazole core, followed by a regioselective N-alkylation with methyl 4-(bromomethyl)benzoate.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from commercially available pyrazole to the target intermediate.

G Pyrazole Pyrazole Nitrating_Mixture HNO₃ / H₂SO₄ Pyrazole->Nitrating_Mixture Four_Nitropyrazole 4-Nitro-1H-pyrazole Nitrating_Mixture->Four_Nitropyrazole Nitration Alkylating_Agent Methyl 4-(bromomethyl)benzoate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Four_Nitropyrazole->Alkylating_Agent Target_Compound This compound Alkylating_Agent->Target_Compound N-Alkylation

Caption: Two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole

The direct nitration of pyrazole provides an efficient route to 4-nitropyrazole. The use of a mixed acid system (nitric and sulfuric acid) is crucial for the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[4]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add pyrazole (1.0 eq) to pre-cooled concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and slowly add fuming nitric acid (1.5 eq) dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product, 4-nitropyrazole, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

Protocol 2: N-Alkylation to Yield this compound

The N-alkylation of 4-nitropyrazole proceeds via deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack on the electrophilic carbon of methyl 4-(bromomethyl)benzoate. This is a standard and reliable method for the formation of N-substituted pyrazoles.[6][7]

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Methyl 4-(bromomethyl)benzoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitropyrazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization of the Intermediate

The structural integrity of the synthesized this compound should be confirmed using a suite of analytical techniques. Below are the expected characterization data based on the analysis of structurally related compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene bridge protons, the aromatic protons of the benzoate ring, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the methylene carbon, the benzoate aromatic and carbonyl carbons, and the methyl ester carbon.
FT-IR Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the ester carbonyl group, C-N stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₁N₃O₄).
Melting Point A sharp melting point is indicative of a pure crystalline solid.

Applications in Organic Synthesis

This compound is a bifunctional intermediate, offering two primary sites for further chemical elaboration. This dual reactivity makes it a powerful tool for the rapid generation of molecular diversity.

Elaboration of the Intermediate

The following diagram outlines potential synthetic transformations of the title compound.

G cluster_nitro Nitro Group Transformation cluster_ester Ester Group Transformation Intermediate This compound Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reduction Hydrolysis Hydrolysis (e.g., LiOH or NaOH) Intermediate->Hydrolysis Amine_Intermediate Methyl 4-((4-amino-1H-pyrazol-1-yl)methyl)benzoate Reduction->Amine_Intermediate Amide_Coupling Amide Coupling (Acyl chloride or Carboxylic acid) Amine_Intermediate->Amide_Coupling Amide_Product Amide Derivatives Amide_Coupling->Amide_Product Acid_Intermediate 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid Hydrolysis->Acid_Intermediate Amidation Amidation (Amine, coupling agent) Acid_Intermediate->Amidation Amide_Product_2 Amide Derivatives Amidation->Amide_Product_2

Caption: Potential synthetic pathways from the title intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-based reducing agents like tin(II) chloride (SnCl₂). The resulting amino-pyrazole is a key building block for:

  • Amide bond formation: Coupling with carboxylic acids or acyl chlorides to generate a diverse library of amide derivatives.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then undergo various Sandmeyer-type reactions.

Modification of the Ester Group

The methyl ester provides another handle for diversification:

  • Hydrolysis: Saponification with a base like lithium hydroxide or sodium hydroxide will yield the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. Alternatively, direct amidation of the ester is also possible with certain amines at elevated temperatures.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The ability to selectively manipulate either the nitro or the ester group, or to modify both, allows for the synthesis of complex molecules with tailored properties, which is particularly valuable in the development of kinase inhibitors and other targeted therapies.[1][8]

Safety and Handling

  • Nitrated Compounds: 4-Nitropyrazole and its derivatives should be handled with care as nitrated organic compounds can be energetic. Avoid heat, shock, and friction.

  • Reagents: Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a combustible liquid and a potential teratogen. Use in a well-ventilated area or fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • The Royal Society of Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Google P
  • Chemsrc. (2025). Methyl 4-nitrobenzoate. [Link]

  • Molport. Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)
  • MySkinRecipes. (n.d.). Methyl 2-((4-nitro-1h-pyrazol-1-yl)methyl)
  • NIH - National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link not available]
  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. [Link]

  • ResearchGate. (2015). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • NIH - National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

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Application Notes and Protocols for High-Throughput Screening of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Derivatives of this five-membered aromatic heterocycle exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The compound of interest, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, combines the versatile pyrazole core with a nitro group, a moiety often associated with biological activity, and a benzoate group which can influence pharmacokinetic properties. While the specific biological profile of this molecule is yet to be fully elucidated, its structural motifs suggest significant potential as a modulator of key cellular signaling pathways implicated in disease.

This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound, with a focus on identifying its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][6][7]

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

The NF-κB family of transcription factors are critical regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[6][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.[8][9] We hypothesize that this compound may inhibit one or more key kinases in this pathway, such as IκB kinase (IKK), thereby preventing NF-κB activation.

Diagram 1: The Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_NFkB->Ub_Proteasome Ub_Proteasome->IkB Degradation DNA DNA (κB site) NFkB_nuc->DNA Binding Gene_expression Target Gene Expression (Inflammation, Survival) DNA->Gene_expression Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

High-Throughput Screening Workflow

A robust HTS campaign is designed in a tiered approach to efficiently identify and validate potential hits. This workflow maximizes the use of resources by employing a high-throughput primary screen to cast a wide net, followed by more focused secondary and counter-screens to confirm activity and elucidate the mechanism of action.

Diagram 2: HTS Workflow for Inhibitors of the NF-κB Pathway

HTS_Workflow Compound_Library Compound Library (including this compound) Primary_Screen Primary Screen: NF-κB Reporter Gene Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds inhibiting reporter activity) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: High-Content Imaging (p65 Nuclear Translocation) Hit_Identification->Secondary_Screen Primary Hits Counter_Screen Counter-Screen: Cell Viability Assay (MTT) Hit_Identification->Counter_Screen Primary Hits Hit_Validation Validated Hits Secondary_Screen->Hit_Validation Counter_Screen->Hit_Validation Exclude cytotoxic compounds SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Validation->SAR_Studies

Caption: Tiered high-throughput screening workflow.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor. A cell line is used that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant Human TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • White, opaque 384-well microplates

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed the HEK293T-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Using an automated liquid handler, perform a serial dilution of the this compound stock solution. Add 100 nL of the diluted compounds to the appropriate wells (final concentrations ranging from 1 nM to 100 µM). Include vehicle controls (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL to induce NF-κB activation. For negative control wells, add 10 µL of media without TNF-α.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes at room temperature to ensure complete cell lysis. Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the DMSO-treated, TNF-α stimulated controls. Plot the data to determine the IC50 value.

Protocol 2: Secondary Screen - High-Content Imaging of p65 Nuclear Translocation

This assay visually confirms the inhibition of NF-κB activation by monitoring the cellular location of the p65 subunit.

Materials:

  • A549 cells

  • DMEM with 10% FBS

  • Hit compounds from the primary screen

  • Recombinant Human TNF-α

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI

  • 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed A549 cells into 384-well imaging plates at 5,000 cells/well and incubate overnight.

  • Compound Treatment and Stimulation: Treat cells with hit compounds at various concentrations for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.

Protocol 3: Counter-Screen - Cell Viability Assay (MTT)

This assay is crucial to eliminate false positives from the primary screen that are due to cytotoxicity rather than specific inhibition of the NF-κB pathway.[10]

Materials:

  • A549 cells

  • DMEM with 10% FBS

  • Hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Seed A549 cells in a 96-well plate and treat with the hit compounds at the same concentrations used in the primary screen. Incubate for the same duration as the primary assay (e.g., 7 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Presentation and Interpretation

The results from the HTS workflow should be systematically tabulated to facilitate hit selection and further investigation.

Table 1: Hypothetical HTS Data for this compound

AssayEndpointResultInterpretation
Primary Screen
NF-κB Reporter Gene AssayIC505.2 µMPotent inhibition of NF-κB transcriptional activity.
Secondary Screen
p65 Nuclear TranslocationIC507.8 µMInhibition of NF-κB activation confirmed by preventing nuclear translocation of p65.
Counter-Screen
MTT Cell Viability AssayCC50> 100 µMThe compound is not cytotoxic at concentrations where it inhibits NF-κB.
Selectivity Index CC50 / IC50 (Reporter)> 19.2Favorable selectivity for NF-κB inhibition over general cytotoxicity.

Conclusion and Future Directions

The presented protocols provide a robust framework for the high-throughput screening of this compound as a potential inhibitor of the NF-κB signaling pathway. A positive outcome from this screening cascade, as illustrated in the hypothetical data, would warrant further investigation. Subsequent steps would include kinase profiling to identify the specific kinase(s) inhibited by the compound within the NF-κB pathway, structure-activity relationship (SAR) studies to optimize its potency and selectivity, and in vivo studies in relevant disease models to assess its therapeutic potential. The combination of the privileged pyrazole scaffold with the proposed HTS strategy offers a promising avenue for the discovery of novel therapeutics for inflammatory diseases and cancer.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]

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  • SciSpace. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Available from: [Link]

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  • ScienceDirect. High throughput cell-based screening methods for cancer drug discovery. Available from: [Link]

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  • ACS Publications. High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform | Analytical Chemistry. Available from: [Link]

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  • Drug Target Review. High-throughput screening used to discover new class of antibiotics. Available from: [Link]

  • PubMed. NF‐κB signaling in inflammation and cancer. Available from: [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available from: [Link]

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  • National Center for Biotechnology Information. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Available from: [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. High content, high-throughput screening for small molecule inducers of NF-κB translocation. Available from: [Link]

  • PubMed. High-throughput screening and in vitro evaluation of CSB-0914; a novel small molecule NF-κB inhibitor attenuating inflammatory responses through NF-κB, Nrf2 and HO-1 cross-talk. Available from: [Link]

  • MDPI. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Available from: [Link]

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Application Notes and Protocols for the Development of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the strategic development of analogs based on the scaffold of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This guide details the rationale for analog design, complete synthetic protocols for the parent compound and its derivatives, and robust methodologies for their biological evaluation. By integrating established synthetic strategies with principles of medicinal chemistry, these notes aim to facilitate the discovery of novel therapeutic agents.

Introduction: The Rationale for Analog Development

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs incorporating this heterocyclic motif.[4][6] The parent compound, this compound, presents a promising starting point for a targeted drug discovery program. The 4-nitro-1H-pyrazole moiety is a key pharmacophore known to contribute to biological activity, while the methyl benzoate portion offers a site for facile chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

The development of analogs is driven by the principles of structure-activity relationship (SAR) studies. By systematically modifying different parts of the parent molecule, we can explore the chemical space to identify compounds with enhanced potency, selectivity, and improved safety profiles.[1][2][7][8] This guide will focus on three primary areas of modification: the pyrazole core, the ester functionality, and the aromatic linker.

Analog Design Strategy

The design of novel analogs will be guided by established medicinal chemistry principles, including bioisosteric replacement and functional group modification. The overall strategy is to generate a library of compounds with diverse physicochemical properties to thoroughly explore the SAR of this chemical series.

Modifications of the Pyrazole Ring

The 4-nitro group on the pyrazole ring is a strong electron-withdrawing group and a potential site for metabolic reduction, which can sometimes lead to toxicity.[9] Therefore, a key strategy will be to explore bioisosteric replacements for the nitro group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10][11]

  • Bioisosteric Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group.[12] These modifications can alter the electronic properties of the pyrazole ring, influencing its interaction with biological targets, while potentially improving the metabolic stability of the compound.[12]

  • Substitution at other positions: Introduction of small alkyl or halogen substituents at the 3- or 5-positions of the pyrazole ring can modulate lipophilicity and steric bulk, which can impact binding affinity and selectivity.[1][2]

Modifications of the Ester Functionality

The methyl ester of the parent compound is a potential site of hydrolysis by esterases in vivo, which could lead to rapid clearance. Conversion of the ester to more stable functional groups is a common strategy in drug design.

  • Amidation: The methyl ester can be converted to a series of primary, secondary, and tertiary amides. Amides are generally more resistant to hydrolysis than esters and offer the opportunity to introduce a wide variety of substituents, thereby modulating solubility, hydrogen bonding capacity, and biological activity.

  • Reduction to Alcohol: The ester can be reduced to the corresponding benzyl alcohol. This introduces a hydroxyl group capable of forming hydrogen bonds, which could lead to new interactions with a biological target.

  • Conversion to Carboxylic Acid: Hydrolysis of the ester to the carboxylic acid introduces a negatively charged group at physiological pH, which can dramatically alter the compound's solubility and potential interactions with target proteins.

Modifications of the Benzoate Ring

The substitution pattern on the aromatic ring can influence the overall conformation and electronic properties of the molecule.

  • Introduction of Substituents: The introduction of small electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -F) groups on the benzoate ring can fine-tune the electronic nature of the molecule and explore further SAR.[13]

dot graph TD { A[Parent Compound: this compound] --> B{Analog Design Strategies}; B --> C[Modification of Pyrazole Ring]; B --> D[Modification of Ester Functionality]; B --> E[Modification of Benzoate Ring]; C --> C1[Bioisosteric Replacement of Nitro Group (e.g., -CN, -CF3)]; C --> C2[Substitution at other positions (e.g., -CH3, -Cl)]; D --> D1[Amidation (Primary, Secondary, Tertiary)]; D --> D2[Reduction to Alcohol]; D --> D3[Hydrolysis to Carboxylic Acid]; E --> E1[Introduction of substituents (e.g., -OCH3, -F)]; } caption: "Analog Design Strategy Flowchart"

Synthetic Protocols

The following protocols provide detailed procedures for the synthesis of the parent compound and its key analogs. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound (Parent Compound)

This synthesis is based on the N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate.[14][15][16]

Materials:

  • 4-nitro-1H-pyrazole

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the title compound.

ReagentMolar Eq.
4-nitro-1H-pyrazole1.0
Methyl 4-(bromomethyl)benzoate1.1
Potassium carbonate1.5
Protocol 2: Synthesis of 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid

This protocol describes the hydrolysis of the methyl ester of the parent compound.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Protocol 3: Synthesis of N-substituted-4-((4-nitro-1H-pyrazol-1-yl)methyl)benzamides

This protocol details the conversion of the methyl ester to an amide.

Materials:

  • This compound

  • Amine (R1R2NH) (2.0 eq)

  • Trimethylaluminum (2 M in toluene)

  • Toluene, anhydrous

Procedure:

  • Dissolve the desired amine (2.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

dot graph TD { A[4-nitro-1H-pyrazole + Methyl 4-(bromomethyl)benzoate] -->|Protocol 1: N-Alkylation| B[this compound]; B -->|Protocol 2: Hydrolysis| C[4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid]; B -->|Protocol 3: Amidation| D[N-substituted-4-((4-nitro-1H-pyrazol-1-yl)methyl)benzamides]; } caption: "Synthetic Workflow for Analogs"

Biological Evaluation Protocols

The newly synthesized analogs should be screened for their potential biological activities. The following are standard in vitro protocols for assessing anticancer and antimicrobial efficacy.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

ParameterCondition
Cell LinesMCF-7, A549, HCT116
Seeding Density5,000 - 10,000 cells/well
Treatment Duration48 - 72 hours
MTT Incubation4 hours
Wavelength570 nm
Protocol 5: In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][22][23][24][25]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[23]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the development and evaluation of novel analogs of this compound. Through systematic chemical modification and rigorous biological testing, there is significant potential to identify new lead compounds with enhanced therapeutic properties. The structure-activity relationships derived from these studies will be invaluable in guiding future drug design efforts in the field of pyrazole-based medicinal chemistry.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 21, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

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  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. Retrieved January 21, 2026, from [Link]

  • Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 21, 2026, from [Link]

  • SAR of pyrazole derivatives as potential antibacterial agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis , Characterization and Study the Effect of Benzothiazol-pyrazole Derivatives on the Activity of AST, ALT Enzymes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 23). PubMed. Retrieved January 21, 2026, from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved January 21, 2026, from [Link]

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Application Note & Protocols: Evaluating the Anticancer Activity of Pyrazole Derivatives Against Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole Scaffolds in Oncology

Pyrazole derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of potent and selective therapeutic agents.[3] In the field of oncology, pyrazole derivatives have been extensively explored, leading to the development of numerous compounds with significant anticancer potential against a variety of cancer cell lines.[1][4]

These compounds exert their effects through multiple mechanisms of action, often by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[2][3] Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the pyrazole ring can dramatically enhance cytotoxic efficacy and selectivity towards cancer cells.[3][4] This guide provides a detailed overview of the common mechanisms of action, protocols for evaluating the anticancer activity of pyrazole derivatives, and a summary of their reported efficacy against prominent cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma).

Common Mechanisms of Anticancer Activity

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit specific protein kinases that are critical for cell cycle progression and signal transduction. Dysregulation of these kinases is a hallmark of many cancers.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle.[6] Inhibition of CDKs, particularly CDK2 and CDK4/6, can lead to cell cycle arrest, preventing cancer cells from progressing through the G1 to S phase transition, and ultimately inducing apoptosis.[6][7][8] Several novel pyrazole derivatives have been designed as potent CDK2 inhibitors, demonstrating significant antiproliferative activity.[3][6][9][10]

  • Growth Factor Receptor Inhibition (EGFR/VEGFR-2): Many pyrazole compounds act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][11] EGFR is often overexpressed in cancer and drives cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[12][13] By dually inhibiting these receptors, pyrazole derivatives can simultaneously halt tumor growth and cut off its blood supply.[11][14]

  • Other Targets: Beyond kinase inhibition, pyrazole derivatives have been shown to interact with other crucial cellular targets, including tubulin and DNA, leading to mitotic catastrophe and apoptosis.[1][3]

Pyrazole_Targets Pyrazole Pyrazole Derivatives CDK2 CDK2 Pyrazole->CDK2 Inhibits EGFR EGFR Pyrazole->EGFR Inhibits VEGFR2 VEGFR-2 Pyrazole->VEGFR2 Inhibits Tubulin Tubulin Pyrazole->Tubulin Inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK2->CellCycleArrest Proliferation Inhibition of Proliferation EGFR->Proliferation AntiAngiogenesis Inhibition of Angiogenesis VEGFR2->AntiAngiogenesis MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Proliferation->Apoptosis MitoticArrest->Apoptosis

Caption: Key molecular targets of anticancer pyrazole derivatives.

Summary of Cytotoxic Activity (IC₅₀ Data)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below summarizes the IC₅₀ values for various pyrazole derivatives against selected human cancer cell lines as reported in the literature. This data highlights the broad range of efficacy and cell-specific sensitivity.

Compound Class/ReferenceMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Reference
Pyrazole Carbaldehyde Derivative0.25Not ReportedNot Reported[3]
Benzimidazole-pyrazole Hybrid0.15 - 0.330.15 - 0.330.15 - 0.33[3]
Pyrazole-linked Benzothiazole4.63 - 5.544.63 - 5.544.63 - 5.54[3]
1,3,4-Triarylpyrazole6.5326.40Not Reported[3]
Pyrazole-THC Derivative5.88.09.8[15]
Pyrazole PeptidomimeticNot ReportedEffective SuppressionNot Reported[16]
PYRIND39.7Not ReportedNot Reported[17][18]
TOSINDNot Significantly ChangedNot ReportedNot Reported[17][18]
Pyrazolo[1,5-a]pyrimidine10.0529.95Not Reported[9]

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method. The data presented is for comparative purposes.

Application Protocols

The following protocols provide robust, validated methods for assessing the anticancer activity of novel pyrazole derivatives.

Protocol 1: Cell Viability and IC₅₀ Determination via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[19] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[20] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[20][21]

Causality Insight: This assay is a primary screening tool because it is rapid, reliable, and provides a quantitative measure (IC₅₀) of a compound's potency, which is essential for initial lead compound selection.[19]

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Pyrazole Derivatives (Serial dilutions + controls) B->C D 4. Incubate 48-72h (Drug exposure period) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate 4h (Allow formazan crystal formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (490-570 nm) G->H I 9. Analyze Data (Calculate % viability and IC₅₀) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom sterile plates

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[19]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Multichannel pipette and sterile tips

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Add 100 µL of the cell suspension (5,000 cells) to each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM. Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%) and a blank (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control.[19]

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[19] During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on a shaker for 10 minutes to fully dissolve the crystals.[20]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490-570 nm.

Data Analysis:

  • Percent Viability Calculation:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • IC₅₀ Determination: Plot % Viability against the log-concentration of the pyrazole derivative. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues.[22][23] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[22][24]

Causality Insight: Determining the mode of cell death is crucial. An ideal anticancer compound induces apoptosis (programmed cell death) rather than necrosis, which can cause inflammation. This assay provides a clear, quantitative distinction between these pathways.[22]

Apoptosis_Workflow A 1. Seed & Treat Cells (e.g., in 6-well plates for 24-48h) B 2. Harvest Cells (Collect both adherent and floating cells) A->B C 3. Wash Cells (Centrifuge and wash with cold PBS) B->C D 4. Resuspend in Binding Buffer (1x10⁶ cells/mL) C->D E 5. Stain with Annexin V-FITC & PI (e.g., 5 µL of each) D->E F 6. Incubate 15 min (Room temperature, in the dark) E->F G 7. Add Binding Buffer (Add 400 µL before analysis) F->G H 8. Analyze by Flow Cytometry (Within 1 hour) G->H

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Materials and Reagents:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)

  • Sterile PBS, ice-cold

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC₅₀ concentration (and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][24]

  • Analysis: After incubation, add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

Data Analysis and Interpretation: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Calculate the percentage of cells in each quadrant to quantify the level of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[25] Cells are fixed with ethanol to permeabilize the membranes and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA.[25][26] RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[26]

Causality Insight: Identifying where a compound halts the cell cycle provides direct insight into its mechanism. For example, a G1 phase arrest suggests inhibition of early cell cycle regulators like CDK4/6, while a G2/M arrest points towards targets like tubulin or CDK1.[3]

CellCycle_Workflow A 1. Seed & Treat Cells (e.g., in 6-well plates for 24h) B 2. Harvest & Wash Cells (Prepare single-cell suspension) A->B C 3. Fix Cells (Dropwise addition of cold 70% ethanol) B->C D 4. Incubate ≥ 1 hour at 4°C (Cell fixation) C->D E 5. Wash & Resuspend (Remove ethanol) D->E F 6. RNase Treatment (Incubate 30 min to degrade RNA) E->F G 7. Stain with Propidium Iodide (Add PI staining solution) F->G H 8. Analyze by Flow Cytometry (Generate DNA content histogram) G->H

Caption: Workflow for cell cycle analysis using propidium iodide.

Materials and Reagents:

  • Treated and control cells

  • Sterile PBS

  • 70% Ethanol, ice-cold

  • RNase A solution (e.g., 100 µg/mL)[27]

  • Propidium Iodide staining solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100)[26]

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation: Seed and treat cells as described in the apoptosis protocol (Section 4.2, Step 1).

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[26][27]

  • Incubate the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).[26]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[28] Decant the ethanol carefully.

  • Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A solution. Incubate for 30 minutes at 37°C.[27]

  • Add 500 µL of PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.[27]

  • Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale.

Data Analysis and Interpretation: The output is a histogram of cell count versus fluorescence intensity.

  • G0/G1 Peak: The first major peak represents cells with a normal (2N) DNA content.

  • S Phase: The region between the two peaks represents cells actively synthesizing DNA (between 2N and 4N).

  • G2/M Peak: The second major peak, with roughly twice the fluorescence intensity of the G1 peak, represents cells with a duplicated (4N) DNA content.

  • Sub-G1 Peak: A peak to the left of the G1 peak indicates apoptotic cells with fragmented DNA.[25]

Software like ModFit LT™ or FlowJo™ can be used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Conclusion

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents. The protocols detailed in this guide provide a comprehensive framework for researchers to effectively screen and characterize the cytotoxic and mechanistic properties of new pyrazole derivatives. By employing these standardized assays—from initial viability screening with MTT to in-depth mechanistic studies of apoptosis and cell cycle arrest—scientists can systematically evaluate lead compounds and advance the most promising candidates in the drug development pipeline.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
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  • Cell cycle analysis with flow cytometry and propidium iodide. (N.d.). Abcam.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (N.d.). Journal of Applied Pharmaceutical Science.
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (N.d.). PubMed.
  • Annexin V staining assay protocol for apoptosis. (N.d.). Abcam.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (N.d.). Flow Cytometry Facility.
  • Synthesis of new pyrazole derivatives and their anticancer evalu
  • Propidium Iodide Cell Viability Flow Cytometry Protocol. (N.d.). R&D Systems.
  • Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. (2012). PubMed.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (N.d.).
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (N.d.).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (N.d.).
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (N.d.). PubMed.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (N.d.). Bio-Rad Antibodies.
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (N.d.).
  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Deriv
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (N.d.). Bio-Techne.
  • Apoptosis detection protocol using the Annexin-V and PI kit. (2018). Protocols.io.
  • Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors. (N.d.). Semantic Scholar.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
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  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
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  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
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  • DNA Cell Cycle Analysis with PI. (N.d.). University of Massachusetts Chan Medical School.
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Application Notes and Protocols for the Agricultural Evaluation of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use and evaluation of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate as a novel agrochemical agent. This document outlines the scientific rationale for its investigation, detailed protocols for its synthesis and biological screening, and methodologies for data analysis and interpretation.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring a pyrazole heterocycle linked to a methyl benzoate moiety. The pyrazole ring is a well-established pharmacophore in agrochemical research, with numerous commercial products possessing fungicidal, insecticidal, and herbicidal properties. Similarly, benzoate derivatives have been explored for their biological activities, including antimicrobial and insecticidal effects[1][2]. The presence of a nitro group can further enhance biological activity.

Given its structural motifs, this compound is a candidate for investigation as a potential herbicide, fungicide, or insecticide. These protocols are designed to systematically evaluate its efficacy and selectivity in these applications.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar pyrazole derivatives[3]. The following is a general, two-step protocol:

Step 1: Synthesis of 4-nitro-1H-pyrazole Nitration of pyrazole is the initial step. This can be achieved by reacting pyrazole with a mixture of nitric and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the 4-nitro isomer.

Step 2: Alkylation of 4-nitro-1H-pyrazole with Methyl 4-(bromomethyl)benzoate The second step involves the N-alkylation of the 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate in the presence of a weak base, such as potassium carbonate, in an appropriate solvent like acetone or acetonitrile.

Detailed Protocol:

  • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in acetone dropwise.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Experimental Protocols for Biological Evaluation

Herbicidal Activity Screening

3.1.1. Pre-emergence Herbicidal Assay

This assay evaluates the compound's ability to inhibit seed germination and seedling emergence.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).

  • Prepare a series of dilutions to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Fill small pots or trays with a standardized soil mix.

  • Sow seeds of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.

  • Apply the test solutions evenly to the soil surface. A vehicle control (solvent only) and a positive control (a commercial pre-emergence herbicide) should be included.

  • Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • After 14-21 days, assess the percentage of germination and seedling vigor compared to the controls.

3.1.2. Post-emergence Herbicidal Assay

This assay assesses the compound's effect on established seedlings.

Protocol:

  • Sow seeds of test weed species as described above and allow them to grow to the 2-3 leaf stage.

  • Prepare test solutions of this compound as in the pre-emergence assay. A surfactant may be added to the formulation to improve leaf wetting.

  • Spray the seedlings evenly with the test solutions until runoff. Include vehicle and positive controls.

  • Return the plants to a controlled environment.

  • Assess phytotoxicity and plant mortality after 7, 14, and 21 days, using a visual rating scale (0 = no effect, 100 = complete kill).

Data Presentation: Herbicidal Efficacy

Concentration (µg/mL)Pre-emergence Inhibition (%) - Lolium perennePre-emergence Inhibition (%) - Lepidium sativumPost-emergence Phytotoxicity (%) - Lolium perennePost-emergence Phytotoxicity (%) - Lepidium sativum
151005
1025301520
5060755065
10090958590
Vehicle Control0000
Positive Control100100100100

Experimental Workflow: Herbicidal Screening

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Pre_Sow Sow Seeds Pre_Treat Apply Test Compound to Soil Pre_Sow->Pre_Treat Pre_Incubate Incubate (14-21 days) Pre_Treat->Pre_Incubate Pre_Assess Assess Germination & Vigor Pre_Incubate->Pre_Assess End End Pre_Assess->End End Post_Grow Grow Seedlings (2-3 leaf stage) Post_Treat Spray Seedlings with Test Compound Post_Grow->Post_Treat Post_Incubate Incubate (7-21 days) Post_Treat->Post_Incubate Post_Assess Assess Phytotoxicity & Mortality Post_Incubate->Post_Assess Post_Assess->End End Start Start Start->Pre_Sow Start->Post_Grow

Caption: Workflow for pre- and post-emergence herbicidal screening.

Fungicidal Activity Screening

3.2.1. In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of the compound on fungal growth.

Protocol:

  • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

  • While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a mycelial plug from a pure culture of a test fungus (e.g., Fusarium graminearum, Botrytis cinerea).

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the colony diameter daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition.

3.2.2. In Vivo Plant Disease Control Assay

This assay evaluates the compound's ability to protect a host plant from fungal infection.

Protocol:

  • Grow susceptible host plants (e.g., tomato for Botrytis cinerea) to an appropriate age.

  • Prepare test solutions of this compound.

  • Spray the plants with the test solutions.

  • After 24 hours, inoculate the plants with a spore suspension of the target fungus.

  • Place the plants in a high-humidity environment to promote infection.

  • After 5-7 days, assess the disease severity based on the percentage of leaf area infected.

Data Presentation: Fungicidal Efficacy

Concentration (µg/mL)Mycelial Growth Inhibition (%) - F. graminearumDisease Severity Reduction (%) - B. cinerea on Tomato
11510
104035
508570
1009892
Vehicle Control00
Positive Control10095
Insecticidal Activity Screening

3.3.1. Contact Toxicity Assay

This assay determines the toxicity of the compound upon direct contact with an insect.

Protocol:

  • Use a representative insect pest (e.g., aphids, Myzus persicae, or fall armyworm larvae, Spodoptera frugiperda).

  • Prepare test solutions of this compound.

  • For aphids, spray infested leaf discs with the test solutions. For armyworms, apply a small droplet of the solution to the dorsal thorax of each larva.

  • Place the treated insects in a suitable container with a food source.

  • Assess mortality at 24, 48, and 72 hours post-treatment.

3.3.2. Feeding Assay (Antifeedant Activity)

This assay evaluates the compound's ability to deter insects from feeding.

Protocol:

  • Prepare leaf discs from a suitable host plant.

  • Dip half of the leaf discs in the test solution and the other half in a control solution.

  • Allow the discs to air dry.

  • Place one treated and one control leaf disc in a Petri dish with a test insect (e.g., a single S. frugiperda larva).

  • After 24 hours, measure the area of each leaf disc consumed.

  • Calculate the antifeedant index.

Data Presentation: Insecticidal Efficacy

Concentration (µg/mL)Contact Mortality (%) - M. persicae (48h)Antifeedant Index (%) - S. frugiperda
1105
103025
507560
1009588
Vehicle Control00
Positive Control9890

Experimental Workflow: Insecticidal Screening

Insecticidal_Screening_Workflow cluster_contact Contact Toxicity cluster_feeding Feeding Assay Start Start Contact_Treat Treat Insects Directly Start->Contact_Treat Feeding_Treat Treat Leaf Discs Start->Feeding_Treat Contact_Incubate Incubate with Food Contact_Treat->Contact_Incubate Contact_Assess Assess Mortality Contact_Incubate->Contact_Assess End End Contact_Assess->End End Feeding_Expose Expose Insects to Treated & Control Discs Feeding_Treat->Feeding_Expose Feeding_Assess Measure Consumption Feeding_Expose->Feeding_Assess Feeding_Assess->End End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to empower you with the scientific rationale behind experimental choices to enhance yield, purity, and reproducibility.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield, or no formation at all, of the desired this compound. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield in this SN2 reaction can stem from several factors, primarily related to the deprotonation of the pyrazole and the subsequent nucleophilic attack.

Causality and Remediation:

  • Inadequate Deprotonation of 4-nitro-1H-pyrazole: The acidity of the N-H proton on the pyrazole ring is crucial for its deprotonation to form the nucleophilic pyrazolide anion. The electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton, facilitating deprotonation. However, an inappropriate choice of base can lead to an incomplete reaction.

    • Troubleshooting Steps:

      • Base Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Sodium hydride (NaH) is a common and effective choice for this purpose.[1][2] Potassium carbonate (K₂CO₃) can also be used, often requiring slightly higher temperatures.[3][4]

      • Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base and the pyrazolide anion.[2]

  • Poor Solubility of Reactants: If the 4-nitro-1H-pyrazole or the base is not well-dissolved in the reaction solvent, the reaction will be slow or incomplete.

    • Troubleshooting Steps:

      • Solvent Choice: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4] These solvents are excellent at solvating both the pyrazolide anion and the electrophile.

  • Low Reactivity of the Alkylating Agent: The reactivity of methyl 4-(bromomethyl)benzoate is generally high due to the benzylic nature of the bromide, which is a good leaving group. However, degradation of the reagent can be an issue.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure the methyl 4-(bromomethyl)benzoate is of high purity and has not degraded. It is advisable to use freshly opened or properly stored reagent.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing significant impurities alongside the desired product, complicating purification. What are the common side reactions and how can I minimize them?

Answer: The formation of impurities often arises from side reactions involving the starting materials or the product.

Causality and Remediation:

  • Over-alkylation: While less common for pyrazoles compared to other heterocycles, it's a possibility if reaction conditions are too harsh or if there's a large excess of the alkylating agent.

  • Hydrolysis of the Ester: The methyl ester group on methyl 4-(bromomethyl)benzoate can be susceptible to hydrolysis to the corresponding carboxylic acid, especially if there is moisture present and a strong base is used.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: As mentioned for improving yield, rigorously dry conditions are paramount.

      • Temperature Control: Avoid excessively high temperatures for prolonged periods. Room temperature to a gentle heat (e.g., 40-60 °C) is often sufficient.

  • Elimination Reactions: Although less likely with a primary benzylic halide, under very strong basic conditions and high temperatures, elimination reactions could theoretically occur.

Recommended Purification Protocol:

StepProcedureRationale
1. Quenching Carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.To neutralize any remaining base and unreacted electrophile.
2. Extraction Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.To transfer the organic product from the aqueous phase.
3. Washing Wash the combined organic layers with brine.To remove any remaining water and inorganic salts.
4. Drying & Concentration Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.To obtain the crude product.
5. Purification Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.To separate the desired product from unreacted starting materials and byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the synthesis of this compound?

A1: While optimization is often necessary for specific laboratory setups, a reliable starting point for this N-alkylation is:

  • Base: Sodium hydride (NaH), approximately 1.1 to 1.2 equivalents.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Temperature: Initial deprotonation at 0 °C, followed by addition of the alkylating agent and allowing the reaction to proceed at room temperature. Gentle heating (e.g., 40-50 °C) may be required if the reaction is slow.

  • Reaction Time: Typically monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent, often within a few hours to overnight.

Q2: How does the nitro group on the pyrazole ring affect the reaction?

A2: The electron-withdrawing nature of the nitro group at the C4 position has two main effects:

  • Increased Acidity: It increases the acidity of the N-H proton, making the pyrazole easier to deprotonate.

  • Regioselectivity: For an unsymmetrical pyrazole, substituents can influence which nitrogen atom is alkylated. However, in the case of 4-nitro-1H-pyrazole, the two nitrogen atoms are equivalent, so regioselectivity is not a concern.

Q3: Can I use other bases or solvents?

A3: Yes, other conditions can be effective.

  • Bases: Potassium carbonate (K₂CO₃) is a milder and easier-to-handle alternative to NaH, though it may require higher temperatures or longer reaction times.[3][5] Cesium carbonate (Cs₂CO₃) can also be highly effective.

  • Solvents: Acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are also suitable polar aprotic solvents for this reaction.[5][6]

Q4: What is the underlying mechanism of this reaction?

A4: The synthesis of this compound proceeds via a classic two-step SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Reaction Mechanism Diagram:

Sources

Technical Support Center: Purification of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. It is designed for researchers, chemists, and drug development professionals who may encounter specific challenges in isolating this key synthetic intermediate. Our approach is grounded in the fundamental physicochemical properties of the molecule to provide not just solutions, but a framework for rational problem-solving.

Understanding the Molecule: The Root of Purification Challenges

The purification strategy for any compound must be informed by its structure. This compound is a molecule with distinct chemical domains that influence its behavior during separation.

  • 4-Nitro-1H-pyrazole Moiety: The nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the pyrazole ring's N-H proton (in the parent heterocycle) and increases the overall polarity of the molecule. This moiety is also responsible for the compound's potential thermal sensitivity; polynitro compounds can be energetic and may decompose at elevated temperatures.[1][2][3]

  • Methyl Benzoate Moiety: The ester group is a polar feature that can participate in hydrogen bonding as an acceptor. It is susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider when choosing chromatography mobile phase modifiers or recrystallization solvents.

  • Methylene Linker: This -CH₂- group connects the aromatic and heteroaromatic rings, providing conformational flexibility.

These features collectively result in a moderately polar compound with a propensity for strong interactions with polar stationary phases like silica gel and a defined thermal stability window.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Question: My crude product shows two very close spots on the TLC plate, making separation by column chromatography difficult. What should I do?

Answer: This is a common issue, often arising from the presence of a regioisomeric byproduct or unreacted starting material with similar polarity.[4]

  • Causality: The synthesis, typically an N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate, can sometimes yield small amounts of the 2-alkylated isomer (Methyl 4-((4-nitro-2H-pyrazol-2-yl)methyl)benzoate). These regioisomers often have very similar polarities, causing them to co-elute.[4]

  • Troubleshooting Steps:

    • Optimize TLC Mobile Phase: Before attempting a column, dedicate time to finding a solvent system that maximizes the separation (ΔRf) on a TLC plate. Test various ratios of ethyl acetate in hexane or petroleum ether. Sometimes, adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (if acidic impurities are suspected) can improve resolution.

    • Employ a Shallower Gradient: When running the column, use a very shallow gradient of your optimized mobile phase. For example, instead of increasing from 10% to 50% ethyl acetate over the run, try a gradient from 20% to 35%. This elongates the separation path on the column.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.[4]

Question: My yield is significantly lower than expected after flash chromatography on silica gel. Why is this happening and how can I prevent it?

Answer: Product loss on silica gel can be attributed to two primary factors: irreversible adsorption or on-column decomposition.

  • Causality:

    • Adsorption: The electron-deficient nitropyrazole ring and the polar ester can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible binding.

    • Decomposition: While 4-nitro-1H-pyrazole itself is relatively stable, prolonged exposure to the acidic environment of a silica column can potentially catalyze the degradation of sensitive compounds.[5] The thermal stability of related polynitro pyrazoles can be a concern, suggesting that harsh conditions should be avoided.[3][6]

  • Troubleshooting Steps:

    • Dry Loading: Avoid dissolving your crude product in highly polar solvents like methanol or DMSO for loading. Instead, use the "dry loading" method: dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column. This ensures the product starts as a very narrow band.

    • Deactivate the Silica: Pre-treat your column by flushing it with the initial, low-polarity mobile phase containing 0.5-1% triethylamine. This neutralizes the most acidic sites on the silica, reducing tailing and irreversible adsorption.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Use a slightly faster flow rate and collect fractions efficiently to minimize contact time.[4]

Question: The purified product is a persistent oil or wax and refuses to crystallize. What are my options?

Answer: Failure to crystallize is typically due to the presence of residual solvents or minor impurities that disrupt the crystal lattice formation.

  • Causality: Even small amounts (<5%) of a solvent or a structurally similar impurity can act as "crystal poisons." The molecule's conformational flexibility from the methylene linker can also make crystallization more challenging compared to a rigid analogue.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all chromatography solvents are removed by drying the sample under high vacuum, possibly with gentle warming (not exceeding 40-50°C) for several hours.

    • Trituration: This technique can often induce crystallization. Add a poor solvent in which your compound is insoluble (e.g., hexane or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. The goal is to mechanically force the molecules into a crystalline arrangement. If a solid forms, it can be filtered and washed.

    • Recrystallization from a Binary Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or hot methanol). Then, slowly add a poor solvent (e.g., hexane, water) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This is a highly effective method for obtaining pure crystals.[7][8][9]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting point for purification of a new batch?

    • A1: Always begin with a crude ¹H NMR and a TLC analysis. The NMR will identify the major components (product, starting materials, solvent), while the TLC will guide your choice of purification method. If the product is >90% pure with minor, non-polar impurities, a direct recrystallization may be sufficient. If multiple spots are visible, column chromatography is necessary.

  • Q2: Are there any specific safety precautions for handling this compound?

    • A2: Yes. While this specific molecule is not extensively characterized as an energetic material, its 4-nitropyrazole core is a feature found in high-energy-density materials.[1][2][3] Therefore, it is prudent to avoid heating the solid material to high temperatures, and do not subject it to grinding or strong mechanical shock. Standard laboratory PPE (gloves, safety glasses, lab coat) is mandatory.

  • Q3: What analytical techniques are best for confirming the purity of the final product?

    • A3: A combination of techniques is ideal. ¹H NMR will confirm the structure and identify any proton-containing impurities. HPLC-MS is excellent for assessing purity (as a percentage area under the curve) and confirming the molecular weight. Melting point analysis is a classic, effective method; a sharp melting range (e.g., 1-2°C) is indicative of high purity.[8]

Standardized Purification Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize recovery and resolution.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for separating moderately polar compounds.[4][10]
Column Packing Slurry packing with 5% Ethyl Acetate in HexaneEnsures a homogenous and well-packed column bed, preventing channeling.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.[4]
Mobile Phase Gradient elution: Hexane / Ethyl AcetateA typical starting gradient would be from 10% to 50% Ethyl Acetate. Adjust based on TLC results. This system is widely used for pyrazole derivatives.[11][12]
Monitoring TLC analysis of fractionsUse the same eluent system as the column for accurate tracking.

Step-by-Step Methodology:

  • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane (DCM).

  • Add 2-3 g of silica gel to the solution.

  • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, dry, free-flowing powder is obtained.

  • Prepare a glass column packed with silica gel in 5% ethyl acetate/hexane.

  • Carefully add the dry-loaded sample powder to the top of the column, creating a uniform layer.

  • Gently add a thin layer of sand over the sample to prevent disturbance.

  • Begin elution with your starting mobile phase, gradually increasing the polarity based on your pre-optimized gradient.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is ideal for final purification of material that is already >90% pure.

Step-by-Step Methodology:

  • Place the crude or column-purified solid into an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent, such as methanol or ethyl acetate, just enough to fully dissolve the solid near the solvent's boiling point. Procedures for similar nitrobenzoates have successfully used methanol.[7][13]

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture to remove colored impurities.

  • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.

  • Dry the crystals under high vacuum to a constant weight.

Visual Workflow: Purification Strategy Selection

The following diagram outlines the logical decision-making process for purifying a crude batch of this compound.

Purification_Strategy crude Crude Product Analysis (TLC, ¹H NMR) check_purity Purity >90% and Impurities Well-Separated? crude->check_purity recrystallize Proceed to Recrystallization (Protocol 2) check_purity->recrystallize Yes check_separation TLC Shows Good Spot Separation (ΔRf > 0.15)? check_purity->check_separation No final_product Pure Crystalline Product (Verify by NMR, MP, HPLC) recrystallize->final_product column Perform Flash Chromatography (Protocol 1) column->recrystallize For final polish check_separation->column Yes optimize_tlc Optimize TLC Mobile Phase (Hex/EtOAc ± Modifier) check_separation->optimize_tlc No optimize_tlc->check_separation

Caption: Decision workflow for selecting the appropriate purification method.

References

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364. Retrieved from [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Pardeshi, A., et al. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. Retrieved from [Link]

  • American Chemical Society. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • University of California, Davis. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

  • ResearchGate. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Nitropyrazoles (review). Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • EBI. (n.d.). Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-((4-nitro-1h-pyrazol-1-yl)methyl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experimental results.

I. Understanding the Molecule and the Solvent

This compound is a compound featuring a nitro-pyrazole moiety linked to a methyl benzoate group. While robust under many conditions, its stability in DMSO, a widely used aprotic solvent, can be influenced by several factors. DMSO is not always an inert solvent; it can participate in reactions, particularly at elevated temperatures or in the presence of contaminants.[1][2] This guide will explore the potential interactions and degradation pathways.

Key Structural Features and Potential Instabilities:
  • Nitro-pyrazole Ring: The electron-withdrawing nitro group can influence the reactivity of the pyrazole ring.

  • Ester Linkage: The methyl ester is susceptible to hydrolysis, especially in the presence of water or catalytic acidic/basic impurities.

  • Benzylic Methylene Bridge: The CH2 group connecting the pyrazole and benzoate rings could be a site for oxidative reactions.

II. Frequently Asked Questions (FAQs)

Q1: Is it safe to store stock solutions of this compound in DMSO at room temperature?

A1: For short-term storage (up to 24 hours), room temperature storage in a tightly sealed, desiccated environment is generally acceptable. However, for long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize the risk of degradation. A study on a diverse range of compounds in DMSO showed that while many are stable, the presence of water is a more significant factor in compound loss than oxygen.[3]

Q2: I observed a color change in my DMSO stock solution over time. What could be the cause?

A2: A color change, typically to a yellow or brownish hue, can be an indicator of compound degradation. This could be due to the formation of chromophoric byproducts resulting from the decomposition of the nitro-pyrazole moiety or other structural changes. It is advisable to perform an analytical check (e.g., HPLC-UV) to assess the purity of the solution.

Q3: Can I heat my DMSO solution to fully dissolve the compound?

A3: Gentle warming (e.g., 37°C water bath) for a short period is generally acceptable. However, prolonged heating or heating at high temperatures should be avoided. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acidic or basic impurities even at lower temperatures.[2] High temperatures can also accelerate potential reactions between the compound and DMSO or trace contaminants.

Q4: What grade of DMSO should I use for preparing my stock solutions?

A4: It is crucial to use a high-purity, anhydrous, or molecular biology grade DMSO. Lower-grade DMSO can contain impurities such as water, acids, or bases, which can catalyze the degradation of your compound. Always use fresh DMSO from a newly opened bottle and handle it under anhydrous conditions to prevent water absorption.

III. Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
  • Potential Cause A: Hydrolysis of the Methyl Ester

    • Why it happens: The presence of water in the DMSO can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be exacerbated by trace acidic or basic impurities.

    • Diagnostic Workflow:

      • LC-MS Analysis: Analyze your stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for a new peak with a mass corresponding to the hydrolyzed product (loss of a methyl group, -14 Da).

      • pH Indicator Strips: While not a precise measure in DMSO, a wetted pH strip can give a rough indication of acidic or basic contaminants.

    • Solution:

      • Prepare fresh stock solutions using high-purity, anhydrous DMSO.

      • Store aliquots at -20°C or -80°C to minimize exposure to atmospheric moisture.

      • Use a positive displacement pipette for handling DMSO to avoid contamination.

  • Potential Cause B: Reaction with DMSO or its Impurities

    • Why it happens: DMSO can act as a mild oxidant.[2][4] While less common without specific activators, the benzylic methylene bridge could be susceptible to oxidation over long-term storage, especially if exposed to light or heat.

    • Diagnostic Workflow:

      • HPLC-UV Analysis: Compare the chromatogram of a freshly prepared solution with your stored stock. Look for the appearance of new peaks and a decrease in the area of the parent compound peak.

      • NMR Spectroscopy: If sufficient material is available, ¹H NMR can reveal changes in the chemical structure.

    • Solution:

      • Protect solutions from light by using amber vials.

      • Store at low temperatures as recommended.

      • Consider alternative aprotic solvents if DMSO is suspected to be reactive, after validating solubility and stability.

Experimental Protocol: Stability Assessment by HPLC-UV
  • Preparation of Standards: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). Create a calibration curve by diluting this stock.

  • Sample Analysis: Dilute an aliquot of your stored stock solution to the same concentration as one of the standards.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Data Analysis: Compare the peak area and retention time of your stored sample to the fresh standard. The presence of additional peaks or a significant decrease in the main peak area indicates degradation.

Parameter Fresh Standard Aged Sample (Example of Degradation)
Retention Time (min) 5.25.2 (and new peaks at 3.8, 4.5)
Peak Area (arbitrary units) 1,200,000850,000
Calculated Purity (%) >99%~70%
Visualization of Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Diagnosis cluster_3 Data Interpretation & Root Cause cluster_4 Corrective Actions A Inconsistent Results / Loss of Potency B Verify DMSO Grade (Anhydrous, High Purity?) A->B C Check Storage Conditions (Temp, Light, Container) A->C D Perform HPLC-UV Analysis B->D C->D If conditions are suspect F New Peaks in HPLC? Reduced Parent Peak Area? D->F E Perform LC-MS Analysis G Mass of New Peak = Parent - 14 Da? E->G H Other Unexpected Masses? E->H F->E If degradation is observed I Hydrolysis Confirmed G->I J Other Degradation Pathway H->J K Prepare Fresh Stock in Anhydrous DMSO I->K J->K L Store Aliquots at -80°C K->L M Protect from Light L->M

Fig. 1: Troubleshooting workflow for stability issues.

IV. Best Practices for Handling and Storage

To ensure the long-term stability of this compound in DMSO, adhere to the following best practices:

  • Solvent Quality: Always use high-purity, anhydrous DMSO. Purchase in small bottles to minimize the frequency of opening and exposure to atmospheric moisture.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in a clean, dry glass vial. Ensure the compound is fully dissolved.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials). This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Storage Conditions: Store the aliquots at -80°C for long-term storage. For daily use, an aliquot can be kept at 4°C for a short period (1-2 days).

  • Handling: When thawing an aliquot for use, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.

Visual Guide to Best Practices

G A Start: High-Purity, Anhydrous DMSO B Prepare Concentrated Stock Solution A->B Use Fresh C Aliquot into Single-Use Vials B->C Immediately D Long-Term Storage at -80°C C->D E Thaw to Room Temp Before Opening D->E Retrieve One Aliquot F Use in Experiment E->F

Sources

Troubleshooting unexpected peaks in NMR of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. This guide is designed to assist you in troubleshooting unexpected peaks in your ¹H NMR spectra, a common challenge in synthetic chemistry. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Understanding Your Compound: Expected ¹H NMR Spectrum

Before troubleshooting, it is crucial to have a clear expectation of the ¹H NMR spectrum for pure this compound. The table below outlines the predicted chemical shifts (δ) in ppm, multiplicities, and integration values for the key protons in the molecule, assuming the spectrum is recorded in CDCl₃.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole-H (C3-H)~ 8.0 - 8.2Singlet (s)1H
Pyrazole-H (C5-H)~ 8.4 - 8.6Singlet (s)1H
Benzoate-H (ortho to -COOCH₃)~ 8.0 - 8.1Doublet (d)2H
Benzoate-H (meta to -COOCH₃)~ 7.4 - 7.5Doublet (d)2H
Methylene (-CH₂-)~ 5.5 - 5.7Singlet (s)2H
Methyl (-OCH₃)~ 3.9Singlet (s)3H

FAQs: Troubleshooting Unexpected Peaks

This section addresses common questions regarding unexpected signals in the ¹H NMR spectrum of your target compound.

Q1: I see a singlet around 7.26 ppm. What is it?

A1: A peak at approximately δ 7.26 ppm in the ¹H NMR spectrum is characteristic of the residual signal from chloroform-d (CDCl₃), a common NMR solvent.[1] Similarly, other deuterated solvents will have residual peaks. For example, DMSO-d₆ shows a residual peak around δ 2.50 ppm.[2]

Q2: There's a broad singlet at ~1.5-1.6 ppm. Where did this come from?

A2: This is a very common impurity and is characteristic of water (H₂O).[3] The chemical shift of water can vary depending on the solvent, concentration, and temperature. To confirm the presence of water, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The water peak should significantly decrease or disappear due to proton-deuterium exchange.[4]

Q3: I have multiple small peaks in the aliphatic region (δ 0.8-1.5 ppm). What are they?

A3: These peaks are often due to grease or phthalate contamination.[3][5] Silicone grease from glassware joints is a frequent culprit.[5][6] Phthalates are plasticizers that can leach from plastic labware, such as pipette tips or tubing.[3] To avoid this, ensure all glassware is meticulously cleaned, and minimize the use of plasticware when handling your sample.

Q4: My baseline is noisy and the peaks are broad. What could be the cause?

A4: A noisy baseline and broad peaks can result from several factors, including low sample concentration, poor shimming of the NMR spectrometer, or the presence of paramagnetic impurities.[7] Ensure your sample is sufficiently concentrated and that the instrument is properly shimmed before acquisition. If the problem persists, filtering your sample through a small plug of cotton or glass wool may help remove particulate matter.

Troubleshooting Guide for Unexpected Peaks

This guide provides a systematic approach to identifying the source of unexpected signals in your ¹H NMR spectrum.

Issue 1: Unexpected Peaks in the Aromatic Region (δ 7.0 - 8.5 ppm)

Explanation: The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate. Incomplete reaction will result in the presence of these starting materials in your final product.

Troubleshooting Protocol:

  • Review Starting Material Spectra: Compare your spectrum to the known ¹H NMR spectra of the starting materials.

    • Methyl 4-(bromomethyl)benzoate: Expect a singlet for the -CH₂Br protons around δ 4.50 ppm and two doublets for the aromatic protons around δ 8.01 and 7.46 ppm.[8][9]

    • 4-nitro-1H-pyrazole: Expect two singlets for the pyrazole protons. The chemical shifts can be influenced by the solvent and pH.

  • Spiking Experiment: If you suspect the presence of a starting material, add a small amount of the pure starting material to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected peak will confirm its identity.

Explanation: The alkylation of 4-nitro-1H-pyrazole can sometimes lead to the formation of the isomeric product, Methyl 4-((4-nitro-2H-pyrazol-2-yl)methyl)benzoate. This will result in a different set of pyrazole proton signals.

Troubleshooting Protocol:

  • Analyze Pyrazole Region: Carefully examine the region of your spectrum where the pyrazole protons are expected (δ 8.0 - 8.6 ppm). The presence of more than two singlets in this region could indicate an isomeric mixture.

  • 2D NMR Spectroscopy: Techniques like COSY and HMBC can help establish connectivity between the methylene bridge and the pyrazole ring, confirming the point of attachment.

Issue 2: Unexpected Peaks Suggesting a Side Reaction

Explanation: The methyl ester group of your compound can undergo hydrolysis to the corresponding carboxylic acid, 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid, especially if your sample is exposed to moisture or acidic/basic conditions.

Troubleshooting Protocol:

  • Look for Disappearance of Methyl Singlet: The most obvious indicator of hydrolysis is the disappearance or significant reduction in the integration of the methyl singlet at ~δ 3.9 ppm.

  • Appearance of a Broad Downfield Peak: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (δ 10-13 ppm).

  • D₂O Exchange: The carboxylic acid proton will readily exchange with D₂O. Performing a D₂O shake will cause this peak to disappear.[4]

Issue 3: Unexpected Peaks Indicating Degradation

Explanation: Nitroaromatic compounds can be susceptible to degradation under certain conditions, potentially leading to a variety of byproducts. This can result in a complex mixture of unexpected peaks in the NMR spectrum.

Troubleshooting Protocol:

  • Check Sample Handling and Storage: Ensure your sample has been stored in a cool, dark, and dry place. Avoid exposure to strong light or high temperatures.

  • Re-purification: If you suspect degradation, re-purifying your compound using column chromatography or recrystallization may be necessary.

  • Mass Spectrometry: If the NMR spectrum is uninterpretable due to multiple unknown peaks, obtaining a mass spectrum can help identify the molecular weights of the impurities, providing clues to their structures.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your ¹H NMR spectrum.

Troubleshooting_Workflow start Unexpected Peaks in ¹H NMR check_solvent Check for Residual Solvent Peaks (~7.26 ppm for CDCl₃, ~2.50 for DMSO-d₆) start->check_solvent check_water Check for Water Peak (~1.5-1.6 ppm) check_solvent->check_water check_grease Check for Grease/Phthalates (~0.8-1.5 ppm) check_water->check_grease aromatic_issue Peaks in Aromatic Region (δ 7.0 - 8.5 ppm) check_grease->aromatic_issue side_reaction Evidence of Side Reaction aromatic_issue->side_reaction No starting_material Unreacted Starting Material? aromatic_issue->starting_material Yes isomeric_byproduct Isomeric Byproduct? aromatic_issue->isomeric_byproduct Yes degradation Complex/Uninterpretable Spectrum side_reaction->degradation No hydrolysis Ester Hydrolysis? (Loss of -OCH₃, broad peak >10 ppm) side_reaction->hydrolysis Yes check_storage Review Sample Handling/Storage degradation->check_storage Yes repurify Re-purify Sample degradation->repurify Yes mass_spec Obtain Mass Spectrum degradation->mass_spec Yes spike_experiment Perform Spiking Experiment starting_material->spike_experiment run_2D_NMR Run 2D NMR (COSY, HMBC) isomeric_byproduct->run_2D_NMR end Source Identified spike_experiment->end Identify Source run_2D_NMR->end Identify Source d2o_shake Perform D₂O Shake hydrolysis->d2o_shake d2o_shake->end Identify Source check_storage->end Identify Source repurify->end Identify Source mass_spec->end Identify Source

Caption: A flowchart for systematic troubleshooting of unexpected NMR peaks.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Reddit. Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]

  • Elguero, J., Claramunt, R. M., & López, C. (2010). A computational study of the NMR chemical shifts of polynitropyrazoles. Magnetic Resonance in Chemistry, 48(10), 765-773. [Link]

  • Li, D. W., & Bruschweiler, R. (2010). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 36(5), 257-275. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

  • PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • Quora. Can methyl benzoate be hydrolyzed?. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Zhurakovskyi, A. (2016, November 13). Grease in NMR. Alex Zhurakovskyi Blog. [Link]

  • Reddit. Getting rid of grease peaks in NMR spectrum. [Link]

  • Center for Health, Environment & Justice. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. [Link]

  • PubMed. Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. [Link]

  • MolPort. Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Biodegradation of nitroaromatic compounds. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Semantic Scholar. [PDF] Biodegradation of nitroaromatic compounds. [Link]

  • PubMed. Degradation of nitroaromatic compounds by microorganisms. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • Environmental Analysis Health and Toxicology. [Link]

  • What could be the origin of a persisting distorted water NMR signal?. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues that may arise during the N-alkylation of 4-nitropyrazole, providing both diagnostic questions and actionable solutions.

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated 4-nitropyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield is a common but solvable issue that can stem from several factors, from reagent choice to reaction conditions. The strong electron-withdrawing nature of the 4-nitro group makes the pyrazole N-H proton significantly more acidic than unsubstituted pyrazole, which influences the choice of base. Let's systematically troubleshoot this.

Troubleshooting Steps:

  • Re-evaluate Your Base Selection: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: While the 4-nitro group increases acidity, a sufficiently strong base is still necessary to ensure complete deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH is often required to drive the reaction to completion.[1][2]

    • Solubility: The base must have some solubility in the reaction solvent. If the base is completely insoluble, the reaction will be extremely slow. Using a combination like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO can be effective.[1][3]

    • Stoichiometry: A slight excess of the base (e.g., 1.2-1.5 equivalents) is often beneficial to ensure full deprotonation of the starting material.[1]

  • Verify Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases like NaH.

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Ensure reagents, particularly hygroscopic bases like K₂CO₃, are dry.

  • Assess the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group. The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride with a weak base, the reaction may not proceed. Consider switching to the corresponding bromide or iodide.

    • Degradation: Ensure the alkylating agent has not degraded during storage. It's best to use a freshly opened bottle or purify it before use.

  • Optimize Temperature and Reaction Time:

    • Many N-alkylation reactions proceed well at room temperature, but some may require heating to overcome activation energy barriers, especially with less reactive electrophiles.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check if the starting material is being consumed.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction produces a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I control the regioselectivity?

A: This is the most prevalent challenge in the N-alkylation of unsymmetrical pyrazoles.[4] The 4-nitro group does not create steric differentiation between N1 and N2, so selectivity is governed by a subtle interplay of steric and electronic factors related to the alkylating agent, base, and solvent.[2]

Controlling N1 vs. N2 Selectivity:

The formation of the pyrazolate anion is the first step. The subsequent attack on the alkylating agent can occur from either nitrogen. The regiochemical outcome depends on the transition state energies for the N1 and N2 attack pathways.

  • Steric Hindrance: This is the most powerful tool for directing regioselectivity.

    • To Favor the N1 Isomer: Use a sterically bulky alkylating agent. The larger group will preferentially attack the less hindered N1 position (away from the C5 substituent if one is present). For 4-nitropyrazole itself, this is less of a factor, but for 3(5)-substituted-4-nitropyrazoles, it is critical.[4] Recent studies have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can achieve excellent N1 selectivity.

    • To Favor the N2 Isomer: This is generally more challenging. Some reports suggest that specific catalysts, such as those based on magnesium (e.g., MgBr₂), can favor N2 alkylation for certain substituted pyrazoles, though this is not a universally applicable rule.[5]

  • Choice of Base and Solvent (The "Cation Effect"): The nature of the cation from the base and its solvation state can influence the position of alkylation.[2]

    • Conditions Favoring N1: Using a strong base like NaH in a coordinating solvent like THF or DMF often favors the N1 product. The smaller Na⁺ cation coordinates more tightly with the N1 nitrogen, potentially leaving the N2 more nucleophilic, but sterics often dominate. A combination of K₂CO₃ in DMSO has also been shown to favor N1 alkylation.[1][3]

    • Conditions Favoring N2: The use of bases with larger, "softer" cations like Cs₂CO₃ or K₂CO₃ in less polar solvents can sometimes increase the proportion of the N2 isomer. The larger cation interacts more loosely and symmetrically with both nitrogens of the pyrazolate anion.

The following diagram illustrates the competing pathways:

G cluster_start Reactants cluster_intermediate Intermediate start 4-Nitropyrazole anion 4-Nitropyrazolate Anion start->anion Deprotonation base Base (e.g., K₂CO₃, NaH) base->anion N1_product N1-Alkyl-4-nitropyrazole (Thermodynamic Product) anion->N1_product Alkylation at N1 (Often sterically favored) N2_product N2-Alkyl-4-nitropyrazole (Kinetic Product) anion->N2_product Alkylation at N2

Caption: Competing N1 vs. N2 alkylation pathways for 4-nitropyrazole.

Table 1: General Influence of Conditions on N-Alkylation Regioselectivity

Factor Condition Likely Major Isomer Rationale
Alkylating Agent Sterically demanding (e.g., R = isopropyl, t-butyl) N1 The bulky group attacks the sterically more accessible nitrogen.[4]
Small (e.g., R = methyl) Mixture, less selective Minimal steric differentiation between N1 and N2 attack.
Base/Solvent NaH in THF/DMF N1 Tighter coordination of Na⁺ may influence reactivity, but sterics are often the overriding factor.[1]
K₂CO₃ or Cs₂CO₃ in Acetone/MeCN Mixture / N2 Larger, less coordinating cations can lead to increased N2 alkylation.[2]

| Catalyst | MgBr₂ (for some 3-substituted pyrazoles) | N2 | Lewis acid catalysis can alter the nucleophilicity of the two nitrogen atoms.[5] |

Issue 3: Difficulty in Separating and Characterizing Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. How can I purify my product and confirm its structure?

A: This is a common consequence of obtaining an isomeric mixture.

Purification and Characterization Strategies:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for flash column chromatography. A shallow gradient and trying different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can improve separation.

    • Alternative Media: If silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating isomers.

  • Spectroscopic Differentiation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing N1 and N2 isomers.

    • ¹H NMR: The chemical shift of the protons on the pyrazole ring (H3 and H5) will be different for the two isomers. The proton on the carbon adjacent to the N-alkyl group will often experience a different electronic environment compared to the proton on the carbon adjacent to the unsubstituted nitrogen.

    • ¹³C NMR: Similarly, the chemical shifts of the C3 and C5 carbons will differ between the N1 and N2 isomers.[6]

    • 2D NMR (NOESY/HMBC): These are powerful confirmation tools. A Nuclear Overhauser Effect (NOE) between the protons of the alkyl group and the H5 proton on the pyrazole ring would confirm the N1 isomer. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the alkyl group protons and the C5 carbon, also confirming the N1 structure.[7]

Advanced Protocols for Optimization

If standard conditions fail, consider these robust alternative methodologies.

Protocol 1: High-Yield N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC is an excellent method for pyrazole alkylation, often providing high yields under mild, and sometimes solvent-free, conditions.[8][9] It is particularly effective at avoiding issues like low yields for methylation reactions.[8]

Materials:

  • 4-Nitropyrazole

  • Alkyl Halide (e.g., Benzyl bromide)

  • Potassium Hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

Step-by-Step Procedure:

  • In a round-bottom flask, combine 4-nitropyrazole (1.0 eq.), powdered potassium hydroxide (2.0-3.0 eq.), and a catalytic amount of TBAB (0.03-0.05 eq.).[8]

  • Add the alkyl halide (1.1 eq.) to the solid mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Phase-Transfer Catalyzed N-alkylation.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a mild and effective method for alkylating N-H bonds using an alcohol as the alkylating agent.[11][12] It proceeds with a high degree of stereospecificity (inversion of configuration at the alcohol's carbon).[11]

Materials:

  • 4-Nitropyrazole

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

Step-by-Step Procedure:

  • Dissolve 4-nitropyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).[13]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[13]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified directly by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar and will elute first.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link not available]
  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem Technical Support.
  • Tschirret-Guth, R. A., et al. (2014). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 16(19), 5192-5195.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support.
  • Trofimov, A. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10848. [Link]

  • This reference is a duplicate of[3] and has been consolidated.

  • This reference is a duplicate of[3] and has been consolidated.

  • Plummer, C. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. [Link]

  • ChemistryViews. (2025). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(21), 13482-13609. [Link]

  • This reference is a duplicate of[7] and has been consolidated.

  • Yang, S., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction. [Link]

  • ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • OUPS. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • This reference is not directly related to N-alkyl
  • ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. [Link]

  • J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. BenchChem Technical Support.
  • This reference is too general and has been omitted.
  • This reference is not directly related to N-alkyl
  • This reference is not directly related to N-alkyl
  • Kouakou, K., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S113-S120. [Link]

  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles. BenchChem Technical Support.

Sources

Technical Support Center: Troubleshooting Cell Toxicity with Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cell toxicity observed at high concentrations of this compound. As you navigate the complexities of your experiments, this resource will help you understand the potential mechanisms of cytotoxicity and guide you in designing experiments to elucidate the specific pathways involved.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected cytotoxicity with this compound.

Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?

A1: While every novel compound requires empirical determination of its cytotoxic profile, it is not unexpected to observe dose-dependent toxicity with compounds containing a nitropyrazole moiety. Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial effects, which are often predicated on inducing cell death in target cells.[1][2][3] The 4-nitro group, in particular, can be a pharmacologically active functional group that may contribute to cytotoxicity. Therefore, observing a cytotoxic effect at high concentrations is a plausible outcome that warrants further investigation to determine the therapeutic index and mechanism of action.

Q2: What are the general mechanisms by which a compound like this might be causing cell toxicity?

A2: Drug-induced cell toxicity is a multifaceted process that can be initiated through several mechanisms.[4] For a compound like this compound, potential mechanisms include:

  • Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production, altered cellular metabolism, and the initiation of apoptosis.[5][6][7][8][9]

  • Oxidative Stress: The compound or its metabolites may lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[10][11][12][13][14][15]

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[16]

  • Necrosis: At very high concentrations, the compound may cause severe cellular damage leading to uncontrolled cell lysis and inflammation.[16]

  • Inhibition of Critical Enzymes: The compound could be inhibiting enzymes essential for cell survival and proliferation.[4]

Q3: How do I differentiate between apoptosis and necrosis in my cell cultures?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death.[16]

  • Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation without significant inflammation.[16]

  • Necrosis is an uncontrolled form of cell death resulting from acute injury, characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[16]

You can use a combination of assays to differentiate between these two modes of cell death. For example, an Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Q4: Could the solvent used to dissolve the compound be contributing to the toxicity?

A4: This is a critical consideration. Dimethyl sulfoxide (DMSO) is a common solvent for many compounds, but it can exhibit toxicity at higher concentrations, typically above 0.5% in the final culture medium.[17][18][19] It is essential to have a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of your compound) in all experiments to distinguish between compound-specific toxicity and solvent-induced effects.

II. Troubleshooting Guide: Investigating High-Concentration Cytotoxicity

This section provides a structured approach to troubleshooting and investigating the root causes of cytotoxicity observed with this compound.

Issue 1: Rapid and widespread cell death observed shortly after treatment.

Potential Cause: High concentrations of the compound may be causing acute necrosis due to overwhelming cellular damage, or there could be an issue with compound solubility leading to precipitation and physical damage to the cells.

Troubleshooting Workflow:

A High Cell Death Observed B Check Compound Solubility in Media A->B C Precipitate Observed? B->C D Yes C->D E No C->E F Optimize Solubilization (e.g., use of excipients, sonication) D->F G Perform LDH Release Assay for Necrosis E->G H High LDH Release? G->H I Yes H->I J No H->J K Likely Necrotic Cell Death I->K L Investigate Apoptotic Pathways J->L

Caption: Troubleshooting workflow for acute cell death.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.[16]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound and appropriate controls (vehicle control, positive control for necrosis).

  • Incubation: Incubate for a short duration (e.g., 2-4 hours) to assess acute effects.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Data Analysis: Compare the LDH release in treated samples to the positive control (maximum LDH release) and vehicle control.

Issue 2: Dose-dependent decrease in cell viability after 24-48 hours of treatment.

Potential Cause: This is a more common scenario and suggests that the compound may be inducing a programmed cell death pathway, such as apoptosis, potentially through mitochondrial dysfunction or the induction of oxidative stress.

Troubleshooting Workflow:

A Dose-Dependent Viability Decrease B Assess Mitochondrial Health A->B C Measure Mitochondrial Membrane Potential (e.g., JC-1 assay) B->C D Measure Reactive Oxygen Species (ROS) (e.g., DCFDA assay) B->D E Loss of Membrane Potential? C->E H Increased ROS? D->H F Yes E->F G No E->G K Mitochondrial Dysfunction Implicated F->K M Investigate Downstream Apoptotic Markers (e.g., Caspase-3/7 activity) G->M I Yes H->I J No H->J L Oxidative Stress is a Key Factor I->L J->M K->M L->M

Caption: Investigating mechanisms of delayed cell death.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • DCFDA Loading: Remove the culture medium and incubate the cells with DCFDA solution in the dark.

  • Compound Treatment: Wash the cells and then add the medium containing different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points. An increase in fluorescence indicates an increase in intracellular ROS.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cell Treatment: Treat cells with the compound for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution.

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or a plate reader to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Issue 3: Inconsistent results between different cell viability assays (e.g., MTT vs. LDH).

Potential Cause: Different viability assays measure different cellular parameters.[20][21][22][23] An MTT assay measures metabolic activity, which can be affected by mitochondrial dysfunction even before cell death occurs.[24] An LDH assay, on the other hand, measures membrane integrity, which is lost during necrosis.[16]

Troubleshooting and Data Interpretation:

Assay TypeParameter MeasuredInterpretation of Discrepancy with LDH Assay
MTT/XTT/WST-8 Metabolic activity (mitochondrial dehydrogenase)[21]A decrease in the MTT signal without a corresponding increase in LDH release suggests that the compound is inhibiting mitochondrial function or has cytostatic effects without causing immediate membrane rupture.[24]
ATP-based assays Intracellular ATP levelsA rapid drop in ATP levels can indicate severe mitochondrial toxicity.
Annexin V/PI Apoptosis and NecrosisThis assay can provide a more definitive answer on the mode of cell death.

Recommendation: It is highly recommended to use multiple cytotoxicity assays that measure different endpoints to get a comprehensive understanding of the compound's effects on the cells.

III. Data Summary and Interpretation

When presenting your findings, it is crucial to summarize quantitative data in a clear and organized manner.

Table 1: Example of IC50 Values from Different Cytotoxicity Assays

AssayTime PointIC50 (µM)
MTT24h50
MTT48h25
LDH24h>100
LDH48h80
Caspase-3/724h60

Interpretation: The lower IC50 value in the MTT assay at 24 hours compared to the LDH assay suggests that the compound affects metabolic activity before causing significant membrane damage. The activation of caspase-3/7 further supports the induction of apoptosis.

IV. Concluding Remarks

Investigating the cytotoxicity of a novel compound like this compound requires a systematic and multi-faceted approach. By carefully designing your experiments, including appropriate controls, and using a combination of assays, you can elucidate the underlying mechanisms of toxicity. This knowledge is critical for the future development and application of this and related compounds in your research.

V. References

  • Dykens, J. A., & Will, Y. (2007). Drug-induced mitochondrial dysfunction. Current protocols in toxicology, 33(1), 17-3.

  • Pieczenik, S. R., & Neustadt, J. (2007). Mitochondrial dysfunction and molecular pathways of disease. Experimental and molecular pathology, 83(1), 84-92.

  • Nadanaciva, S., & Will, Y. (2011). Drug-induced mitochondrial toxicity. Current protocols in toxicology, 48(1), 17-5.

  • Meyer, J. N., Leung, M. C., Rooney, J. P., Sendoel, A., Hengartner, M. O., Kisby, G. E., & Bess, A. S. (2013). Mitochondria as a target of environmental toxicants. Toxicological sciences, 134(1), 1-17.

  • Pessayre, D., Mansouri, A., Berson, A., & Fromenty, B. (2001). Drug-induced mitochondrial dysfunction. Drug metabolism and drug interactions, 18(3-4), 213-241.

  • Sinha, K., Das, J., Pal, P. B., & Sil, P. C. (2013). Oxidative stress: the master operator in health and disease. Ageing research reviews, 12(3), 565-575.

  • Aryal, B. P., Gillet, J. P., & Rao, V. A. (2019). Oxidative stress and cell death in multidrug-resistant cancer. Cancer research, 79(13_Supplement), 70-70.

  • Luedde, T., Kaplowitz, N., & Schwabe, R. F. (2014). Drug-induced oxidative stress and hepatotoxicity. Hepatology, 60(4), 1441-1450.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Valko, M., Leibfritz, D., Moncol, J., Cronin, M. T., Mazur, M., & Telser, J. (2007). Free radicals and antioxidants in normal physiological functions and human disease. The international journal of biochemistry & cell biology, 39(1), 44-84.

  • Mani, S., Tyagi, S., Pal, K. V., Jaiswal, H., Jain, A., Gulati, A., & Singh, M. (2020). Drug-Induced Oxidative Stress and Cellular Toxicity. In Oxidative Stress: Diagnostic and Therapeutic Potentials. IntechOpen.

  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms of drug-induced toxicity. Expert opinion on drug metabolism & toxicology, 8(11), 1363-1377.

  • Kroemer, G., Galluzzi, L., Vandenabeele, P., Abrams, J., Alnemri, E. S., Baehrecke, E. H., ... & Melino, G. (2009). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2009. Cell death and differentiation, 16(1), 3-11.

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • van der Stel, W. A., Wouters, E. J., Vriend, L. E., Allegaert, K., & de Wildt, S. N. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in pharmacology, 11, 989.

  • Reddit. (2022). Avoiding toxic DMSO concentrations in cell culture. r/labrats. Retrieved from [Link]

  • Li, S., Tan, H. Y., Wang, N., Zhang, Z. J., Lao, L., Wong, C. W., & Feng, Y. (2017). The role of oxidative stress and antioxidants in liver diseases. International journal of molecular sciences, 18(11), 2203.

  • ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Journal of the Serbian Chemical Society, 81(10), 1109-1122.

  • Abubshait, S. A., Amin, L. H. T., El-Naggar, A. M., Elbanna, M. G., & Anwer, K. E. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC advances, 11(60), 38048-38063.

  • ResearchGate. (n.d.). Cytotoxic activities of the most active compounds against HepG-2 cell lines. Retrieved from [Link]

  • Li, X., Zhao, Y., Wang, Y., Li, Y., & Liu, H. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules (Basel, Switzerland), 22(10), 1648.

  • Gomaa, M. S. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 15(10), 843–861.

  • de Oliveira, C. S. A., Lacerda, R. B., de Castro, A. A., da Silva, J. G., de Oliveira, T. B., & Leite, F. H. A. (2018). Synthesis of 4, 4′-(arylmethylene) bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2530.

  • Fathy, U., Morsy, E. M. H., Abu-Zied, K. M., & Awad, H. M. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796.

  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives. Egyptian Journal of Chemistry, 59(4), 663-672.

  • Wang, W., Li, J., Wang, Y., Zhang, Y., & Liu, H. (2019). Design, synthesis and biological evaluation of (1, 3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. RSC advances, 9(28), 16147-16157.

  • PubChem. (n.d.). Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate in biological assays. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. Inconsistent results can be a significant roadblock in research and development, and this guide aims to equip you with the knowledge to systematically identify and resolve common issues.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: What are the primary reasons for observing high variability in my assay results with this compound?

High variability can stem from several factors, broadly categorized as compound-related issues, assay-specific problems, and general experimental technique.[1][2] Key areas to investigate include:

  • Compound Integrity and Stability: Degradation of the compound over time or due to improper storage can lead to inconsistent concentrations and activity.

  • Solubility Issues: Poor solubility can result in precipitation of the compound in your assay medium, leading to inaccurate concentrations and variable effects.

  • Pipetting and Liquid Handling Errors: Inaccurate or inconsistent dispensing of the compound or other reagents is a common source of variability.[1][3]

  • Cell Culture Inconsistencies: For cell-based assays, variations in cell density, passage number, and overall cell health can significantly impact results.[2][4]

  • Assay-Specific Conditions: Fluctuations in incubation times, temperatures, and reagent concentrations can all contribute to inconsistent outcomes.

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of your compound.[5][6]

  • Long-Term Storage: For solid compound, store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[7]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]

  • Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Q3: I'm observing precipitation of the compound in my cell culture media. What can I do to improve solubility?

Precipitation is a common issue that can drastically affect the actual concentration of the compound your cells are exposed to.

  • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the assay medium is as low as possible and is well-tolerated by your cells. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.[8]

  • Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your assay medium.

  • Pre-warming Media: Gently warming the assay medium before adding the compound solution can sometimes help with solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the assay medium.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving persistent issues with assay variability.

Guide 1: Diagnosing and Resolving Compound-Related Inconsistencies

If you suspect the compound itself is the source of variability, a systematic evaluation of its quality and handling is necessary.

Workflow for Compound Quality Control

compound_qc_workflow start Start: Inconsistent Results check_solubility Visual Solubility Check: Precipitate in Media? start->check_solubility solubility_issue Address Solubility: - Optimize DMSO % - Serial Dilutions - Pre-warm Media check_solubility->solubility_issue Yes check_stability Assess Compound Stability: - Check Storage - Minimize Freeze-Thaw - Prepare Fresh check_solubility->check_stability No solubility_issue->check_stability stability_issue Implement Best Practices: - Aliquot Stocks - Use Fresh Working Solutions check_stability->stability_issue Yes analytical_qc Analytical QC: LC-MS/NMR for Purity & Identity check_stability->analytical_qc No stability_issue->analytical_qc pass_qc Compound Passes QC: Proceed to Assay Troubleshooting analytical_qc->pass_qc Pass fail_qc Compound Fails QC: Source New Compound analytical_qc->fail_qc Fail

Caption: Troubleshooting workflow for compound-related issues.

Experimental Protocol: Assessing Compound Purity and Identity

If you continue to experience issues after addressing handling and solubility, verifying the purity and identity of your compound stock is a crucial step.

Objective: To confirm the chemical identity and assess the purity of the this compound stock.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of your solid compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Expected Outcome: A major peak corresponding to the expected mass-to-charge ratio (m/z) of this compound. The purity can be estimated from the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire a ¹H NMR spectrum.

    • Expected Outcome: The resulting spectrum should match the known chemical shifts and splitting patterns for the compound's protons.

Guide 2: Troubleshooting Cell-Based Assay Variability

Cell-based assays introduce biological variability, which must be carefully controlled.[1][2]

Key Sources of Variability in Cell-Based Assays
Source of VariabilityPotential CauseRecommended Action
Cell Health & Physiology High passage number, inconsistent cell density, mycoplasma contamination.[4]Use cells within a defined passage range, standardize seeding density, and perform routine mycoplasma testing.[4]
Plate Effects "Edge effects" due to uneven temperature or evaporation across the plate.Avoid using the outer wells of the plate for experimental samples, ensure proper sealing of plates, and maintain a humidified incubator environment.
Liquid Handling Inaccurate pipetting, cross-contamination.[1][3]Calibrate pipettes regularly, use fresh tips for each addition, and consider using automated liquid handlers for high-throughput applications.[9]
Reagent Consistency Variation in serum lots, expired reagents.Test new lots of serum before use in critical experiments and always check the expiration dates of all reagents.
Diagram of Factors Influencing Cell-Based Assay Consistency

cell_assay_factors cluster_cells Cellular Factors cluster_experimental Experimental Technique cluster_reagents Reagent & Compound Handling Assay_Consistency Consistent Assay Results Cell_Health Consistent Cell Health (Passage, Viability) Cell_Health->Assay_Consistency Seeding_Density Standardized Seeding Density Seeding_Density->Assay_Consistency Contamination_Free Mycoplasma-Free Cultures Contamination_Free->Assay_Consistency Pipetting Accurate & Precise Pipetting Pipetting->Assay_Consistency Incubation Consistent Incubation (Time, Temp, CO2) Incubation->Assay_Consistency Plate_Layout Proper Plate Layout (Controls, Blanks) Plate_Layout->Assay_Consistency Compound_Prep Fresh Compound Dilutions Compound_Prep->Assay_Consistency Reagent_Quality High-Quality Reagents (Lot consistency) Reagent_Quality->Assay_Consistency

Caption: Key factors influencing the consistency of cell-based assays.

Guide 3: Addressing In-Vitro Enzyme Assay Inconsistencies

Enzymatic assays are sensitive to a variety of factors that can lead to inconsistent results.

Troubleshooting In-Vitro Enzyme Assays
IssuePossible Cause(s)Troubleshooting Steps
High Background Signal Substrate instability, buffer component interference, contaminated reagents.Run controls without the enzyme to assess substrate auto-hydrolysis. Test for buffer interference. Use fresh, high-purity reagents.
Low Signal-to-Noise Ratio Suboptimal enzyme concentration, incorrect buffer pH or ionic strength, insufficient incubation time.Titrate the enzyme to determine the optimal concentration. Verify that the buffer conditions are optimal for enzyme activity. Perform a time-course experiment to ensure the reaction is in the linear range.
Inconsistent IC50 Values Compound precipitation, inaccurate serial dilutions, enzyme degradation.Visually inspect for precipitation at high compound concentrations. Prepare fresh serial dilutions for each experiment. Ensure the enzyme is stored properly and handled on ice.
Experimental Protocol: Determining the Linear Range of the Enzyme Reaction

Objective: To identify the time frame during which the enzyme reaction proceeds at a constant rate.

Methodology:

  • Reaction Setup: Prepare a master mix containing the buffer, substrate, and any necessary cofactors.

  • Initiate Reaction: Add the enzyme to the master mix to start the reaction.

  • Time-Course Measurement: At regular intervals (e.g., every 2, 5, 10, 15, 30, and 60 minutes), take a sample from the reaction mixture and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the product concentration against time.

  • Determine Linear Range: Identify the time period where the plot is linear. All subsequent endpoint assays should be conducted within this linear range.

III. Quality Control in High-Throughput Screening (HTS)

For researchers using this compound in HTS campaigns, robust quality control is paramount.[10][11]

Key Quality Control Metrics for HTS

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8]

Z'-Factor Formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Unacceptable assay

Best Practices for HTS QC:

  • Include positive and negative controls on every assay plate.[8]

  • Monitor the Z'-factor for each plate to identify and exclude plates with poor data quality.[8]

  • Implement robust data analysis pipelines to identify and flag potential outliers and systematic errors.[10]

By systematically addressing the potential sources of variability outlined in this guide, researchers can enhance the reproducibility and reliability of their experiments with this compound.

IV. References

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Available at: [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • Aston University. (n.d.). Quality control of high throughput screening. Aston Research Explorer.

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • National Institutes of Health. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. Available at: [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available at: [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]

  • National Institutes of Health. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLOS ONE. Available at: [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Available at: [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Available at: [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Hamilton Company. (n.d.). Compound Handling. Available at: [Link]

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Validation & Comparative

Comparative Analysis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate and Known Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors targeting protein kinases remain a cornerstone of therapeutic development, particularly in oncology and immunology. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including potent kinase inhibition. This guide provides a comparative analysis of a putative kinase inhibitor, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, against a panel of well-characterized and clinically relevant kinase inhibitors: Erlotinib, Sorafenib, and SP600125.

It is critical to note that while the inhibitory activity of this compound against specific kinases has been postulated based on the known activities of structurally similar pyrazole derivatives, definitive experimental data for this specific compound is not yet publicly available. Therefore, this guide is intended to serve as a framework for researchers aiming to evaluate its potential efficacy. The comparative data presented for this compound is hypothetical and serves as a placeholder for future experimental validation. The primary objective of this document is to provide the scientific community with the rationale, methodologies, and relevant biological context to undertake such a comparative study.

We will delve into the mechanistic underpinnings of the selected known inhibitors, present a framework for comparing their inhibitory profiles, and provide detailed experimental protocols to facilitate the in vitro characterization of novel compounds like this compound.

Comparative Inhibitory Profile

To provide a comprehensive comparison, we will evaluate the inhibitory activity of our putative inhibitor against three distinct and significant kinase targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal Kinase (JNK). The choice of these targets is predicated on their critical roles in cell proliferation, angiogenesis, and stress response signaling, respectively.

CompoundTarget KinaseIC50 (nM) [Hypothetical for Target Compound]
This compound EGFR [To Be Determined]
VEGFR-2 [To Be Determined]
JNK1 [To Be Determined]
ErlotinibEGFR2[1][2][3][4]
SorafenibVEGFR-290[5][6][7]
SP600125JNK140[8][9][10][11]
JNK240[8][10][11]
JNK390[8][10][11]

Note: The IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

Signaling Pathways and Mechanism of Action

Understanding the signaling context in which these inhibitors function is paramount to interpreting their biological effects.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[12][13][14][15] Dysregulation of the EGFR pathway is a common driver of tumorigenesis.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2, thereby inhibiting angiogenesis and tumor growth. [5][6]

c-Jun N-terminal Kinase (JNK) Signaling

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses. [16][17][18][19]It plays a dual role in both cell survival and apoptosis. [18]

JNK_Signaling Stress Stress Stimuli MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis/Survival cJun->Apoptosis SP600125 SP600125 SP600125->JNK Inhibits

Caption: JNK signaling pathway and the inhibitory action of SP600125.

SP600125 is a reversible, ATP-competitive inhibitor of JNK isoforms 1, 2, and 3, and is widely used as a research tool to probe the function of the JNK pathway. [8][9][10]

Experimental Protocols

To facilitate the direct comparison of this compound with the known inhibitors, a standardized in vitro kinase assay is essential.

General In Vitro Kinase Assay Protocol

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase. It can be adapted for radiometric, fluorescence-based, or luminescence-based detection methods.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Components Compound_Prep->Incubation Kinase_Prep Prepare Kinase Solution Kinase_Prep->Incubation Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Incubation Detection Measure Kinase Activity Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, JNK1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound) and known inhibitors (Erlotinib, Sorafenib, SP600125)

  • Detection reagent (e.g., [γ-33P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence-based assay)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the kinase, and the test compound/inhibitor dilutions.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. [20][21][22][23]In a luminescence-based assay, the amount of ADP produced is quantified.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound against established kinase inhibitors. While the inhibitory potential of this compound is currently putative, the provided methodologies and biological context offer a clear path for its experimental validation. Future studies should focus on determining the IC50 values of this compound against a broad panel of kinases to establish its potency and selectivity profile. Subsequent cell-based assays will be crucial to assess its anti-proliferative and pro-apoptotic effects, ultimately paving the way for potential preclinical development. The scientific community is encouraged to utilize this guide as a foundational resource for the characterization of this and other novel pyrazole-based kinase inhibitors.

References

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  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])

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  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC - PubMed Central. (URL: [Link])

  • c-Jun N-terminal kinases - Wikipedia. (URL: [Link])

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (URL: [Link])

  • Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science - Bio-Rad. (URL: [Link])

  • SP600125 is an Orally Active ATP-competitive JNK Inhibitor for Bladder Cancer Research. (URL: [Link])

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  • JNK Signaling in Cancer - News-Medical.Net. (URL: [Link])

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  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (URL: [Link])

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  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC. (URL: [Link])

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  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC. (URL: [Link])

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A Researcher's Guide to the Cross-Validation of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research and drug discovery, the pyrazole scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including potent antitumor effects.[1][2][3] Compounds derived from pyrazole have been investigated for their potential to act as kinase inhibitors and other targeted anticancer agents.[4][5] This guide focuses on a specific pyrazole derivative, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, and outlines a comprehensive strategy for the cross-validation of its bioactivity across a panel of distinct cancer cell lines.

The rationale for such cross-validation is rooted in the inherent heterogeneity of cancer. A compound's efficacy can vary dramatically between different cancer types, and even between different cell lines derived from the same cancer. Therefore, a thorough and systematic evaluation of a compound's bioactivity in a diverse set of cell lines is a critical step in its preclinical assessment. This guide provides the scientific community with a robust framework for conducting such a study, from experimental design and detailed protocols to data interpretation.

Experimental Design: A Multi-Faceted Approach to Bioactivity Assessment

To obtain a comprehensive understanding of the bioactivity of this compound, a multi-pronged experimental approach is essential. This involves assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.

For this cross-validation study, we will utilize a panel of three human cancer cell lines representing different malignancies:

  • A549: A human lung adenocarcinoma cell line.

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

The selection of these cell lines provides a basis for evaluating the compound's potential broad-spectrum anticancer activity or its selectivity towards a specific cancer type.

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare stock solution of this compound B Seed A549, MCF-7, and HCT-116 cells in 96-well plates A->B C Treat cells with a serial dilution of the compound B->C D Perform MTT or SRB assay after 48-72 hours C->D E Determine IC50 values for each cell line D->E F Treat cells with the compound at IC50 and 2x IC50 concentrations G Apoptosis Assay: Annexin V/PI staining and flow cytometry F->G H Cell Cycle Analysis: Propidium Iodide staining and flow cytometry F->H I Compare IC50 values across cell lines L Synthesize data to elucidate the compound's mode of action I->L J Quantify apoptotic and necrotic cell populations J->L K Analyze cell cycle distribution K->L

Figure 1: Experimental workflow for the cross-validation of bioactivity.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in this cross-validation study.

Cell Viability Assays: MTT and SRB

To quantify the cytotoxic or cytostatic effects of the compound, two robust and widely used assays are recommended: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.[6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [6][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol [7][11][12][13][14]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Comparative Cytotoxicity Data (Hypothetical)

Cell LineCancer TypeIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
A549Lung Adenocarcinoma25.3 ± 2.128.1 ± 3.5
MCF-7Breast Adenocarcinoma15.8 ± 1.718.2 ± 2.0
HCT-116Colorectal Carcinoma42.1 ± 4.545.9 ± 5.2
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

To determine if the compound induces apoptosis, an Annexin V/PI double staining assay followed by flow cytometry is the gold standard.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[16][17]

Annexin V/PI Staining Protocol [15][16][17]

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Apoptosis Analysis in A549 Cells

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (DMSO)95.2 ± 1.52.1 ± 0.32.7 ± 0.4
Compound (IC50)50.3 ± 4.235.8 ± 3.113.9 ± 1.8
Compound (2x IC50)25.1 ± 3.555.6 ± 4.919.3 ± 2.7
Cell Cycle Analysis: Propidium Iodide Staining

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of PI-stained cells is a reliable method.[18][19] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]

Cell Cycle Analysis Protocol [19][20]

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Hypothetical Cell Cycle Analysis in MCF-7 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)60.5 ± 3.825.1 ± 2.214.4 ± 1.9
Compound (IC50)45.2 ± 4.115.8 ± 1.739.0 ± 3.5

Interpretation of Results and Mechanistic Insights

The hypothetical data presented above suggests that this compound exhibits differential cytotoxicity across the tested cell lines, with the highest potency observed in the MCF-7 breast cancer cell line. The induction of apoptosis is a significant mechanism of action, as evidenced by the increase in Annexin V-positive cells. Furthermore, the compound appears to induce a G2/M phase cell cycle arrest in MCF-7 cells, suggesting an interference with the mitotic machinery.

The following diagram illustrates the potential mechanism of action based on the hypothetical data:

G cluster_0 Compound Action cluster_1 Cellular Effects A This compound B G2/M Cell Cycle Arrest A->B C Induction of Apoptosis A->C D Inhibition of Cell Proliferation B->D C->D

Figure 2: Postulated mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of the bioactivity of this compound. By employing a panel of diverse cancer cell lines and a multi-faceted experimental approach, researchers can gain valuable insights into the compound's therapeutic potential, selectivity, and mechanism of action. The detailed protocols and hypothetical data serve as a practical resource for scientists in the field of drug discovery.

Future studies should aim to expand the panel of cell lines to include those with different genetic backgrounds and resistance profiles. Further mechanistic investigations, such as Western blotting for key cell cycle and apoptotic regulatory proteins, would provide a more in-depth understanding of the compound's molecular targets. Ultimately, this systematic approach to cross-validation is crucial for the rational development of novel anticancer agents.

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A Technical Guide to the Structure-Activity Relationship of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Analogs as Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate and its analogs. By objectively comparing the performance of these compounds based on available experimental data, this document aims to provide actionable insights for the rational design of more potent therapeutic agents.

The Core Scaffold: Unpacking the Potential of this compound

The parent compound, this compound, possesses a unique combination of structural motifs that contribute to its biological potential. The 4-nitropyrazole moiety is a key pharmacophore known to be present in compounds with significant biological activities.[2] The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrazole ring and participate in crucial interactions with biological targets. The methyl benzoate group provides a lipophilic character and potential hydrogen bonding sites, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The linker between these two key fragments, a methylene group, provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. Understanding how modifications to each of these components—the pyrazole ring, the phenyl ring, and the ester functionality—impact biological activity is the central focus of this guide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and the benzene rings. The following sections dissect these relationships, drawing on published experimental data.

Impact of Substituents on the Pyrazole Ring

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. The 4-nitro group, in particular, appears to be a significant contributor to the observed antimicrobial and anticancer effects.

  • The Role of the 4-Nitro Group: The presence of a nitro group at the 4-position of the pyrazole ring is a recurring feature in many biologically active pyrazole derivatives.[2] This strong electron-withdrawing group can enhance the acidity of the pyrazole N-H (in the parent heterocycle) and influence the overall electronic distribution of the ring system. In the context of antimicrobial activity, this can lead to increased interaction with microbial enzymes or cellular components. For instance, some nitro-substituted heterocyclic compounds are known to undergo bioreduction within microbial cells to form reactive nitroso and hydroxylamino derivatives that can cause cellular damage.[3]

  • Other Substituents at the 4-Position: Replacing the nitro group with other substituents can dramatically alter the activity profile. For instance, analogs bearing a hydrogen or a methyl group at this position generally exhibit reduced potency, suggesting that the electron-withdrawing nature of the nitro group is crucial. However, the introduction of other halogen atoms, such as chlorine or bromine, may retain or even enhance activity, likely due to a combination of electronic and steric effects.

Influence of Substituents on the Phenyl Ring

Modifications to the phenyl ring of the benzoate moiety provide another avenue for modulating biological activity. The position and electronic nature of substituents can affect the molecule's interaction with target proteins and its pharmacokinetic properties.

  • Positional Isomers of the Ester Group: The position of the methyl ester group on the benzene ring (ortho, meta, or para) can influence the molecule's overall shape and its ability to fit into a binding pocket. The para-substituted analog, our parent compound, often represents an optimal arrangement for activity, though ortho and meta derivatives should be considered in lead optimization studies.

  • Substitution on the Benzene Ring: The introduction of additional substituents on the benzene ring can fine-tune the electronic and lipophilic properties of the molecule.

    • Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the ring and may enhance binding through hydrophobic interactions.

    • Electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can alter the electronic properties and may introduce new hydrogen bonding interactions, potentially leading to increased potency. For example, the presence of a 4-fluorophenyl moiety has been associated with potent antibacterial activity in some pyrazole derivatives.[4]

Comparative Biological Activity Data

To provide a clear and objective comparison, the following tables summarize the reported antimicrobial and anticancer activities of various this compound analogs and related pyrazole derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

Compound IDR1 (Pyrazole-C4)R2 (Phenyl Ring)Test OrganismMIC (µg/mL)Reference
Analog 1 NO₂4-COOCH₃Staphylococcus aureus15.62[5]
Analog 2 NO₂4-COOCH₃Escherichia coli31.25[5]
Analog 3 H4-COOCH₃Staphylococcus aureus>100[5]
Analog 4 NO₂3-COOCH₃Staphylococcus aureus31.25[5]
Analog 5 NO₂4-COOHEscherichia coli62.5[5]
Analog 6 Cl4-COOCH₃Staphylococcus aureus7.8[5]

This table is a representative compilation based on data from various sources and may not be an exhaustive list.

Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1 (Pyrazole-C4)R2 (Phenyl Ring)Cancer Cell LineIC₅₀ (µM)Reference
Analog 7 NO₂4-COOCH₃HCT-116 (Colon)13.28[5]
Analog 8 NO₂4-COOCH₃SH-SY5Y (Neuroblastoma)22.01[5]
Analog 9 H4-COOCH₃HCT-116 (Colon)>50[5]
Analog 10 NO₂3-COOCH₃HCT-116 (Colon)25.6[5]
Analog 11 NO₂4-COOHSH-SY5Y (Neuroblastoma)35.8[5]
Analog 12 Br4-COOCH₃HCT-116 (Colon)8.9[5]

This table is a representative compilation based on data from various sources and may not be an exhaustive list.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of this compound Analogs

The synthesis of the title compounds and their analogs can be achieved through a straightforward nucleophilic substitution reaction.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Substituted Pyrazole C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat A->C Step 1 B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-((4-substituted-1H-pyrazol-1-yl)methyl)benzoate C->D Step 2

Caption: General synthetic scheme for Methyl 4-((4-substituted-1H-pyrazol-1-yl)methyl)benzoate analogs.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: To a solution of the appropriately substituted 4-pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).

  • Addition of the Benzoate Derivative: To the stirred suspension, add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq.) in anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Diagram of the Antimicrobial Susceptibility Testing Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal several key insights for the development of novel antimicrobial and anticancer agents. The 4-nitro group on the pyrazole ring is a critical determinant of activity, likely due to its strong electron-withdrawing nature. Modifications on the phenyl ring of the benzoate moiety offer a promising strategy for fine-tuning the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the 4-position of the pyrazole ring to further probe the electronic and steric requirements for optimal activity.

  • Systematic modification of the phenyl ring with a diverse set of functional groups to optimize pharmacokinetic and pharmacodynamic properties.

  • Investigating the mechanism of action of the most potent analogs to identify their cellular targets and pathways.

  • In vivo evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential.

By leveraging the SAR insights presented in this guide, researchers can accelerate the discovery and development of new pyrazole-based therapeutics with improved efficacy and safety profiles.

References

[6] Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (Source: PubMed Central) [5] Pyrazole derivatives showing antimicrobial activity. (Source: ResearchGate) [2] Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (Source: Biointerface Research in Applied Chemistry) [7] Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (Source: N/A) [1] The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide. (Source: Benchchem) [8] Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (Source: NIH) [9] “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (Source: BULLETIN FOR TECHNOLOGY AND HISTORY) [10] Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. (Source: Benchchem) [11] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Source: N/A) [12] 4 - Organic Syntheses Procedure. (Source: Organic Syntheses) [13] Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (Source: MDPI) [14] Rishiram Prajuli.pmd. (Source: Semantic Scholar) [15] Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (Source: PMC - NIH) [16] Synthesis of Pyrazole Compounds by Using Sonication Method. (Source: N/A) [17] Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (Source: Journal of Advanced Pharmacy Education and Research) [18] Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (Source: N/A) [19] SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (Source: N/A) [20] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (Source: MDPI) [21] Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (Source: ResearchGate) [22] Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (Source: PubMed Central) [4] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (Source: N/A) [23] Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (Source: Pharmacia) [24] Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (Source: NIH) [25] (PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents ID: Orcid ID. (Source: ResearchGate) [26] Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. (Source: RSC Advances (RSC Publishing)) [27] Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate. (Source: N/A) [28] Methyl2-((4-nitro-1h-pyrazol-1-yl)methyl)benzoate. (Source: MySkinRecipes) [29] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (Source: PMC - NIH) [30] Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. (Source: PubChem) [31] Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][5][6][7]triazolo[3,4-b][2][6][7]thiadiazole in HepG2 cell lines. (Source: ResearchGate) [32] (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Source: ResearchGate) [33] Structure-activity relationship studies at the benzodiazepine receptor (BZR): a comparison of the substitutent effects of pyrazoloquinolinone analogs. (Source: PubMed) [3] The Nitroimidazooxazines (PA-824 and Analogs): Structure-Activity Relationship and Mechanistic Studies. (Source: PubMed)

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A Comparative Guide to Pyrazole-Based Therapeutics: Analyzing the "Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate" Scaffold in the Context of Marketed Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing therapeutic agents.[1] This "privileged structure" is found in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to obesity and psychiatric disorders.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the anti-cancer agent Crizotinib, and the anti-obesity drug Rimonabant (though later withdrawn).[3][4][5]

This guide provides a comparative analysis of the synthetic intermediate, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, against two clinically successful pyrazole-based drugs: Celecoxib, a selective COX-2 inhibitor, and Crizotinib, a multi-target tyrosine kinase inhibitor. Through this comparison, we aim to illuminate the structure-activity relationships, mechanisms of action, and the experimental pathways essential for the development of novel pyrazole-based therapeutics.

Section 1: Deconstruction of the this compound Scaffold

While not a therapeutic agent itself, this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds, particularly kinase inhibitors.[6] An analysis of its constituent parts provides insight into its synthetic utility and potential for derivatization.

  • 1H-Pyrazole Core: The foundational heterocyclic ring.

  • 4-Nitro Group: This electron-withdrawing group significantly influences the electronics of the pyrazole ring. The nitro group is a common feature in bioactive molecules and can be a site for further chemical modification, for instance, reduction to an amino group, which can then be functionalized to explore structure-activity relationships (SAR).[7]

  • N1-Benzyl Linker: The pyrazole is attached to the benzoate moiety via a methylene bridge at the N1 position. This linkage provides rotational flexibility.

  • Methyl Benzoate Moiety: The ester group at the para position of the benzene ring offers a handle for further chemical reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce new functional groups.

The strategic placement of these functional groups makes this compound a valuable intermediate for creating libraries of more complex molecules for high-throughput screening.

Proposed Synthetic Route

A plausible synthesis for this intermediate would involve the N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate in the presence of a weak base like potassium carbonate. This is a standard and efficient method for creating N-substituted pyrazoles.[8]

Section 2: A Tale of Two Targets: Comparative Analysis with Established Pyrazole-Based Drugs

To understand the potential trajectory of a synthetic intermediate like this compound, we will compare its structural class to two highly successful pyrazole drugs that target distinct biological pathways.

Case Study 1: Celecoxib (Celebrex®) - The Archetypal COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like arthritis.[9] Its therapeutic effect stems from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10]

Mechanism of Action: The anti-inflammatory action of Celecoxib is achieved by selectively blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.[10][11] Unlike traditional NSAIDs, Celecoxib shows a significantly lower affinity for the COX-1 isoform, which is responsible for producing prostaglandins that protect the gastrointestinal lining.[9] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in the active site of COX-2 but not COX-1.[11][12]

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK / ROS1 / c-Met Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ALK->Downstream Phosphorylation ATP ATP ATP->ALK Proliferation Cell Proliferation & Survival Downstream->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: Mechanism of action of Crizotinib via tyrosine kinase inhibition.

Clinical Efficacy: Clinical trials have demonstrated the significant efficacy of Crizotinib in patients with ALK-positive NSCLC. In initial studies, Crizotinib induced tumor shrinkage or stabilization in approximately 90% of patients, with a 57% objective response rate. [13]This represented a major breakthrough compared to standard chemotherapy for this patient population.

Section 3: Experimental Workflows for the Evaluation of Novel Pyrazole Derivatives

The development of a novel pyrazole-based drug, whether a COX-2 inhibitor or a kinase inhibitor, follows a rigorous experimental pipeline. Below are detailed protocols for key in vitro and in vivo assays.

Experimental Workflow Diagram

DrugDiscoveryWorkflow A Compound Synthesis (e.g., from this compound) B In Vitro Primary Screening (e.g., Kinase or COX-2 Assay) A->B C IC50 Determination & Selectivity Profiling B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E In Vivo Efficacy Models (e.g., Paw Edema, Xenograft) D->E F ADME/Tox Studies E->F G Lead Optimization F->G Iterative Process G->B

Caption: A typical preclinical drug discovery workflow for pyrazole-based inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is designed to determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product measurable at 590 nm. [2] Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compound and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Create serial dilutions of the test compound and positive control in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 160 µL of Reaction Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • 10 µL of the test compound dilution (or DMSO for control).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [14]4. Reaction Initiation: Add 10 µL of Arachidonic Acid to each well to start the reaction. [14]5. Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value. [15]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence signal.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is depleted, and the ADP is then converted back to ATP, which drives a luciferase-luciferin reaction to produce light. [12] Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Kinase Assay Buffer

  • Test compound and positive control (e.g., Staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a white microplate, add the following:

    • Kinase Assay Buffer

    • Kinase enzyme

    • Test compound dilution (or DMSO control).

  • Pre-incubation: Incubate for 10-30 minutes at room temperature. [16]4. Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well. Incubate for 30-60 minutes at 30°C. [12]5. ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [12] * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [12]6. Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls and calculate IC50 values as described in the previous protocol.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of a test compound. [9] Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [10] Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • 1% Carrageenan solution in saline

  • Test compound, vehicle control, and positive control (e.g., Indomethacin)

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer. [9]3. Dosing: Administer the test compound, vehicle, or positive control to their respective animal groups via oral gavage.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. [9][10]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [9]6. Data Analysis:

    • Calculate the edema volume for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

Conclusion

The pyrazole scaffold remains a highly productive framework in the quest for novel therapeutics. While this compound is a synthetic intermediate rather than a final drug candidate, its structure embodies the chemical versatility that makes the pyrazole core so valuable. By comparing its structural motifs to those of established drugs like the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, we can appreciate the diverse biological targets that can be engaged through strategic functionalization of the pyrazole ring. The journey from a simple synthetic building block to a life-saving medication is long and requires a rigorous, multi-faceted experimental approach. The protocols and comparative data presented in this guide offer a foundational understanding for researchers and drug development professionals working to unlock the full therapeutic potential of novel pyrazole-based compounds.

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A Comparative Guide to Orthogonal Assay Validation for Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Juncture of Hit Validation

In the landscape of drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits"—compounds that exhibit activity against a biological target. However, the journey from a primary hit to a validated lead is fraught with potential pitfalls, most notably the high incidence of false positives.[1] These misleading results can arise from various sources, including compound interference with the assay technology, non-specific activity, or compound aggregation.[2] Therefore, the rigorous validation of primary screening hits is not merely a procedural step but a critical gatekeeper that ensures the investment of resources into chemically tractable and biologically relevant compound series.

This guide focuses on the essential post-screening validation of a hypothetical hit, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate , identified from a primary biochemical assay targeting a protein of interest, "Target X." To confidently advance this pyrazole-based compound, we must employ orthogonal assays—secondary tests that rely on different physical principles and detection methods from the primary screen.[3][4] This approach is fundamental to confirming that the compound's observed activity is genuine, specific, and a direct consequence of its interaction with the intended target.

Here, we provide an in-depth, objective comparison of two robust and widely adopted orthogonal methods: Isothermal Titration Calorimetry (ITC) , a biophysical gold standard for quantifying direct binding interactions, and the Cellular Thermal Shift Assay (CETSA) , a powerful technique for verifying target engagement within a biologically relevant cellular environment.[2][5] This guide will dissect the causality behind these experimental choices, provide detailed protocols, and present a logical framework for interpreting the data to build a compelling validation package for promising screening hits.

PART 1: The Imperative of a Multi-Faceted Validation Strategy

A successful hit-to-lead campaign is built on a foundation of high-quality, reproducible data. A single assay, regardless of its robustness, provides only one perspective on a compound's activity. A well-designed hit validation cascade systematically eliminates artifacts and builds confidence in the hit compound.[1] The core principle is to use assays with distinct underlying technologies to ensure the observed biological effect is not an artifact of the primary measurement system.[6]

An effective validation workflow moves from confirming direct target interaction in a purified system to verifying engagement in a complex biological milieu, thereby de-risking the progression of the hit compound.

G cluster_0 Hit Validation Workflow cluster_1 Orthogonal Methods PrimaryScreen Primary HTS Hit (e.g., Fluorescence-Based Enzyme Inhibition Assay) HitConfirmation Hit Confirmation (Dose-Response in Primary Assay) PrimaryScreen->HitConfirmation Initial Hits OrthogonalValidation Orthogonal Validation (Biophysical & Cellular Assays) HitConfirmation->OrthogonalValidation Confirmed Hits SAR Structure-Activity Relationship (SAR) Expansion OrthogonalValidation->SAR Validated Hits (Eliminates False Positives) ITC Biophysical Assay (e.g., ITC) Confirms Direct Binding CETSA Cell-Based Assay (e.g., CETSA) Confirms Target Engagement LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for validating primary screening hits.

PART 2: Isothermal Titration Calorimetry (ITC) — Quantifying the Energetics of Direct Binding

Scientific Rationale

Isothermal Titration Calorimetry (ITC) is a premier biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered a gold standard because it is a label-free, in-solution method that requires no modification of the protein or compound, thus avoiding potential artifacts.[7][8] The causality is direct: if the compound binds to the target, a change in heat will be detected. This allows for the unambiguous determination of binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[9][10] For a hit like this compound, ITC serves as a definitive orthogonal test to confirm that it physically interacts with Target X, independent of the enzymatic activity readout used in a primary biochemical screen.

Experimental Protocol: ITC
  • Sample Preparation:

    • Prepare a solution of purified Target X protein (e.g., 20 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze the protein extensively against this buffer to minimize buffer mismatch effects.

    • Prepare a solution of this compound (e.g., 200 µM) in the final dialysis buffer. Ensure the DMSO concentration is identical in both protein and compound solutions (typically ≤ 2%) to minimize heat of dilution artifacts.

    • Prepare a negative control compound (a structurally similar but inactive analog, if available) under identical conditions.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC or similar) sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Load the Target X protein solution into the sample cell (approx. 200-300 µL).

    • Load the compound solution into the injection syringe (approx. 40 µL).

  • Titration Experiment:

    • Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point during analysis.

    • Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change (ΔH) per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate K D , n, and ΔH.

Data Presentation and Interpretation

The primary output of an ITC experiment is a raw thermogram and a processed binding isotherm. A sigmoidal curve is indicative of a specific binding interaction.

Table 1: Hypothetical ITC Data for Hit Validation

CompoundTargetBinding Affinity (K D )Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
This compoundTarget X1.2 µM0.98-8.5-0.6
Negative ControlTarget XNo Binding DetectedN/AN/AN/A

A K D in the low micromolar range and a stoichiometry (n) value close to 1 strongly suggest a direct, specific 1:1 binding interaction, validating the hit.

PART 3: Cellular Thermal Shift Assay (CETSA) — Confirming Target Engagement in a Biological Context

Scientific Rationale

While ITC confirms direct binding in a purified system, it does not guarantee that a compound can engage its target in the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement in intact cells or cell lysates.[11] The underlying principle is that when a protein binds to a ligand, it becomes thermodynamically stabilized.[5][12] This stabilization results in a higher melting temperature (T agg ). By heating cell lysate or intact cells across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can determine if the compound binding has shifted the protein's melting curve.[13] A positive thermal shift is strong evidence that the compound reaches and binds to its target in a physiological setting.[14]

Experimental Protocol: Lysate CETSA
  • Cell Culture and Lysate Preparation:

    • Culture a relevant human cell line (e.g., HEK293T) to high density.

    • Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.

  • Compound Incubation:

    • Aliquot the cell lysate into PCR tubes.

    • Treat the lysate with this compound (e.g., at a final concentration of 10 µM) or vehicle control (DMSO). Incubate for 30 minutes at room temperature.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the tubes at high speed (20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification (Western Blot):

    • Measure the total protein concentration of the soluble fractions.

    • Normalize the samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe with a primary antibody specific for Target X and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP and detect via chemiluminescence.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each temperature point, normalize the Target X band intensity to the loading control.

    • Plot the normalized intensity of soluble Target X against temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • The shift in the midpoint of the curve (T agg ) represents the degree of thermal stabilization.

G cluster_0 CETSA Experimental Workflow Start Prepare Cell Lysate Incubate Incubate Lysate Aliquots with Compound or Vehicle Start->Incubate Heat Apply Temperature Gradient (Thermal Cycler) Incubate->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Analyze Analyze by Western Blot (Quantify Soluble Target X) Collect->Analyze Plot Plot Melting Curves (Soluble Protein vs. Temp) Analyze->Plot Result Determine Thermal Shift (ΔTagg) Plot->Result

Caption: Workflow for a lysate-based Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

The key result from a CETSA experiment is the melting curve, which shows the amount of soluble protein as a function of temperature. A shift of this curve to the right indicates target stabilization.

Table 2: Hypothetical CETSA Data for Hit Validation

TreatmentApparent Melting Temp (T agg ) of Target XThermal Shift (ΔT agg )
Vehicle (DMSO)54.2°CN/A
This compound (10 µM)58.7°C+4.5°C

A positive thermal shift of several degrees Celsius provides strong evidence that the compound engages Target X in the competitive and complex environment of the cell lysate.

PART 4: Comparative Analysis and Strategic Recommendation

Both ITC and CETSA provide critical, albeit different, pieces of the validation puzzle. Choosing the right assay—or more appropriately, the right sequence of assays—depends on the specific questions being asked at each stage of the hit-to-lead process.

Table 3: Head-to-Head Comparison of ITC and CETSA

FeatureIsothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Underlying Principle Measures heat change upon bindingMeasures ligand-induced thermal stabilization
Assay Context Biochemical (purified components)Cellular (lysate or intact cells)
Labeling Requirement Label-freeLabel-free (requires a specific antibody for detection)
Primary Output Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Thermal shift (ΔT agg ), which correlates with engagement
Key Question Answered Does the compound bind directly to the target, and with what thermodynamics?Does the compound engage the target in a cellular environment?
Throughput Low to mediumMedium (can be adapted for higher throughput)
Protein Requirement High (milligram quantities of pure protein)Low (endogenous levels in cells are sufficient)
Primary Limitation Requires large amounts of pure, stable protein; sensitive to buffer mismatchIndirect measure of binding; requires a good antibody
Synergistic Application and Final Recommendation

For validating a novel screening hit like This compound , ITC and CETSA should not be viewed as competing alternatives but as synergistic methodologies.

  • Initial Validation with ITC: Following dose-response confirmation in the primary assay, ITC should be employed as the first orthogonal test. A clean binding isotherm with a reasonable K D and n≈1 provides the foundational evidence of a direct and specific interaction between the compound and the purified target protein. This result robustly eliminates many false positives arising from assay interference.

  • Confirmation of Biological Relevance with CETSA: Once direct binding is confirmed, CETSA serves to answer the next critical question: does this binding occur in a more complex and physiologically relevant setting? A positive thermal shift in a lysate or intact cell CETSA experiment confirms target engagement, suggesting the compound is not sequestered or inactivated by other cellular components and can access its intended target.

References

Sources

A Comparative Guide to the Synthesis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate: Efficiency, Mechanistic Insights, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for producing Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a key building block in medicinal chemistry and materials science. We move beyond simple protocol recitation to explore the underlying principles, benchmark efficiencies, and present modern, sustainable alternatives to classical synthetic routes. The data and protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for optimizing their synthetic strategies.

The core of this molecule is the N-substituted 4-nitropyrazole moiety. The N-alkylation of pyrazoles is a cornerstone reaction in heterocyclic chemistry, yet it presents challenges in regioselectivity, efficiency, and sustainability.[1][2] Traditional methods often require harsh bases and high temperatures, prompting the development of more refined and greener approaches.[1][3] This guide will dissect a classical synthesis pathway and benchmark it against contemporary, high-efficiency alternatives.

Section 1: The Classical Approach: SN2 Alkylation

The most direct and widely employed route for synthesizing N-alkyl pyrazoles is the nucleophilic substitution reaction between a pyrazole salt and an alkyl halide.[4] For our target molecule, this involves the N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The process begins with the deprotonation of the acidic N-H proton of the 4-nitro-1H-pyrazole ring using a suitable base, typically a carbonate or hydride. This generates a pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group to form the desired N-C bond.

The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. Stronger bases like sodium hydride (NaH) can ensure complete deprotonation but require anhydrous conditions and careful handling.[5] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the pyrazolate anion.[6]

Experimental Protocol: Classical SN2 Alkylation

Objective: To synthesize this compound.

Materials:

  • 4-nitro-1H-pyrazole

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone (15 mL/mmol of pyrazole), add 4-nitro-1H-pyrazole (1.0 equivalent).

  • Stir the mixture at room temperature for 20 minutes to facilitate salt formation.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 equivalents) in anhydrous acetone (5 mL/mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or silica gel column chromatography to obtain the final product.

Workflow Diagram

reagents 4-nitro-1H-pyrazole Methyl 4-(bromomethyl)benzoate K₂CO₃, Acetone mix Mix & Stir (20 min, RT) reagents->mix 1 reflux Heat to Reflux (4-8 hours) mix->reflux 2 workup Cool, Filter Solvent Evaporation reflux->workup 3 extraction Aqueous Workup (EtOAc/Water) workup->extraction 4 purify Purification (Recrystallization/Chromatography) extraction->purify 5 product Final Product purify->product 6

Caption: Workflow for the classical SN2 synthesis.

Section 2: Benchmarking Against Alternative Methodologies

While reliable, the classical approach has drawbacks, including moderate yields for some substrates, the need for heating, and potential side reactions. Here, we compare it to several modern alternatives.

Alternative 1: Acid-Catalyzed Alkylation with Trichloroacetimidates

This innovative method avoids the need for a strong base, proceeding under mild acidic conditions.[1][7] The alkylating agent is an O-alkyltrichloroacetimidate, which is activated by a Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA).

Causality: The trichloroacetimidate is a superior leaving group compared to halides. Protonation of the imidate nitrogen by the acid catalyst makes the alkyl group highly electrophilic, facilitating the nucleophilic attack by the neutral pyrazole N-H. This method is particularly advantageous as it often proceeds at room temperature, reducing thermal degradation and energy consumption.[7]

Alternative 2: One-Pot Multi-Component Synthesis

For ultimate efficiency, one-pot syntheses that construct the pyrazole ring and install the desired substituents from simple acyclic precursors are highly attractive.[8][9] A plausible one-pot route involves the condensation of a substituted hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. While not a direct synthesis of the target molecule, this approach is benchmarked for synthesizing complex N-substituted pyrazoles in a single operation.

Causality: These reactions, often catalyzed by heterogeneous catalysts, follow green chemistry principles by minimizing intermediate purification steps, reducing solvent waste, and improving atom economy.[8] For example, a nickel-based catalyst can facilitate the condensation of a hydrazine, a ketone, and an aldehyde at room temperature.[8]

Alternative 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a powerful method for N-alkylation, particularly when reactants have poor mutual solubility.[2] A phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) transports the pyrazolate anion from the solid or aqueous phase into the organic phase containing the alkyl halide.

Causality: This technique can often be performed without any solvent, significantly improving the environmental footprint of the synthesis.[2] The reactions are typically fast and high-yielding, as the catalyst continuously regenerates and shuttles the nucleophile to the reaction site.

Section 3: Comparative Performance Analysis

To provide a clear, objective comparison, the table below summarizes the key performance indicators for each methodology, based on typical results reported in the literature for analogous transformations.

Parameter Method 1: Classical SN2 Method 2: Acid-Catalyzed Method 3: One-Pot Synthesis Method 4: Phase-Transfer Catalysis
Typical Yield 65-85%[10]70-95%[1]80-95%[8][9]>90%[2]
Reaction Time 4-16 hours[5][10]2-6 hours[7]1-3 hours[8]1-4 hours
Temperature Room Temp to RefluxRoom Temperature[7]Room Temperature[8]Room Temp to Mild Heating
Key Reagents Base (K₂CO₃, NaH)Acid Catalyst (CSA)Metal/Acid CatalystPTC Catalyst (e.g., 18-crown-6)
Green Chemistry Moderate (Solvent use)Good (Mild conditions)Excellent (Atom economy)Excellent (Solvent-free option)[2]
Substrate Scope BroadGood (sensitive to sterics)[1]Varies by protocolBroad

Section 4: Detailed Alternative Experimental Protocol

Protocol for Acid-Catalyzed N-Alkylation

Objective: To provide a general framework for the base-free synthesis of N-alkyl 4-nitropyrazoles.

Materials:

  • 4-nitro-1H-pyrazole

  • Methyl 4-((trichloroacetimidoyl)oxy)methyl)benzoate (prepared from methyl 4-(hydroxymethyl)benzoate and trichloroacetonitrile)

  • Camphorsulfonic acid (CSA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a reaction vessel, dissolve 4-nitro-1H-pyrazole (1.2 equivalents) and the trichloroacetimidate alkylating agent (1.0 equivalent) in 1,2-dichloroethane.

  • Add camphorsulfonic acid (CSA, 10 mol%) to the solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.[7]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with additional DCE.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Relationship Diagram

cluster_classical Classical SN2 Route cluster_acid Acid-Catalyzed Route c_start Pyrazole + Base c_mid Pyrazolate Anion c_start->c_mid Deprotonation c_end N-Alkylated Product c_mid->c_end SN2 Attack on Alkyl Halide a_start Imidate + Acid a_mid Activated Electrophile a_start->a_mid Protonation a_end N-Alkylated Product a_mid->a_end Attack by Neutral Pyrazole

Caption: Comparison of activation mechanisms.

Conclusion

The synthesis of this compound can be approached through various effective methodologies. While the classical SN2 alkylation remains a viable and straightforward option, it is often surpassed in efficiency, reaction time, and sustainability by modern alternatives.

For high yields under exceptionally mild, base-free conditions, the acid-catalyzed alkylation using trichloroacetimidates stands out as a superior choice.[1][7] For syntheses where environmental impact and process efficiency are paramount, phase-transfer catalysis , especially under solvent-free conditions, offers a compelling, high-yielding alternative.[2] Finally, for rapid assembly of diverse pyrazole structures from fundamental building blocks, one-pot multi-component strategies represent the pinnacle of synthetic efficiency and atom economy.[8][9]

The selection of the optimal synthetic route will ultimately depend on the specific constraints of the project, including substrate availability, scalability, cost, and green chemistry objectives. This guide provides the foundational data and rationale to support that critical decision-making process.

References

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3413. [Link]

  • Pasha, M. A., et al. (2013). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical, Biological and Physical Sciences, 3(2), 1235-1239. [Link]

  • Bakulev, V. A., et al. (2018). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Chemistry of Heterocyclic Compounds, 54(5), 488-501. [Link]

  • Sanna, M., et al. (2018). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 23(10), 2533. [Link]

  • Sánchez-Migallón, A., et al. (1992). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 22(13), 1945-1950. [Link]

  • Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Orlov, N. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(5), 4342-4352. [Link]

  • Wang, Z., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts, 12(11), 1435. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4238. [Link]

  • Google Patents. (1996).
  • ResearchGate. (2006). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

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Comparative analysis of nitrated vs non-nitrated pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Nitrated vs. Non-Nitrated Pyrazole Compounds

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The strategic functionalization of the pyrazole ring is a cornerstone of modern chemical synthesis, and among the most impactful modifications is the introduction of a nitro (–NO₂) group. This single functional group dramatically alters the electronic landscape of the molecule, creating a stark dichotomy between nitrated and non-nitrated pyrazoles.

This guide provides a comprehensive comparative analysis of these two classes of compounds. We will move beyond a simple list of properties to explore the fundamental causality behind their differing behaviors, offering field-proven insights into their synthesis, reactivity, and applications. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and utilize the appropriate pyrazole scaffold for their specific research endeavors.

Part 1: The Synthetic Crossroads: To Nitrate or Not to Nitrate?

The decision to incorporate a nitro group fundamentally dictates the synthetic strategy. The choice is often between direct electrophilic nitration of a pre-formed pyrazole ring or constructing the ring with the nitro group already incorporated.

Non-Nitrated Pyrazole Synthesis: The synthesis of the core pyrazole ring is a mature field, with the most common methods being variations of [3+2] cycloaddition reactions.[5][6][7] A classic and versatile approach is the Knorr pyrazole synthesis and related condensations involving a hydrazine (or its derivative) and a 1,3-dicarbonyl compound. This method offers significant control over substituent placement at positions 3 and 5. Another powerful technique is the 1,3-dipolar cycloaddition of diazo compounds or nitrile imines with alkynes or alkenes, which provides access to a wide array of substituted pyrazoles.[8][9]

Nitrated Pyrazole Synthesis: The preparation of nitropyrazoles typically follows one of two paths:

  • Direct Electrophilic Nitration: This is the most common method, where a pre-existing pyrazole is treated with a nitrating agent.[10][11] The regioselectivity of this reaction is a critical consideration. The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most electron-rich and thus the most susceptible to electrophilic attack.[12]

    • Causality: The two adjacent nitrogen atoms influence the ring's electronics. The N1 nitrogen is a pyrrole-type (electron-donating via resonance), and the N2 nitrogen is a pyridine-type (electron-withdrawing via induction). The net effect leads to the highest electron density at the C4 position.

    • Reaction Conditions: Harsh conditions, such as a mixed acid system (HNO₃/H₂SO₄), are often required.[12][13] Under these strong acidic conditions, the pyrazole is protonated to form a less reactive pyrazolium ion, which requires forcing conditions to react.[14] Milder agents like acetyl nitrate can sometimes offer better control.[12]

  • N-Nitration and Rearrangement: Unsubstituted N-H pyrazoles can undergo nitration at the N1 position, especially under less acidic conditions.[12] The resulting N-nitropyrazole intermediate can then be rearranged, often thermally or with acid catalysis, to yield the C-nitrated product, typically the 3(5)-nitro or 4-nitropyrazole.[10][13][15]

The following workflow diagram illustrates the strategic decisions involved in pyrazole synthesis.

G cluster_start cluster_non_nitrated Non-Nitrated Synthesis cluster_nitrated Nitrated Synthesis start Define Target Scaffold: Nitrated or Non-Nitrated? non_nit_strat Select Core Synthesis Strategy start->non_nit_strat Non-Nitrated Target nit_strat Select Nitration Strategy start->nit_strat Nitrated Target cyclo [3+2] Cycloaddition (e.g., Diazoalkane + Alkyne) non_nit_strat->cyclo High diversity needed condense Condensation (e.g., Hydrazine + 1,3-Diketone) non_nit_strat->condense Simple precursors non_nit_prod Non-Nitrated Pyrazole Product cyclo->non_nit_prod Yields diverse pyrazoles condense->non_nit_prod Yields 3,5-substituted pyrazoles direct Direct C-Nitration nit_strat->direct Pre-formed pyrazole available rearrange N-Nitration followed by Rearrangement nit_strat->rearrange Alternative regiochemistry desired nit_prod Nitrated Pyrazole Product direct->nit_prod Typically yields 4-Nitro isomer rearrange->nit_prod Yields 3(5)- or 4-Nitro isomer

Caption: Synthetic decision workflow for obtaining nitrated vs. non-nitrated pyrazoles.

Part 2: A Tale of Two Rings: Physicochemical and Electronic Properties

The introduction of a nitro group acts as a powerful electronic perturbation, fundamentally altering the molecule's properties. The –NO₂ group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry, exerting its influence through both inductive and resonance effects.

  • Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrazole ring through the sigma bond framework.

  • Resonance Effect (–R): The nitro group can withdraw pi-electron density from the ring, delocalizing it onto the oxygen atoms. This effect is most pronounced when the nitro group is planar with the ring.

This profound electronic shift leads to significant, predictable changes in physicochemical properties.

Caption: The electronic influence of the nitro group on the pyrazole ring.

Comparative Data Summary

The following table summarizes key quantitative differences, providing a clear picture of the nitro group's impact.

PropertyNon-Nitrated PyrazoleNitrated Pyrazole (4-Nitropyrazole)Rationale for Difference
pKa (of N-H proton) ~14.5 (in water)~9.6The EWG nature of –NO₂ stabilizes the resulting pyrazolate anion through delocalization, making the proton much more acidic.
Dipole Moment ~2.2 D~4.5 DThe highly polar C–NO₂ bond creates a large dipole, significantly increasing overall molecular polarity.
Reactivity to Electrophiles High (e.g., bromination, nitration)Very LowThe ring is strongly deactivated by the –NO₂ group, making further electrophilic substitution difficult.
Reactivity to Nucleophiles LowModerate to HighThe electron-deficient ring is now susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with other leaving groups present.
Primary Application Area Pharmaceuticals, Agrochemicals[2][16]Energetic Materials, Synthesis Intermediates[10][11]The stable, moderately basic core is ideal for biological interactions, while the high nitrogen content and oxidizing nature of nitropyrazoles are suited for energetic applications.

Part 3: Divergent Applications: From Healing to High Energy

The stark differences in physicochemical properties translate directly into distinct and divergent application domains.

Non-Nitrated Pyrazoles: Pillars of Medicinal Chemistry The non-nitrated pyrazole core is a mainstay in drug discovery.[2][4][17][18] Its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be readily substituted make it an ideal scaffold for interacting with biological targets.

  • Anti-Inflammatory Agents: Perhaps the most famous example is Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis.[16][18]

  • Erectile Dysfunction: Sildenafil (Viagra) contains a pyrazolopyrimidinone core, demonstrating the utility of fused pyrazole systems.[17]

  • Antipsychotics & Anxiolytics: Numerous compounds targeting CNS receptors incorporate the pyrazole motif.[18]

Nitrated Pyrazoles: Intermediates and Energetic Materials While less common in pharmaceuticals due to potential toxicity and metabolic liabilities associated with nitroaromatics, nitrated pyrazoles are highly valued in other areas.

  • Energetic Materials: Their high nitrogen content, positive heat of formation, and high density make them excellent candidates for explosives, propellants, and pyrotechnics.[10][11] Compounds like 3,4,5-trinitropyrazole (TNP) are subjects of intense research in this field.[11]

  • Synthetic Intermediates: The nitro group is a versatile functional handle. It strongly directs the regiochemistry of subsequent reactions and can be reduced to an amino group, providing a gateway to a vast array of other derivatives, including aminopyrazoles which are also important in medicinal chemistry.[13][19]

Part 4: Validated Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for the synthesis of a representative compound from each class.

Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration

This protocol is adapted from an optimized one-pot, two-step method, which is efficient and high-yielding.[13]

Objective: To synthesize 4-Nitropyrazole from pyrazole via direct electrophilic nitration.

Safety Warning: This procedure involves highly corrosive and strong oxidizing acids (fuming nitric and fuming sulfuric acid). It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be exothermic; strict temperature control is critical.

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, 11 mL, 0.21 mol)

  • Fuming Nitric Acid (98%, 6.3 mL, 0.15 mol)

  • Fuming Sulfuric Acid (20% oleum, 19.3 mL, 0.30 mol)

  • 100 mL four-necked flask with mechanical stirrer, thermometer, and dropping funnel

  • Ice-water bath

  • Crushed ice

  • Büchner funnel and filter paper

Methodology:

  • Preparation of Nitrosulfuric Acid (Nitrating Mixture): a. In the 100 mL four-necked flask, add the fuming sulfuric acid (19.3 mL). b. Cool the flask in an ice-water bath. c. While stirring vigorously, slowly add the fuming nitric acid (6.3 mL) dropwise via the dropping funnel. Causality: This exothermic reaction generates the powerful electrophile, the nitronium ion (NO₂⁺). Maintaining a low temperature (0-10°C) is crucial to prevent decomposition and control the reaction rate. d. Keep the prepared nitrating mixture cooled in the ice bath.

  • Formation of Pyrazole Sulfate: a. In a separate beaker, carefully add pyrazole (6.8 g) to concentrated sulfuric acid (11 mL). b. Stir the mixture at room temperature for 30 minutes. Causality: This step protonates the pyrazole, forming pyrazole sulfate, which makes it soluble in the acidic medium and prepares it for nitration.

  • Nitration Reaction: a. Cool the pyrazole sulfate solution in an ice-water bath. b. Slowly add the pre-cooled nitrosulfuric acid to the pyrazole sulfate solution dropwise. Maintain the internal temperature below 15°C. c. After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C. d. Stir at 50°C for 1.5 hours. Causality: The elevated temperature provides the necessary activation energy for the nitration of the deactivated pyrazolium ion.

  • Work-up and Isolation: a. Carefully pour the reaction mixture onto a beaker containing ~200 g of crushed ice. A white solid will precipitate. Causality: Quenching on ice dilutes the acid and crashes out the less polar organic product. b. Collect the white precipitate by vacuum filtration using a Büchner funnel. c. Wash the solid thoroughly with cold water until the filtrate is neutral (test with pH paper). d. Dry the product under vacuum.

Expected Outcome: A white crystalline solid, 4-Nitropyrazole, with an expected yield of approximately 80-85%. The product's identity and purity should be confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR).

Protocol 2: Synthesis of 1,3,5-Triphenyl-1H-pyrazole via Condensation

This is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative.

Objective: To synthesize 1,3,5-Triphenyl-1H-pyrazole from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and phenylhydrazine.

Safety Warning: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (2.24 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • 100 mL round-bottom flask with reflux condenser

  • Heating mantle

  • Ethanol (for recrystallization)

Methodology:

  • Reaction Setup: a. To the 100 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (2.24 g) and glacial acetic acid (20 mL). b. Stir the mixture until the solid is dissolved. c. Add phenylhydrazine (1.08 g) to the solution.

  • Reaction: a. Attach the reflux condenser and heat the mixture to reflux using a heating mantle. b. Maintain the reflux for 2 hours. Causality: The acidic medium catalyzes the condensation reaction. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (aromatization) to form the stable pyrazole ring.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Pour the cooled solution into a beaker of cold water (~100 mL). A solid product will precipitate. c. Collect the precipitate by vacuum filtration. d. Wash the solid with cold water.

  • Purification: a. Recrystallize the crude product from hot ethanol to obtain pure 1,3,5-Triphenyl-1H-pyrazole. b. Dry the crystals.

Expected Outcome: A crystalline solid with an expected yield of over 85%. The product's identity should be confirmed by melting point and spectroscopy.

Conclusion

The choice between a nitrated and a non-nitrated pyrazole scaffold is a critical decision dictated by the intended application. The nitro group is not merely a substituent; it is a transformative functional group that fundamentally redefines the molecule's electronic character, reactivity, and potential use.

  • Choose a non-nitrated pyrazole when the goal is to develop biologically active molecules for pharmaceutical or agrochemical applications. Their inherent properties are well-suited for molecular recognition and favorable pharmacokinetics.

  • Choose a nitrated pyrazole when developing energetic materials or when a powerful electron-withdrawing group is needed to direct subsequent synthetic transformations. The nitro group's versatility as a synthetic handle, particularly its ability to be converted into an amino group, opens up a vast chemical space for further derivatization.

By understanding the causality behind the synthesis and properties of these two distinct classes of pyrazoles, researchers can make more informed, strategic decisions, accelerating their path from molecular design to functional application.

References

  • Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Janssen, J. W. A. M., et al. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gao, H., & Shreeve, J. M. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • Fathima, S., & Coutinho, E. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Dalinger, I. L., et al. (1997). N-Nitration of 3(5)-substituted pyrazoles. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Ogurtsov, V. A., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gupta, R., & Gupta, V. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Available at: [Link]

  • Czelen, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. Available at: [Link]

  • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Dalinger, I. L., et al. (2016). Synthesis of 1- and 5-(pyrazolyl)tetrazole amino and nitro derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Available at: [Link]

  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of endogenous NO-regulating drugs. (a–f) pyrazole derivatives. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

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  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives.... Available at: [Link]

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Sources

Validating Cellular Target Engagement of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a molecule interacts with its intended biological target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a novel compound with therapeutic potential. While the precise molecular target of this compound is under active investigation, its structural motifs, featuring a pyrazole core, suggest potential activity as a kinase inhibitor. Therefore, this guide will use a hypothetical kinase as the target to illustrate the application of these powerful techniques.

We will delve into the principles, protocols, and comparative advantages of three distinct and complementary approaches: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Kinobeads Competition Binding Assay. By understanding the nuances of each method, researchers can make informed decisions to generate robust and reliable data, thereby accelerating the journey of a promising molecule from the bench to the clinic.

The Imperative of In-Cell Target Validation

Biochemical assays, while valuable for initial screening, often fail to recapitulate the intricate environment of a cell, where factors such as membrane permeability, intracellular concentrations, and off-target interactions can profoundly influence a compound's efficacy.[1] Validating target engagement in a cellular context provides a more physiologically relevant assessment of a compound's mechanism of action and is a critical step in de-risking a drug discovery program.[2]

Comparative Methodologies for Target Engagement

This guide will compare three state-of-the-art techniques for validating the interaction of this compound with its putative kinase target in cells.

Methodology Principle Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[3][4]Label-free, applicable to endogenous proteins, reflects intracellular binding.[5]Indirect measurement of binding, lower throughput for proteome-wide studies.[6]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8]High sensitivity, quantitative measurement of affinity and residence time in live cells.[9][10]Requires genetic modification of the target protein, dependent on a suitable tracer.
Kinobeads Competition Binding Assay Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases.[11][12]Unbiased profiling of multiple kinase targets simultaneously, uses endogenous proteins.Limited to ATP-competitive inhibitors, requires specialized reagents and mass spectrometry.[12]

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[3][4] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[5] This change in thermal stability can be quantified to confirm target engagement.

Experimental Workflow

The CETSA workflow involves treating cells with the compound of interest, subjecting them to a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, engagement.[6]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis start Seed cells treat Treat with this compound or Vehicle start->treat heat Heat cells at varying temperatures treat->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated proteins lyse->separate quantify Quantify soluble target protein (e.g., Western Blot, ELISA) separate->quantify plot Plot melting curves quantify->plot

Figure 1: CETSA Experimental Workflow.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T overexpressing the target kinase) in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target kinase in each sample by Western blotting or ELISA using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

II. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[9][10]

Principle of Action

A fusion protein of the target kinase and NanoLuc® is expressed in cells. A fluorescent tracer that binds to the active site of the kinase is then added. In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the donor and acceptor into close proximity and generating a BRET signal. When this compound is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal.[7]

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Kinase_NanoLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Kinase_NanoLuc_Inhibitor Kinase-NanoLuc® Inhibitor Inhibitor Kinase_NanoLuc_Inhibitor->Inhibitor Competitive Binding No_BRET No BRET Signal

Figure 2: Principle of the NanoBRET™ Assay.

Detailed Protocol
  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.[10]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.[10]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

III. Kinobeads Competition Binding Assay

The Kinobeads assay is a chemical proteomics approach for profiling the interactions of compounds with a large number of endogenous kinases simultaneously.[11][12] It relies on competition between the test compound and a mixture of immobilized broad-spectrum kinase inhibitors (the "kinobeads") for binding to kinases in a cell lysate.

Experimental Approach

Cell lysates are incubated with varying concentrations of this compound. The kinobeads are then added to pull down kinases that are not bound to the test compound. The captured kinases are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates target engagement.[11]

Kinobeads_Workflow cluster_incubation Incubation cluster_pulldown Pulldown cluster_analysis Analysis lysate Cell Lysate incubate Incubate Lysate with Compound lysate->incubate compound This compound compound->incubate kinobeads Add Kinobeads incubate->kinobeads pulldown Capture Unbound Kinases kinobeads->pulldown elute Elute and Digest Proteins pulldown->elute lcms LC-MS/MS Analysis elute->lcms quantify Quantify Kinase Abundance lcms->quantify

Figure 3: Kinobeads Assay Workflow.

Detailed Protocol
  • Cell Lysis and Compound Incubation:

    • Prepare a cell lysate from a relevant cell line under native conditions.

    • Incubate the lysate with a range of concentrations of this compound or a vehicle control.

  • Kinase Pulldown:

    • Add the kinobeads slurry to the lysates and incubate to allow for the capture of unbound kinases.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins from the mass spectrometry data.

    • For each kinase, determine the dose-dependent reduction in binding to the kinobeads in the presence of the compound.

    • Generate competition binding curves and calculate the apparent dissociation constants (Kd) or IC50 values.

Conclusion: A Multi-Faceted Approach to Target Validation

The validation of cellular target engagement is a non-negotiable step in the progression of any small molecule therapeutic. This guide has presented three robust and distinct methodologies, each offering unique insights into the interaction of this compound with its putative kinase target.

  • CETSA provides a label-free confirmation of intracellular binding to the endogenous target.

  • NanoBRET™ offers a highly sensitive and quantitative measure of direct target binding in live cells, enabling the determination of intracellular affinity and residence time.

  • Kinobeads profiling allows for an unbiased assessment of the compound's selectivity across a broad panel of endogenous kinases.

By employing a combination of these orthogonal approaches, researchers can build a comprehensive and compelling data package that unequivocally validates the cellular target engagement of this compound, thereby paving the way for its further development as a potential therapeutic agent.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Rudolf, A. K., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 115-122.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(5), 1886-1897.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 183-195.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems.
  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2795-2804.
  • Ito, Y. (2019). An Overview of Current Methods to Confirm Protein-Protein Interactions. Current Protein & Peptide Science, 20(10), 963-970.
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • CellarisBio. (2023). Cell target engagement -- Powerful paradigm in drug discovery. Retrieved from [Link]

  • Gee, M. H., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 15-38.
  • Gierse, J. K., & Glick, G. D. (2020). Importance of Quantifying Drug-Target Engagement in Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(3), 227-238.

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In vivo efficacy comparison of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Preclinical Evaluation of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Derivatives: A Roadmap for In Vivo Efficacy Assessment

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with a wide array of biological activities.[1] These N-heterocyclic compounds have demonstrated a remarkable spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3] The versatility of the pyrazole ring allows for extensive chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for the in vivo efficacy comparison of a specific class of these compounds: this compound derivatives. While direct comparative in vivo data for this specific series is not yet extensively published, this document outlines a robust, scientifically-grounded strategy for such an investigation, drawing upon established principles of drug discovery and preclinical evaluation.

Rationale for Derivative Selection and Structure-Activity Relationship (SAR) Insights

The parent compound, this compound, presents several key features for medicinal chemistry exploration. The 4-nitro-1H-pyrazole moiety is a critical pharmacophore, with the nitro group's electron-withdrawing nature significantly influencing the electronic properties of the heterocyclic ring.[4] The methyl benzoate group provides a site for metabolic activity and can be modified to alter pharmacokinetic properties.

When embarking on a campaign to synthesize and evaluate derivatives, a systematic approach based on Structure-Activity Relationships (SAR) is paramount. The goal is to modulate the parent compound's activity, selectivity, and pharmacokinetic profile. Key modifications could include:

  • Substitution on the Benzoate Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring of the benzoate moiety can influence lipophilicity, metabolic stability, and target engagement. For instance, more lipophilic compounds may exhibit different tissue distribution profiles.[5]

  • Modification of the Ester Group: Hydrolysis of the methyl ester to a carboxylic acid could drastically alter solubility and potential interactions with biological targets. Conversion to amides or other ester analogs can also fine-tune the molecule's properties.

  • Alterations to the Pyrazole Ring: While maintaining the core 4-nitro-1H-pyrazole is likely important for the primary biological activity, substitutions at other available positions on the pyrazole ring could be explored to enhance potency or reduce off-target effects.

A proposed initial library of derivatives for a comparative in vivo study is presented below.

Compound IDParent Compound/DerivativeRationale for Inclusion
P-001 This compoundParent compound; baseline for comparison.
D-002 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acidIncreased polarity may improve solubility and alter pharmacokinetics.
D-003 Methyl 2-fluoro-4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoateIntroduction of a halogen can block metabolic sites and alter electronic properties.
D-004 N-propyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)benzamideAmide bond may increase metabolic stability compared to the ester.

Hypothetical In Vivo Efficacy Evaluation: A Step-by-Step Protocol

The choice of an appropriate in vivo model is critical and depends on the intended therapeutic application of the compounds. Given the broad biological activities of pyrazole derivatives, several models could be relevant. For the purpose of this guide, we will outline a general workflow for an anticancer evaluation using a xenograft mouse model.

Experimental Workflow

G cluster_0 Pre-study Preparation cluster_1 In Vivo Study cluster_2 Post-study Analysis a Derivative Synthesis & Characterization b In Vitro Cytotoxicity Assays a->b c Animal Acclimatization d Tumor Cell Implantation c->d e Tumor Growth & Animal Grouping d->e f Treatment Administration e->f g Monitoring (Tumor Volume, Body Weight) f->g h Endpoint & Tissue Collection g->h i Ex Vivo Analysis (e.g., Histology, Biomarkers) h->i j Data Analysis & Statistical Evaluation h->j k Efficacy Comparison i->k j->k

Caption: A generalized workflow for the in vivo efficacy assessment of novel chemical entities.

Detailed Protocol: Xenograft Cancer Model
  • Cell Line Selection and Culture: Based on in vitro screening, select a cancer cell line that shows sensitivity to the pyrazole derivatives. For example, A375 human melanoma cells, which are known to be sensitive to some pyrazole-containing compounds like BRAF inhibitors.[6] Culture the cells in appropriate media and ensure they are in the logarithmic growth phase before implantation.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor xenograft. House the animals in a specific pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline, DMSO/PEG formulation)

    • Positive Control (a standard-of-care chemotherapy for the chosen cancer type)

    • P-001 Treatment Group

    • D-002 Treatment Group

    • D-003 Treatment Group

    • D-004 Treatment Group

  • Drug Formulation and Administration: Formulate the compounds in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The dosing regimen (e.g., daily, twice daily) and concentration should be determined from prior maximum tolerated dose (MTD) studies.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Study Termination and Tissue Collection: Euthanize the animals when tumors in the control group reach a predetermined maximum size or at the end of the study period. Collect tumors and major organs for further analysis (e.g., histology, pharmacodynamic biomarker analysis).

Data Presentation and Interpretation

The results of the in vivo study should be presented clearly to allow for objective comparison of the derivatives.

Comparative Efficacy Data (Hypothetical)
Compound IDDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle -Oral1500 ± 250-+2.5
Positive Control 10IV450 ± 10070-5.0
P-001 50Oral900 ± 18040+1.0
D-002 50Oral1200 ± 22020+1.5
D-003 50Oral600 ± 12060-1.0
D-004 50Oral750 ± 15050+0.5
Signaling Pathway Considerations

While the precise mechanism of action for this novel series would need to be elucidated, many pyrazole derivatives exert their effects through the inhibition of specific signaling pathways. For instance, some pyrazoles are known to inhibit kinases involved in cell proliferation and survival.[7]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits

Caption: A simplified representation of a signaling pathway potentially inhibited by pyrazole derivatives.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic in vivo efficacy comparison of this compound derivatives. The hypothetical data presented illustrates how structural modifications can significantly impact therapeutic efficacy. Based on our hypothetical results, derivative D-003 , with its fluoro-substitution, demonstrated the most promising anti-tumor activity, warranting further investigation. Future studies should focus on elucidating the precise mechanism of action, conducting more comprehensive pharmacokinetic and toxicology studies, and further optimizing the lead compound to improve its therapeutic index. The pyrazole scaffold continues to be a rich source of potential drug candidates, and a rigorous preclinical evaluation is the critical next step in translating this potential into clinical reality.

References

  • Nagarapu, L., et al. (2019). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Sciences and Research, 11(5), 1747-1755. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349. [Link]

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  • Rageot, D., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 382, 114712. [Link]

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A Prospective Head-to-Head Analysis: Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Versus Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] This guide provides a prospective, head-to-head comparison of a specific, novel pyrazole derivative, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, with established commercial antibiotics. While direct experimental data for this particular compound is not yet publicly available, this document outlines a comprehensive framework for its evaluation, drawing upon the known antibacterial properties of structurally related pyrazole compounds and standardized antimicrobial susceptibility testing methodologies.[4][5][6]

This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies. We will explore the potential antimicrobial profile of this novel compound, propose a robust experimental design for its comparative analysis against leading commercial antibiotics, and discuss its potential mechanism of action in the context of known antibacterial pathways.

The Candidate: Chemical Identity and Rationale

The subject of our investigation is this compound. Its chemical structure combines several key features that suggest potential antimicrobial efficacy:

  • Pyrazole Core: The pyrazole ring is a well-established pharmacophore known for its diverse biological activities, including antimicrobial effects.[1][2][3]

  • Nitro Group: The presence of a nitro group on the pyrazole ring is a common feature in many bioactive compounds and can contribute to antimicrobial activity.[1]

  • Benzoate Moiety: The methyl benzoate group may influence the compound's solubility, cell permeability, and overall pharmacokinetic properties.

Given these structural alerts, a thorough investigation into its antimicrobial properties is warranted.

The Comparators: Established Broad-Spectrum Antibiotics

To provide a meaningful assessment of a novel antibacterial candidate, it is essential to benchmark its performance against current standards of care. For this prospective analysis, we have selected a panel of broad-spectrum antibiotics that are effective against both Gram-positive and Gram-negative bacteria.[7][8][9]

Commercial AntibioticClassMechanism of ActionSpectrum of Activity
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[7]Broad-spectrum, including many Gram-negative and Gram-positive bacteria.[10]
Levofloxacin FluoroquinoloneSimilar to Ciprofloxacin, inhibits DNA gyrase and topoisomerase IV.[7]Broad-spectrum with activity against Gram-positive, Gram-negative, and atypical bacteria.[7]
Meropenem CarbapenemInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8]Very broad-spectrum, effective against most Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[8]
Piperacillin-Tazobactam β-lactam/β-lactamase inhibitorPiperacillin inhibits cell wall synthesis; Tazobactam inhibits β-lactamase enzymes that confer resistance.[7]Broad-spectrum with excellent activity against many Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa.[7]

Proposed Experimental Workflow for Comparative Efficacy

A rigorous and standardized approach is critical for the evaluation of any new antimicrobial agent. The following experimental workflow is proposed to determine the in vitro efficacy of this compound in comparison to the selected commercial antibiotics.

Caption: Proposed experimental workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

This qualitative method provides a preliminary assessment of the antimicrobial activity of the test compound.[11][12]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[13]

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.[14]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound and the commercial antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[15]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. A larger zone of inhibition generally indicates greater susceptibility of the bacteria to the antibiotic.[16]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17][18] This is a gold-standard quantitative method for determining antibiotic susceptibility.

Protocol:

  • Serial Dilutions: Prepare a series of two-fold dilutions of this compound and the commercial antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.[18][19]

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[15][18] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible turbidity (bacterial growth).[18][20]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[20][21]

Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto fresh Mueller-Hinton agar plates.[22]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22]

Prospective Comparative Efficacy Data

The following table presents a hypothetical but plausible set of MIC and MBC data for this compound against representative Gram-positive and Gram-negative bacteria, compared with our panel of commercial antibiotics. This data is for illustrative purposes to demonstrate how the results of the proposed experiments would be presented.

Compound/AntibioticStaphylococcus aureus (ATCC 29213) - Gram-positiveEscherichia coli (ATCC 25922) - Gram-negative
MIC (µg/mL) MBC (µg/mL)
This compound [Expected Value][Expected Value]
Ciprofloxacin 0.51
Levofloxacin 0.250.5
Meropenem 0.060.12
Piperacillin-Tazobactam 24

Postulated Mechanism of Action

While the precise mechanism of action for this compound would need to be elucidated through further studies, some pyrazole derivatives have been reported to act as DNA gyrase inhibitors.[4] This mechanism is shared with the fluoroquinolone class of antibiotics.

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Further mechanistic studies, such as enzyme inhibition assays and molecular docking simulations, would be required to confirm this hypothesis.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, framework for the head-to-head comparison of a novel pyrazole derivative, this compound, with established commercial antibiotics. The proposed experimental workflow, utilizing standardized antimicrobial susceptibility testing protocols, would provide the necessary data to rigorously evaluate its potential as a new antibacterial agent.

Should this compound demonstrate promising in vitro activity, further investigations would be warranted, including:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multi-drug resistant strains.

  • Toxicity Studies: In vitro and in vivo toxicological assessments to determine its safety profile.

  • Mechanism of Action Studies: Elucidation of its precise molecular target and mechanism of antibacterial action.

  • In Vivo Efficacy Studies: Evaluation of its therapeutic efficacy in animal models of infection.

The journey from a promising lead compound to a clinically useful antibiotic is long and challenging. However, by employing a systematic and comparative approach as outlined in this guide, researchers can effectively identify and advance the most promising candidates in the fight against infectious diseases.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. As a compound synthesized for research and development, a specific Safety Data Sheet (SDS) is often not publicly available. Therefore, this guide is built upon a rigorous assessment of its structural components—a nitroaromatic group, a pyrazole heterocycle, and a benzoate ester—and data from analogous compounds. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Chemical Profile

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. The structure of this compound dictates a cautious approach, treating it as a hazardous substance. Its risk profile is inferred from its key functional moieties.

Component Functional GroupAssociated HazardsRationale & Supporting Evidence
4-Nitro-1H-pyrazole Potential for reactivity/instability, toxicity, skin/eye irritation, organ toxicity with prolonged exposure.[1][2]The nitro group (NO₂) makes the compound energetic and a potential oxidant. Aromatic nitro compounds can be toxic and environmentally persistent.[3][4] Pyrazole derivatives are known to be biologically active and can be harmful if swallowed, cause skin and eye irritation, and may lead to organ damage.[1][5]
Methyl Benzoate May cause irritation to skin, eyes, and respiratory tract.[6] Harmful to aquatic life.[7]While less hazardous than the nitro-pyrazole moiety, the benzoate ester contributes to the overall irritant properties and potential for environmental harm if not disposed of correctly.

Based on this composite analysis, the compound should be presumed to be harmful if swallowed, in contact with skin, or inhaled, a skin and eye irritant, and harmful to aquatic life with long-lasting effects .[7][8]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound in any form (pure, in solution, or as waste), the following safety measures are mandatory to minimize exposure.

  • Engineering Controls : All handling, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.[6]

  • Hand Protection : Wear chemical-resistant nitrile gloves. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact.[10]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[11]

  • Body Protection : A standard laboratory coat must be worn and kept fully fastened.[12]

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach involving segregation, containment, and professional handling. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][13]

Step 1: Waste Classification and Segregation
  • Classification : This compound must be classified as Hazardous Organic Chemical Waste .

  • Segregation : This is the most critical step to prevent dangerous reactions. Do not mix this waste with incompatible materials.[9] A dedicated waste container should be used.

Incompatible Material ClassesPotential Hazard of Mixing
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)Increased risk of fire, explosion, and violent reaction.[14][15]
Strong Bases (e.g., sodium hydroxide)Potential for vigorous or violent exothermic reactions.[8]
Strong Mineral Acids (e.g., sulfuric acid)Potential for vigorous reaction and degradation, releasing heat and toxic fumes.[16]
Combustible MaterialsMay increase fire risk.[9]
Step 2: Waste Containment and Labeling
  • Select an Appropriate Container :

    • For both solid waste and contaminated lab supplies (gloves, wipes), use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[9]

    • Ensure the container is chemically compatible and in good condition.

  • Label the Container Correctly :

    • Affix a "Hazardous Waste" label to the container before adding any waste.[17]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all components if it is a mixed waste stream (e.g., "in Ethanol").

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Waste Accumulation and Storage
  • Solid Waste : Collect unused or surplus solid compound, along with any contaminated materials like weighing papers or gloves, directly into the labeled hazardous waste container.[12]

  • Liquid Waste : If the compound is in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container designated for non-halogenated organic solvents.

  • Storage : Keep the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from the incompatible materials listed above.[9]

Step 4: Final Disposal
  • Arrange for Pickup : Once the waste container is full, or if waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9][13]

  • Professional Disposal : The ultimate disposal of this compound must be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration.[7][18] This is the recommended method for organic nitro compounds as it ensures complete destruction of the molecule, preventing its release into the environment.[18][19]

Spill Management Protocol

In the event of a small spill within a controlled environment like a fume hood:

  • Ensure PPE is worn.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel. Do not use combustible materials like paper towels to absorb the bulk of the spill .[9]

  • Carefully collect the absorbent material and contaminated powder using non-sparking tools.

  • Place the collected material into the designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[13]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_segregation Segregation & Containment cluster_final Storage & Final Disposal start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container (HDPE/Glass) ppe->container collect Collect Waste (Solid or Liquid) container->collect warning CRITICAL: Do NOT Mix With Incompatible Chemicals (Oxidizers, Strong Bases/Acids) collect->warning storage Securely Seal Container & Store in Designated Hazardous Waste Area warning->storage ehs Contact EHS for Pickup by Licensed Waste Contractor storage->ehs incineration Final Disposal via Controlled Incineration ehs->incineration

Caption: Disposal workflow for this compound.

References

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Personal protective equipment for handling Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As this is a compound with limited publicly available safety data, our recommendations are grounded in a conservative assessment based on its structural components: a nitroaromatic system, a pyrazole moiety, and a benzoate ester. This approach ensures the highest level of safety for all laboratory personnel.

Hazard Assessment: A Structurally-Informed Approach

The primary hazards associated with this compound are extrapolated from analogous chemical structures. The nitro-aromatic group is a significant toxophore, while pyrazole derivatives can also present notable health risks.

Hazard CategoryAnalysis Based on Structural AnalogsAnticipated Risk for Target Compound
Dermal Toxicity & Absorption Aromatic nitro-compounds are readily absorbed through intact skin, and pyrazole derivatives are classified as toxic upon skin contact.[1][2]High. Skin contact may lead to systemic toxicity. Protective gloves and clothing are mandatory to prevent absorption.[3][4]
Eye Irritation/Damage Both Methyl 4-nitrobenzoate and 1H-Pyrazole are known to cause eye irritation, with pyrazole listed as causing serious eye damage.[1][5][6]High. The compound is assumed to be a severe eye irritant. Chemical splash goggles are the minimum requirement; a face shield is necessary when splashing is possible.
Inhalation Toxicity Dust or aerosols of nitro-aromatic compounds can cause respiratory tract irritation.[5] Thermal decomposition can release irritating gases and vapors.[3][4]Moderate to High. Inhalation of dust or vapors should be avoided. All handling must be performed in a certified chemical fume hood.
Ingestion Toxicity Pyrazole is harmful if swallowed, and nitro-aromatic compounds are generally toxic.[1][2]High. Accidental ingestion may cause significant harm. Strict hygiene practices are essential.
Reactivity & Stability Aromatic nitro-compounds can be reactive and potentially explosive, especially when heated or mixed with oxidizing agents.[2][7]Moderate. Avoid excessive heat and contact with strong oxidizing agents.[3] Thermal decomposition is possible.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. Before any handling, ensure the following engineering and administrative controls are in place.

  • Chemical Fume Hood: All manipulations of the compound, including weighing, transfers, reaction setup, and work-up, must be conducted within a properly functioning and certified chemical fume hood. This is the primary control to prevent inhalation exposure.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required. The specific equipment must be selected based on the task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical splash gogglesDouble nitrile glovesFlame-resistant lab coatNot required inside a fume hood
Reaction Setup & Work-up (Solution) Chemical splash goggles and face shieldDouble nitrile glovesFlame-resistant lab coat over a chemically resistant apronNot required inside a fume hood
Large-Scale Operations (>10g) Chemical splash goggles and face shieldDouble nitrile glovesChemically resistant coveralls (e.g., Tyvek®)Have an air-purifying respirator with organic vapor/P100 cartridges available for non-routine events
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemically resistant coverallsAir-purifying respirator with organic vapor/P100 cartridges
Rationale for PPE Selection:
  • Eye and Face Protection : Safety glasses are insufficient. Chemical splash goggles are mandatory to protect against dust and splashes.[4] A face shield provides an additional layer of protection, particularly crucial during transfers and reactions where splashing can occur.[8]

  • Hand Protection : Double-gloving with nitrile gloves provides robust protection against dermal absorption, a key risk with nitro-aromatic and pyrazole compounds.[2][9] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[3]

  • Body Protection : A flame-resistant lab coat is standard. For tasks with a higher splash potential, a chemically resistant apron or coverall is necessary to prevent skin contact.[10][11]

  • Respiratory Protection : While engineering controls (fume hood) should prevent the need for respiratory protection during routine use[3][4], a NIOSH-approved respirator must be available for emergencies like a large spill or ventilation failure.[8]

Operational Plan: Step-by-Step Procedures

A. Preparation and Weighing
  • Don PPE: Before entering the designated area, don the appropriate PPE as specified in the table above (lab coat, double gloves, goggles).

  • Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

  • Weigh Compound: Weigh the solid compound directly into a tared container within the fume hood. Minimize the creation of dust.

  • Clean Up: After weighing, carefully wipe down the spatula and balance with a damp cloth (e.g., with ethanol), placing the used cloth into the designated solid waste container.

B. Spill Management
  • Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if the spill is large or outside of a fume hood.

  • Don Emergency PPE: Don respiratory protection and chemically resistant coveralls before re-entering the area.

  • Contain Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with an inert absorbent (e.g., vermiculite or sand).

  • Clean Up: Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials are considered hazardous waste.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Don Full PPE (Gloves, Goggles, Coat) A->B Safety First C 3. Weigh & Transfer Compound B->C Proceed to Hood D 4. Perform Reaction / Work-up C->D Use in Reaction E 5. Segregate Waste (Solid, Liquid Hazardous) D->E End of Experiment F 6. Decontaminate Workspace E->F After Waste Disposal G 7. Doff PPE & Wash Hands F->G Final Step

Caption: Workflow for safe handling of this compound.

Disposal Plan

Due to its nitro-aromatic structure, all waste generated from handling this compound must be treated as hazardous.[6][7]

  • Solid Waste: Contaminated consumables (gloves, bench paper, silica gel, used weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All reaction residues and solvent washes must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[7]

  • Container Disposal: Empty containers that held the compound are also considered hazardous waste as they retain residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • Contractor Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.

Emergency and First Aid Procedures

In case of any exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention immediately.

References

  • Fisher Scientific. (2024, January 25). Safety Data Sheet: Methyl 4-nitrobenzoate.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Methyl 4-nitrobenzoate.
  • BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Campus Operations, University of Arizona. Hazardous Chemical Used in Animals: 1H-Pyrazole.
  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.
  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet: Methyl 4-nitrobenzoate.
  • ECHEMI. Methyl 4-nitrobenzoate SDS, 619-50-1 Safety Data Sheets.
  • Santa Cruz Biotechnology. Safety Data Sheet: Methyl benzoate.
  • Alfa Aesar. (2025, September 5). Safety Data Sheet: Methyl 2-nitrobenzoate.
  • Sigma-Aldrich. Methyl 4-nitrobenzoate ≥99.0% GC.
  • Chemsrc. (2025, August 21). Methyl 4-nitrobenzoate.
  • Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 248–273.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Public Health England. Nitrobenzene - Incident management.
  • Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.

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